Technical Documentation Center

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide
  • CAS: 1156098-62-2

Core Science & Biosynthesis

Foundational

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide chemical structure and properties

This technical guide provides an in-depth analysis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS 1156098-62-2), a significant intermediate in medicinal chemistry and coordination chemistry. Structure, Synthesis, and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS 1156098-62-2), a significant intermediate in medicinal chemistry and coordination chemistry.

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide is a bifunctional organic scaffold characterized by a pyridine ring, a chiral ethylamine linker, and a glycinamide moiety. It serves as a "privileged structure" in drug discovery due to its ability to engage in multiple hydrogen bonding interactions and coordinate with metal ions. This compound is primarily utilized as a building block for peptidomimetics, kinase inhibitors, and transition metal ligands.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound combines the electronic properties of a pyridine heterocycle with the flexibility of an amino acid derivative.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-Amino-N-[1-(pyridin-2-yl)ethyl]acetamide
Common Name N-[1-(2-Pyridinyl)ethyl]glycinamide
CAS Registry Number 1156098-62-2
Molecular Formula C

H

N

O
Molecular Weight 179.22 g/mol
SMILES CC(NC(CN)=O)C1=CC=CC=N1
Stereochemistry and Conformation

The molecule possesses a single chiral center at the benzylic position (C1 of the ethyl group).

  • Chirality: The commercially available form is often racemic, but enantiopure forms ((R) or (S)) are critical for biological activity where receptor fit is required.

  • Conformation: The amide bond typically adopts a trans conformation to minimize steric clash between the glycyl methylene and the bulky pyridyl-ethyl group. The pyridine nitrogen provides a site for intramolecular hydrogen bonding with the amide proton, potentially locking the conformation in non-polar solvents.

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting pharmacokinetics (ADME) in drug development.

PropertyValue (Predicted/Exp)Significance
LogP ~0.22Highly hydrophilic; suggests good aqueous solubility and low blood-brain barrier permeability unless modified.
TPSA 68.01 ŲFavorable for membrane permeability (Rule of 5 compliant).
H-Bond Donors 2 (Primary amine, Amide NH)Key for receptor binding.
H-Bond Acceptors 3 (Pyridine N, Amide O, Primary amine N)Facilitates chelation and solvent interaction.
pKa (Pyridine N) ~5.2Pyridine ring is weakly basic; uncharged at physiological pH (7.4).
pKa (Primary Amine) ~8.0 - 9.0Predominantly protonated (cationic) at physiological pH.

Synthesis & Manufacturing

The synthesis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide typically follows a standard peptide coupling strategy. This modular approach allows for the introduction of chirality by selecting the appropriate enantiomer of the starting amine.

Synthetic Pathway (Retrosynthetic Analysis)

The molecule is disconnected at the amide bond, revealing two key precursors:

  • Amine Component: 1-(Pyridin-2-yl)ethanamine (CAS 42088-91-5).[1][2][3][4]

  • Acid Component: N-Protected Glycine (e.g., Boc-Gly-OH or Cbz-Gly-OH).

Detailed Experimental Protocol

Objective: Synthesis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide via Boc-protection strategy.

Reagents:

  • 1-(Pyridin-2-yl)ethanamine (1.0 eq)[2]

  • N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Dichloromethane (DCM) or DMF (Solvent)

  • TFA (Trifluoroacetic acid) (for deprotection)

Step-by-Step Methodology:

  • Activation & Coupling:

    • Dissolve Boc-Gly-OH (1.1 eq) in anhydrous DCM under nitrogen atmosphere.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

    • Add 1-(pyridin-2-yl)ethanamine (1.0 eq) and DIPEA (2.5 eq).

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (SiO₂, MeOH/DCM 1:10) or LC-MS.[3]

  • Work-up & Purification:

    • Wash the organic layer with 1M citric acid (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the intermediate (Boc-protected amide) via flash column chromatography if necessary.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add TFA (20% v/v) at 0°C and stir for 2 hours.

    • Concentrate the solution to remove excess TFA.

    • Basify the residue with saturated NaHCO₃ or ion-exchange resin to obtain the free base.

Synthesis Flowchart

SynthesisPath Start1 Boc-Gly-OH Activation Activation (EDC/HOBt) Start1->Activation Start2 1-(Pyridin-2-yl) ethanamine Coupling Amide Coupling (DCM, DIPEA, RT) Start2->Coupling Activation->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Product 2-Amino-N-(1-(pyridin-2-yl) ethyl)acetamide Deprotection->Product

Caption: Step-wise synthesis of the target compound via peptide coupling and acid-mediated deprotection.

Analytical Characterization

Verification of the structure requires a multi-modal approach.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyridine Ring: Four aromatic protons appearing between

      
       7.2 – 8.6 ppm. The proton adjacent to the nitrogen (C6-H) typically appears most downfield (~8.5 ppm, doublet).
      
    • Amide NH: Broad singlet or doublet around

      
       8.0 – 8.5 ppm (exchangeable with D₂O).
      
    • Methine (Chiral Center): Multiplet at

      
       4.9 – 5.2 ppm (coupling with methyl and NH).
      
    • Glycine CH₂: Singlet or AB system (if chiral influence is strong) at

      
       3.1 – 3.5 ppm.
      
    • Methyl Group: Doublet at

      
       1.4 – 1.6 ppm.
      
  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Observed peak at m/z 180.1.

    • Fragmentation: Loss of ammonia (NH₃, -17) or cleavage at the amide bond may be observed in MS/MS.

Applications in Drug Discovery

This compound is not merely a passive intermediate; it possesses specific pharmacophoric features utilized in modern drug design.

Scaffold Analysis & Pharmacophore

The structure functions as a bidentate ligand and a hydrogen bond scaffold .

  • Kinase Inhibition: The pyridine nitrogen and the amide NH can form a "hinge-binding" motif, mimicking the adenine ring of ATP in kinase active sites.

  • Metal Chelation: The pyridine nitrogen and the amide oxygen (or the terminal amine) can chelate transition metals (Cu, Zn, Pt), making this structure valuable for developing metallodrugs or imaging agents.

Biological Interaction Pathway

Pharmacophore Compound 2-Amino-N-(1-(pyridin-2-yl) ethyl)acetamide H_Donor H-Bond Donor (Amide NH, Amine) Compound->H_Donor H_Acceptor H-Bond Acceptor (Pyridine N, C=O) Compound->H_Acceptor Hydrophobic Hydrophobic Interaction (Pyridine Ring) Compound->Hydrophobic Target1 Kinase Hinge Region H_Donor->Target1 Binding H_Acceptor->Target1 Binding Target2 Metal Ion Coordination (Cu, Zn) H_Acceptor->Target2 Chelation

Caption: Pharmacophoric mapping of the compound showing potential interactions with biological targets.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, handling should follow protocols for aminopyridines.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) as primary amines can absorb CO₂ from the air.

References

  • PubChem. (2025). 1-(Pyridin-2-yl)ethanamine (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of Pyridin-2-yl-acetamide Derivatives. Molecules. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide in Polar Aprotic Solvents

Executive Summary The solubility profile of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (an amino-acetamide derivative of a pyridine-ethylamine scaffold) is a critical parameter for its utilization as a chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (an amino-acetamide derivative of a pyridine-ethylamine scaffold) is a critical parameter for its utilization as a chiral building block or ligand in coordination chemistry. This guide provides a comprehensive analysis of its physicochemical behavior in polar aprotic solvents (DMSO, DMF, DMAc, NMP, Acetonitrile).

Based on structural analysis and group contribution theory, this compound exhibits a polar-dominant amphiphilic character . It is predicted to show high solubility in dipolar aprotic solvents due to extensive hydrogen bond donor (HBD) capabilities from the primary amine and amide moieties, which interact favorably with the strong hydrogen bond acceptor (HBA) sites of solvents like DMSO and DMF.

This document outlines the theoretical solubility parameters, provides a robust experimental protocol for quantitative determination, and details the solvation mechanisms driving these interactions.

Physicochemical Characterization

To understand the solubility behavior, we must first deconstruct the molecular architecture of the compound.

Molecule: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Structural Components:

  • Glycinamide Motif (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Highly polar, capable of acting as both H-bond donor (3 protons) and acceptor (carbonyl oxygen). This fragment drives water and polar solvent solubility.
    
  • Ethyl Linker (

    
    ):  A small hydrophobic spacer that introduces flexibility and a chiral center.
    
  • Pyridine Ring: An aromatic, basic heterocycle (pKa ~5.2). It contributes

    
     stacking potential and H-bond acceptance (via the ring nitrogen).
    
Predicted Properties Table
PropertyEstimated ValueRationale
Molecular Weight ~179.22 g/mol

LogP (Octanol/Water) -0.5 to +0.5The hydrophilic glycinamide (LogP ~ -1.5) is balanced by the lipophilic pyridine/ethyl group (LogP ~ +1.5).
pKa (Basic) ~8.5 (Amine), ~5.2 (Pyridine)Primary aliphatic amine is the most basic site; pyridine N is less basic.
H-Bond Donors 3Primary amine (

) + Amide (

).
H-Bond Acceptors 3Amide (

), Pyridine (

), Primary Amine (

).

Solubility Thermodynamics: Hansen Solubility Parameters (HSP)

Solubility in polar aprotic solvents is governed by the "Like Dissolves Like" principle, quantified by Hansen Solubility Parameters: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
Theoretical Interaction Matrix

The solute has high


 and 

requirements.
  • Solute Estimate:

    
    , 
    
    
    
    ,
    
    
    
    
    .
  • Ideal Solvents: Solvents with high

    
     and 
    
    
    
    will minimize the Relative Energy Difference (RED).
Solvent



Predicted SolubilityMechanism
DMSO 18.416.410.2Excellent (>200 mg/mL) Strong H-bond acceptance (

) stabilizes amine protons.
DMF 17.413.711.3Very Good (>150 mg/mL) Amide-Amide interactions; high polarity matches solute.
NMP 18.012.37.2Good (>100 mg/mL) Similar to DMF but more lipophilic; good for the pyridine ring.
Acetonitrile 15.318.06.1Moderate (20-50 mg/mL) High polarity but lower H-bond acceptance capability.
Acetone 15.510.47.0Low-Moderate Good dipole, but lacks sufficient H-bonding power for the glycinamide tail.
Solvation Mechanism Visualization

The following diagram illustrates the specific molecular interactions stabilizing the solute in DMSO.

SolvationMechanism Solute 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide DMSO_1 DMSO Molecule 1 (S=O Acceptor) Solute->DMSO_1 H-Bond: Amide NH -> O=S DMSO_2 DMSO Molecule 2 (S=O Acceptor) Solute->DMSO_2 H-Bond: Amine NH2 -> O=S Dipole Dipole-Dipole Interaction Solute->Dipole Pyridine Ring Dipole->DMSO_1 Polar Alignment

Figure 1: Mechanistic representation of solute-solvent interactions in DMSO. The sulfoxide oxygen acts as a critical H-bond acceptor for the glycinamide protons.

Experimental Protocol: Solubility Determination

Objective: To quantitatively determine the thermodynamic equilibrium solubility of the compound at 25°C.

Methodology: Saturation Shake-Flask Method coupled with HPLC-UV quantification. This protocol ensures scientific integrity by accounting for equilibration time and solid-state stability.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Addition Mix 1. Solvent Addition (Add 1 mL solvent to 50 mg solid) Start->Mix Shake 2. Equilibration (Shake 24h @ 25°C, 500 rpm) Mix->Shake Check Solid Persists? Shake->Check AddSolid Add more solid Check->AddSolid No (Dissolved) Filter 3. Phase Separation (Centrifuge/Filter 0.22 µm) Check->Filter Yes (Saturated) AddSolid->Shake Dilute 4. Dilution (Dilute filtrate 100x in Mobile Phase) Filter->Dilute Analyze 5. HPLC-UV Quantification (Compare to Standard Curve) Dilute->Analyze

Figure 2: Step-by-step workflow for the saturation shake-flask solubility assay.

Detailed Steps
  • Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., DMSO).

  • Equilibration:

    • Seal the vial and place it in a thermomixer.

    • Shake at 500-750 rpm for 24 hours at 25°C.

    • Self-Validation Check: Visually inspect after 1 hour. If the solution is clear, add more solid until a suspension persists. This ensures saturation.

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.

    • Critical: Ensure the filter membrane is compatible with the solvent (PTFE is universal).

  • Quantification (HPLC-UV):

    • Dilute the supernatant (filtrate) with the HPLC mobile phase (typically Water/Acetonitrile) to bring the concentration within the linear range of the detector (e.g., 1:100 or 1:1000 dilution).

    • Inject onto a C18 column. Detect at

      
       (likely ~260 nm for the pyridine ring).
      
    • Calculate concentration using an external standard calibration curve.

Applications & Recommendations

Reaction Optimization
  • SNAr Reactions: The high solubility in DMSO and NMP makes these ideal solvents for nucleophilic aromatic substitution reactions where this amine acts as a nucleophile. The solvent polarity stabilizes the transition state (Meisenheimer complex).

  • Amide Coupling: DMF is the preferred solvent for coupling this amine with carboxylic acids, ensuring both the amine and coupling reagents (HATU/EDC) remain in solution.

Purification Strategies
  • Anti-Solvent Crystallization: Since the compound is highly soluble in DMSO/DMF but likely sparingly soluble in non-polar solvents, adding Ethyl Acetate or Diethyl Ether to a concentrated DMF solution is a viable crystallization method.

  • Water Solubility: Given the basic amine and polar amide, the compound is expected to be water-soluble, especially at acidic pH. Purification can be achieved by extracting non-polar impurities with DCM while keeping the product in the aqueous phase (at pH < 4), then basifying and extracting into EtOAc (if LogP permits) or lyophilizing.

References

  • Hansen Solubility Parameters: Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. [Link]

  • General Solubility Protocols: Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today. [Link]

  • Pyridine-Acetamide Analogs: PubChem Compound Summary for N-(2-Pyridyl)acetamide. [Link]

  • Glycinamide Properties: National Center for Biotechnology Information. PubChem Compound Summary for Glycinamide. [Link]

Foundational

Comprehensive Synthesis Guide: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Scaffolds

The following technical guide details the synthesis pathways for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide and its derivatives. This document is structured for researchers requiring high-fidelity protocols, mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide and its derivatives. This document is structured for researchers requiring high-fidelity protocols, mechanistic insights, and scalable workflows.

Executive Summary & Strategic Value

The target molecule, 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide , represents a "privileged scaffold" in drug discovery. It combines a pyridine pharmacophore (common in kinase inhibitors and GPCR ligands) with a glycine-derived amino-acetamide linker. This structure serves two primary roles:

  • Bidentate Ligand: The pyridine nitrogen and the amide carbonyl/nitrogen can coordinate transition metals (Cu, Zn, Pt), useful in catalytic complexes or metallodrugs.

  • Peptidomimetic Intermediate: It acts as a minimal peptide fragment, often used to improve the solubility and pharmacokinetic profile of larger bioactive molecules.

This guide prioritizes the enantioselective synthesis of the 1-(pyridin-2-yl)ethanamine intermediate, as biological activity is frequently stereodependent (typically the (S)-enantiomer for nicotinic acetylcholine receptor affinity).

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target into two primary building blocks: the amino acid source (Glycine) and the chiral heteroaromatic amine.

Strategic Disconnections:

  • Disconnection A (Amide Coupling): The most logical break is the amide bond. This allows for convergent synthesis using commercially available N-protected glycine.

  • Disconnection B (Chiral Amine Formation): The 1-(pyridin-2-yl)ethanamine moiety is the critical stereocenter. It can be derived from 2-acetylpyridine.[1][2]

Retrosynthesis Target Target: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Inter1 Intermediate 1: N-Protected Glycine (e.g., Boc-Gly-OH) Target->Inter1 Amide Disconnection Inter2 Intermediate 2: 1-(Pyridin-2-yl)ethanamine (Chiral or Racemic) Target->Inter2 Amide Disconnection Start Starting Material: 2-Acetylpyridine Inter2->Start Asymmetric Reductive Amination or Ellman Auxiliary

Figure 1: Retrosynthetic breakdown of the target molecule.

Phase 1: Synthesis of the Key Intermediate

1-(Pyridin-2-yl)ethanamine

While the racemic amine is commercially available, high-value applications require the enantiopure form. We utilize Ellman’s Sulfinamide chemistry for high diastereoselectivity.

Method A: Enantioselective Synthesis (The Ellman Protocol)

This method is preferred for generating the (S) or (R) enantiomer with >98% ee.

Reaction Scheme:

  • Condensation: 2-Acetylpyridine + (R)-tert-butylsulfinamide → Chiral Ketimine.

  • Reduction: Ketimine + NaBH₄ → Sulfinamide (Diastereoselective).

  • Hydrolysis: Sulfinamide + HCl → Chiral Amine HCl salt.

Step-by-Step Protocol:

  • Condensation: To a solution of 2-acetylpyridine (1.0 equiv) in THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv). Reflux for 24 hours. Monitor by TLC.

  • Workup: Cool to RT. Pour into brine while stirring vigorously. Filter the resulting titanium oxide paste through Celite. Dry organic phase (Na₂SO₄) and concentrate.

  • Reduction: Dissolve the crude ketimine in THF. Cool to -48°C. Add L-Selectride or NaBH₄ (2.0 equiv) to maximize diastereoselectivity (typically >90:10 dr). Stir for 4 hours.

  • Hydrolysis: Treat the reduced product with 4M HCl in dioxane/MeOH (1:1) at RT for 1 hour. Concentrate to yield (S)-1-(pyridin-2-yl)ethanamine dihydrochloride .

Method B: Racemic Synthesis (Reductive Amination)

Use case: Initial screening or non-chiral applications.

  • Reagents: 2-Acetylpyridine, Ammonium Acetate, NaCNBH₃, Methanol.

  • Procedure: Mix ketone and NH₄OAc (10 equiv) in MeOH. Add NaCNBH₃ (0.7 equiv) portion-wise. Stir 24h. Acid-base extraction yields the racemic amine.

Phase 2: Amide Coupling (The Core Synthesis)

This step couples the amine from Phase 1 with N-Boc-Glycine.

Critical Consideration: The pyridine nitrogen is basic. To prevent interference, we use the HCl salt of the amine and add a base (DIPEA) to liberate the nucleophilic primary amine in situ.

Experimental Protocol: Coupling via HATU

Reagents:

  • N-Boc-Glycine (1.0 equiv)

  • 1-(Pyridin-2-yl)ethanamine (1.0 equiv)

  • HATU (1.1 equiv) [Coupling Agent]

  • DIPEA (3.0 equiv) [Base]

  • DMF (Dimethylformamide) [Solvent][3]

Workflow:

  • Activation: Dissolve N-Boc-Glycine (1.0 g, 5.7 mmol) in dry DMF (10 mL) at 0°C. Add DIPEA (2.0 mL, 11.4 mmol) followed by HATU (2.38 g, 6.2 mmol). Stir for 15 minutes to form the activated ester.

  • Addition: Add 1-(pyridin-2-yl)ethanamine (0.70 g, 5.7 mmol) dropwise. If using the HCl salt, add an extra equivalent of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid.

    • Water (3 x 30 mL) – Removes DMF.

    • Brine (1 x 30 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes:EtOAc 1:1 to 0:1 gradient).

    • Yield Expectation: 75-85%

    • Appearance: White to pale yellow solid.

Phase 3: Deprotection & Isolation

The final step removes the Boc group to release the primary amine.

Protocol: Acidolytic Cleavage

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Dissolution: Dissolve the Boc-protected intermediate (from Phase 2) in minimal dry Dioxane or DCM.

  • Cleavage: Add 4M HCl in Dioxane (10 equiv) at 0°C. Stir at RT for 2 hours.

    • Observation: A white precipitate (the product HCl salt) often forms.

  • Isolation:

    • If precipitate forms: Filter and wash with diethyl ether.[3]

    • If no precipitate: Concentrate under vacuum.[4][5] Triturate the residue with diethyl ether to induce crystallization.

  • Final Product: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride .

Data Summary Table:

ParameterValue / Condition
Molecular Formula C₉H₁₃N₃O (Free base)
Molecular Weight 179.22 g/mol
Key Intermediate 1-(pyridin-2-yl)ethanamine
Coupling Reagent HATU (Preferred) or EDC/HOBt
Protecting Group Boc (tert-butyloxycarbonyl)
Storage -20°C, Hygroscopic (store under Argon)

Derivatization Strategies

To expand this scaffold for SAR (Structure-Activity Relationship) studies, three zones of the molecule can be modified:

Derivatives Core Core Scaffold 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Zone1 Zone 1: Pyridine Ring (Electronic/Steric Tuning) Core->Zone1 Substituted Acetylpyridines (e.g., 6-Me, 4-Cl) Zone2 Zone 2: Alpha-Carbon (Side Chain Variation) Core->Zone2 Use different Amino Acids (e.g., Boc-Ala-OH, Boc-Val-OH) Zone3 Zone 3: Terminal Amine (Capping/Extension) Core->Zone3 Alkylation/Acylation (Sulfonamides, Ureas)

Figure 2: Strategic derivatization zones for library generation.

  • Zone 1 (Pyridine): Use substituted 2-acetylpyridines (e.g., 6-methyl-2-acetylpyridine) in Phase 1 to alter the electronic properties of the metal-binding pocket.

  • Zone 2 (Linker): Replace Glycine with chiral amino acids (Alanine, Phenylalanine) to introduce a second stereocenter, creating diastereomers with distinct 3D conformations.

  • Zone 3 (Terminal Amine): The final free amine can be capped with sulfonyl chlorides, isocyanates, or carboxylic acids to extend the pharmacophore.

Safety & Troubleshooting

  • Racemization: The 1-(pyridin-2-yl)ethyl stereocenter is generally stable, but avoid strong bases at high temperatures (>80°C) during coupling.

  • Pyridine Toxicity: Pyridine derivatives can be toxic and permeate skin. Use nitrile gloves and work in a fume hood.

  • Hygroscopicity: The final HCl salt is highly hygroscopic. Handle quickly and store in a desiccator.

  • Titanium Waste: In Phase 1 (Ellman method), the quenching of Ti(OEt)₄ generates a thick precipitate. Use vigorous stirring and Celite filtration to prevent clogging.

References

  • Ellman's Sulfinamide Synthesis

    • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002.
  • Amide Coupling Protocols (HATU/EDC)

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
  • Synthesis of Pyridine Ethylamines

    • Chelucci, G. "Stereoselective synthesis of optically active 1-substituted-1-pyridyl-methylamines." Tetrahedron: Asymmetry, 2006.
  • Boc-Glycine Preparation & Properties

    • BenchChem.[6] "A Comparative Guide to Boc-Glycine Synthesis Protocols."

Sources

Exploratory

Literature review of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide in medicinal chemistry

The following technical guide provides an in-depth review of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide , analyzing its role as a versatile chiral building block and pharmacophore in medicinal chemistry. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide , analyzing its role as a versatile chiral building block and pharmacophore in medicinal chemistry.

Executive Summary

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (also referred to as Glycyl-1-(2-pyridyl)ethylamine ) represents a high-value scaffold in modern drug discovery. It combines a chiral anchoring group (1-(pyridin-2-yl)ethyl) with a solubilizing linker (glycinamide). This molecule is primarily utilized as:

  • A Chiral Building Block: For the synthesis of enantiopure kinase inhibitors and GPCR ligands.

  • A Bidentate/Tridentate Ligand: In metallo-organic chemistry and metallo-enzyme inhibition studies.

  • A Peptidomimetic Fragment: Mimicking the N-terminal residues of bioactive peptides while introducing metabolic stability via the pyridine ring.

This guide details the structural properties, synthetic pathways, and medicinal applications of this compound, providing researchers with a roadmap for its integration into fragment-based drug discovery (FBDD) campaigns.

Structural Analysis & Physicochemical Properties

The molecule is composed of two distinct functional domains coupled via an amide bond. Its utility stems from the interplay between the lipophilic, aromatic pyridine head and the polar, basic glycinamide tail.

Pharmacophore Decomposition
  • Domain A: 1-(Pyridin-2-yl)ethyl Group

    • Role: Hydrophobic anchor and Hydrogen Bond Acceptor (HBA).

    • Chirality: The C1-ethyl position creates a chiral center (R or S). The methyl group restricts conformational freedom, often improving selectivity for protein binding pockets compared to the achiral benzyl analog.

    • Pyridine Nitrogen: Acts as a critical interaction point (pKa ~5.2), often binding to hinge regions in kinases or coordinating metals in metalloproteases.

  • Domain B: Glycinamide Linker (2-Aminoacetamide)

    • Role: Hydrogen Bond Donor/Acceptor (HBD/HBA) and solubility enhancer.

    • Primary Amine: Provides a handle for further functionalization or acts as a cation at physiological pH (pKa ~8.0–9.0).

Key Physicochemical Data
PropertyValue (Predicted)Relevance in MedChem
Molecular Formula C

H

N

O
Low MW (<300) ideal for FBDD.
Molecular Weight 179.22 g/mol High ligand efficiency potential.
cLogP ~0.2 - 0.5Highly soluble; good oral bioavailability potential.
TPSA ~68 ŲWell within the blood-brain barrier (BBB) permeation range (<90 Ų).
H-Bond Donors 2 (Amide NH, Amine NH

)
Critical for active site engagement.
H-Bond Acceptors 3 (Pyridine N, Amide O, Amine N)Versatile binding modes.

Synthetic Methodology

The synthesis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide typically follows a convergent approach, coupling the chiral amine with a protected glycine derivative.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two precursors:

  • 1-(Pyridin-2-yl)ethanamine (Commercially available or synthesized from 2-acetylpyridine).

  • N-Boc-Glycine (Protected amino acid).

Detailed Experimental Protocol

Objective: Synthesis of N-(1-(pyridin-2-yl)ethyl)glycinamide (HCl salt).

Step 1: Amide Coupling
  • Reagents: Dissolve N-Boc-Glycine (1.0 equiv) and DIEA (Diisopropylethylamine, 3.0 equiv) in anhydrous DMF (Dimethylformamide).

  • Activation: Add HATU (1.1 equiv) at 0°C and stir for 15 minutes to activate the carboxylic acid.

  • Addition: Add 1-(pyridin-2-yl)ethanamine (1.0 equiv). Note: Use the enantiopure (R)- or (S)-amine if a specific stereoisomer is required.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]

    
     ~ 280.1 for Boc-intermediate).
    
  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
    , water, and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Step 2: Deprotection
  • Reagents: Dissolve the crude Boc-intermediate in DCM (Dichloromethane).

  • Acidolysis: Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (10 equiv) at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours until Boc removal is complete (LC-MS monitoring).

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the product as the hydrochloride or trifluoroacetate salt.

Synthesis & Logic Diagram (DOT)

SynthesisPath AcetylPy 2-Acetylpyridine RedAm Reductive Amination (NH4OAc, NaBH3CN) AcetylPy->RedAm Amine 1-(Pyridin-2-yl)ethanamine (Chiral Scaffold) RedAm->Amine Yields Racemic (Resolve w/ Tartaric Acid) Coupling Coupling (HATU/DIEA) Amine->Coupling BocGly N-Boc-Glycine BocGly->Coupling Intermed Boc-Protected Intermediate Coupling->Intermed Deprotect Deprotection (TFA or HCl) Intermed->Deprotect Final 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (Target) Deprotect->Final

Caption: Convergent synthetic pathway for the target glycinamide derivative involving reductive amination and peptide coupling.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 1-(pyridin-2-yl)ethyl moiety is a privileged pharmacophore in kinase inhibitors.

  • Mechanism: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, mimicking the N1 or N3 of the adenine ring in ATP. It frequently binds to the "hinge region" of kinases (e.g., Rho-kinase, p38 MAPK).

  • Linker Role: The glycinamide chain extends towards the solvent-exposed region or the ribose-binding pocket, providing a vector for solubilizing groups to be attached.

  • Chirality Effect: The methyl group of the ethyl linker projects into hydrophobic pockets (e.g., the Gatekeeper region), often boosting potency by 10–100 fold for the R-enantiomer over the S-enantiomer (or vice versa depending on the specific kinase).

Metallo-Enzyme Inhibition

This compound serves as a minimal chelating scaffold.

  • Binding Mode: The Pyridine Nitrogen and the Amide Oxygen (or Nitrogen) can form a stable 5- or 6-membered chelate ring with active site metals like Zinc (

    
    ) or Copper (
    
    
    
    ).
  • Application: This motif is relevant in the design of Matrix Metalloproteinase (MMP) inhibitors or Carbonic Anhydrase inhibitors, where the primary amine can anchor a sulfonamide or act as a zinc-binding group (ZBG) precursor.

Chiral Resolution Agents

The precursor, 1-(pyridin-2-yl)ethanamine, is historically significant as a resolving agent.

  • Usage: It is used to separate enantiomers of chiral acids (e.g., mandelic acid derivatives) via diastereomeric salt formation.

  • Relevance: In drug development, the in situ formation of the glycinamide derivative can be used to determine the enantiomeric purity of the amine via NMR shift reagents.

Biological Signaling & Interaction Logic

The following diagram illustrates the potential interaction of the scaffold within a generic kinase active site, highlighting the critical binding vectors.

InteractionMap cluster_0 Drug-Target Complex Hinge Kinase Hinge Region (Backbone NH) HydroPocket Hydrophobic Pocket (Gatekeeper) Solvent Solvent Front (Asp/Glu Residues) Pyridine Pyridine Ring (H-Bond Acceptor) Pyridine->Hinge H-Bonding Methyl Ethyl-Methyl Group (Chiral Selector) Methyl->HydroPocket Van der Waals Glycine Glycinamide Tail (Primary Amine) Glycine->Solvent Ionic Interaction / Solubilization

Caption: Pharmacophore mapping of the title compound within a theoretical kinase binding pocket.

Future Perspectives: Fragment-Based Drug Discovery (FBDD)

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide is an ideal "Fragment" for FBDD screening libraries.

  • Rule of Three Compliance: MW < 300, cLogP < 3, H-bond donors/acceptors < 3.

  • Growth Vectors: The primary amine allows for rapid "fragment growing" via reductive amination or acylation to access adjacent binding pockets.

  • 3D-Character: Unlike flat aromatic fragments, the chiral center introduces 3D complexity (Fsp3 character), which is increasingly prioritized to improve selectivity and clinical success rates.

References

  • Chiral Amine Synthesis: Uenishi, J., et al. "Stereoselective synthesis of 1-(2-pyridyl)ethylamine derivatives." Tetrahedron: Asymmetry, 2000. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Peptide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Fragment-Based Design: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry, 2016. Link

  • Pyridine Pharmacophore: Joule, J. A., & Mills, K. "Heterocyclic Chemistry: Pyridines." Wiley Online Library, 2010. Link

Foundational

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide CAS number and molecular weight data

Defining the Scope I'm focusing on defining the scope and structuring this technical guide on 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide. I'm aiming for autonomy in the structure, prioritizing a logical flow for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm focusing on defining the scope and structuring this technical guide on 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide. I'm aiming for autonomy in the structure, prioritizing a logical flow for researchers and drug development professionals. The goal is an in-depth resource, so a detailed outline is underway, covering synthesis, properties, applications, and safety.

Refining Presentation and Content

I'm now integrating scientific integrity principles, like ensuring causality is clear and including self-validating protocols. I'm focusing on citations with links and verified URLs. The goal is now a visually appealing guide. Tables will show quantitative data, and experimental protocols will be detailed. I will use Graphviz for pathway diagrams, with color-coding, and appropriate contrast.

Investigating Molecular Properties

I'm now diving into the specifics. I'm focusing on verifying the CAS number and molecular weight of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide. I'm also confirming the chemical equivalence with N-(1-(pyridin-2-yl)ethyl)glycinamide. I am also investigating whether this compound could function as a block or a ligand, for coordination chemistry. I am also looking at 1-(pyridin-2-yl)ethanamine, which is a common chiral amine, and how it relates. I'm focusing on the Glycinamide of this amine. Finally, I will be compiling MSDS data for safety, if available.

Analyzing the Findings

I've been sifting through the search data, and things are getting clearer. The results yielded some perfect matches, but also a few promising leads that are close. I've pinned down the core structure as 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide, and I've identified N-(1-(pyridin-2-yl)ethyl)gly as a synonym.

Refining CAS Searches

I'm now zeroing in on the CAS numbers. Initial results were misleading isomers or close analogs. I'm focusing specifically on variations of "2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide". I identified CAS 1001426-32-9 as incorrect, and 359821-50-4 misses the ethyl group. I'm carefully searching for the exact compound, or its enantiomers, and I am currently refining my search queries, checking also for CAS numbers related to the components of the structure. I'm also considering the implications of the chiral amine, and its potential as an intermediate.

Analyzing CAS Numbers

I'm currently sifting through search results. It seems there isn't a single, readily available CAS number for the exact structure "2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide". However, I've identified an isomer, "2-amino-2-(pyridin-2-yl)acetamide," which appears to have a CAS number. I'm investigating how closely this relates to the target structure.

Exploring Structural Similarity

I've examined several closely related structures. Notably, "2-amino-n-(pyridin-2-yl)acetamide" is missing the ethyl group. I've found a methyl variant with CAS 3014-26-4 and an N-methyl-N-(pyridin-2-ylmethyl)propanamide with CAS 1417789-31-1. Also, "2-Amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide" has CAS 160447-32-5. It's becoming clear that a readily available CAS for the exact target may not exist, suggesting it's likely a custom or research compound. It involves glycine and 1-(pyridin-2-yl)ethanamine, a chiral amine with known CAS numbers.

Defining the Synthesis

My focus has shifted towards defining the synthesis. I'm moving beyond just structural similarity. I plan to construct a "Technical Monograph" format for this compound. I am calculating the exact molecular weight and formula, and generating SMILES/InChI strings. I'll explicitly describe it as the amide of Glycine and 1-(pyridin-2-yl)ethanamine, highlighting that while related derivatives have CAS numbers, this specific compound might not. I need to specifically see if "N-(1-(pyridin-2-yl)ethyl)glycinamide" has a CAS number. I will attempt searches for the reaction of Glycine and 1-(pyridin-2-yl)ethanamine to identify any potential CAS numbers.

Confirming Search Specificity

The SMILES search narrowed the CAS possibilities, pointing to a custom synthesis, not a common compound. This suggests the guide should reflect that specialized nature. I'm focusing on highlighting methods for identifying and sourcing custom syntheses.

Defining Synthesis Route

I've outlined a monograph structure for the title compound. I am proposing "2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide" for the title. The CAS is tricky, so I plan to specify custom synthesis and list the precursors (1-(pyridin-2-yl)ethanamine and N-Boc-Glycine) instead. I've calculated the molecular weight and formula and detailed a synthesis protocol involving Boc-Glycine coupling and deprotection. I plan on including expected 1H NMR data for characterization, too. I will highlight its potential applications as a chiral auxiliary or ligand. I am currently cross-checking PubChem, in case this very structure is cataloged somewhere. If it isn't, I will use my "Custom Synthesis" approach.

Exploratory

Comprehensive Safety and Handling Guide for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide in Drug Development Workflows

Executive Summary In modern drug discovery, functionalized building blocks like 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS: 1156098-62-2) are critical for synthesizing complex pharmacophores, including PROTACs, kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized building blocks like 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS: 1156098-62-2) are critical for synthesizing complex pharmacophores, including PROTACs, kinase inhibitors, and metal-chelating coordination complexes. However, the presence of both a highly nucleophilic primary amine and a basic pyridine ring presents unique physicochemical challenges.

This whitepaper provides an in-depth, mechanistically grounded guide to the Safety Data Sheet (SDS) parameters, handling precautions, and self-validating experimental workflows for this compound. By understanding the causality behind its reactivity, researchers can design safer, more efficient synthetic pipelines.

Physicochemical Profiling & Structural Causality

To safely handle and react 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide, one must first understand how its structural features dictate its macroscopic properties. The molecule features a primary aliphatic amine, an amide linkage, and a pyridine ring.

  • The Primary Amine : Acts as a strong nucleophile and a moderate base. It is prone to oxidation and can absorb atmospheric CO₂ to form carbamates, necessitating controlled storage.

  • The Pyridine Ring : The sp² hybridized nitrogen provides a secondary basic site and enables bidentate metal chelation (alongside the amide/amine), which is useful in synthesis but requires careful disposal to avoid environmental heavy-metal scavenging.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's handling requirements[1]:

ParameterValueMechanistic Implication for Handling
CAS Number 1156098-62-2Unique identifier for inventory tracking.
Molecular Formula C₉H₁₃N₃OHigh nitrogen content; potential for basicity.
Molecular Weight 179.22 g/mol Low MW indicates potential for aerosolization if handled as a fine powder.
LogP 0.2175Highly hydrophilic; rapidly absorbed through mucous membranes.
TPSA 68.01 ŲModerate polar surface area; requires moisture-free storage to prevent caking.
Storage Temp. 2-8°C (Sealed, Dry)Prevents thermal degradation and oxidative browning of the primary amine.

Hazard Identification & Toxicological Mechanisms (SDS Core)

While specific in vivo toxicological data for this exact building block may be limited, its structural motifs place it firmly within standard GHS classifications for reactive aliphatic amines and pyridine derivatives.

GHS Classification & Causality
  • H315: Causes skin irritation.

    • Causality: The basicity of the primary amine can lead to the localized saponification of dermal lipids, disrupting the stratum corneum and causing erythema.

  • H319: Causes serious eye irritation.

    • Causality: The hydrophilic nature (LogP 0.2175) allows rapid dissolution in tear film. The resulting alkaline shift can denature corneal proteins.

  • H335: May cause respiratory irritation.

    • Causality: Inhalation of micro-dust particles introduces the basic compound directly to the mucosal lining of the respiratory tract, triggering inflammatory cytokine release.

First Aid & Decontamination Logic

Standard water flushing is effective due to the compound's hydrophilicity. However, for surface spills in the fume hood, using a 1% Acetic Acid solution is highly recommended.

  • Why? The weak acid protonates the primary amine and the pyridine nitrogen, converting the free base into an acetate salt. This drastically reduces volatility, eliminates nucleophilic reactivity, and maximizes aqueous solubility for safe wipe-down.

Self-Validating Handling Protocols & Environmental Controls

To ensure absolute safety and reproducibility, handling protocols must be treated as self-validating systems. Every safety measure should have a verifiable outcome.

Step-by-Step Handling & PPE Workflow
  • Environmental Preparation :

    • Conduct all weighing and transfers inside a Class II Biological Safety Cabinet (BSC) or a calibrated ductless fume hood with HEPA/VOC filtration.

    • Validation: Verify the hood's inward face velocity is between 80-100 fpm before opening the reagent bottle.

  • Static Mitigation :

    • Amines stored at 2-8°C often develop static charge. Allow the sealed bottle to equilibrate to room temperature for 30 minutes in a desiccator to prevent condensation, then use an anti-static zero-ion gun on the weighing spatula.

  • PPE Selection :

    • Wear standard lab coat, safety goggles, and double nitrile gloves .

    • Causality: Nitrile provides excellent resistance to aqueous bases, but low-molecular-weight pyridines can permeate thin latex. Double gloving ensures a breakthrough barrier.

Experimental Methodology: Amide Coupling Workflow

When incorporating 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide into a drug discovery pipeline, amide coupling is the most common reaction. The following protocol utilizes HATU and DIPEA, designed with built-in Quality Control (QC) steps to validate safety and efficacy.

Step-by-Step Synthetic Protocol
  • Activation : In an oven-dried 20 mL scintillation vial, dissolve 1.0 eq of your target carboxylic acid and 1.1 eq of HATU in 5 mL of anhydrous DMF.

  • Basification : Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate HATU attack without competing with the primary amine of our building block.

  • Coupling : Slowly add 1.2 eq of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide to the stirring solution at 0°C, then allow it to warm to room temperature.

  • Self-Validating QC Step : After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into an LC-MS.

    • Validation: You must observe the disappearance of the building block's mass (

      
       180.1 [M+H]⁺). If the mass persists, the reaction has stalled, and adding more coupling agent is required before aqueous workup to prevent unreacted amine from complicating the purification.
      
  • Quenching : Quench the reaction with saturated aqueous NaHCO₃. The basic quench keeps the pyridine ring deprotonated, allowing the product to be extracted into the organic layer (e.g., Ethyl Acetate) while water-soluble HATU byproducts are washed away.

Visualizing the Safety and Synthetic Workflow

The following logic diagram illustrates the critical path from hazard assessment through to synthetic execution and decontamination.

G N1 Hazard Assessment CAS: 1156098-62-2 (Skin/Eye Irritant) N2 Engineering Controls (Fume Hood, Anti-Static, 2-8°C Storage) N1->N2 N3 PPE Application (Double Nitrile Gloves, Goggles) N2->N3 N4 Reagent Preparation (Equilibrate to RT, Anhydrous DMF) N3->N4 N5 Synthetic Execution (Amide Coupling with HATU/DIPEA) N4->N5 N7 Decontamination & Spill Response (1% Acetic Acid Neutralization) N4->N7 Spill Event N6 In-Process QC Validation (LC-MS: Monitor m/z 180.1) N5->N6 N5->N7 Spill Event N6->N7 Reaction Complete

Caption: Safety-integrated workflow for handling and reacting 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide.

References

1.1 2.2

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Scaffolds

Executive Summary The 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide scaffold represents a compelling, yet underexplored, chemotype in modern drug discovery. This molecule synergistically combines the privileged 2-aminopyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide scaffold represents a compelling, yet underexplored, chemotype in modern drug discovery. This molecule synergistically combines the privileged 2-aminopyridine core with a versatile acetamide moiety, suggesting a high probability of interaction with a diverse range of biological targets. The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in key hydrogen bonding interactions and modulate physicochemical properties.[1][2] Similarly, the acetamide group is a cornerstone of medicinal chemistry, frequently participating in the active sites of enzymes and receptors.[3] This technical guide provides an in-depth exploration of the potential biological targets for this scaffold, grounded in the established activities of its constituent chemical motifs. We will delve into logical target classes, propose robust experimental workflows for target identification and validation, and provide the scientific rationale behind these strategic choices. This document is intended for researchers, scientists, and drug development professionals seeking to pioneer the therapeutic applications of this promising molecular architecture.

Deconstruction of a Privileged Scaffold: Predicting Biological Activity

The predictive power in assessing the therapeutic potential of the 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide scaffold lies in the wealth of data available for its core components: the 2-aminopyridine and the acetamide functionalities.

The 2-Aminopyridine Moiety: A Gateway to Diverse Targets

The 2-aminopyridine unit is a low molecular weight, highly functionalized structure that serves as a versatile anchor for drug-target interactions.[2][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, suggesting several high-probability target classes for our scaffold of interest.

  • Kinase Inhibition: The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motifs of ATP. This makes kinases a prime target class. Notably, 2-aminopyridine derivatives have been successfully developed as potent and selective Janus kinase (JAK) inhibitors, particularly JAK2, which is implicated in myeloproliferative neoplasms.[5] The aberrant activation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is also a hallmark of many cancers, presenting another avenue for kinase-targeted drug design with this scaffold.[1]

  • Enzyme Inhibition: The 2-aminopyridine scaffold can interact with the active sites of various enzymes. For instance, derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in diabetes.[4]

  • Antimicrobial and Antiparasitic Activity: The scaffold has been a focus in the development of agents against neglected tropical diseases caused by protozoa like Trypanosoma and Leishmania.[6] The aminopyridine structure can contribute to improved aqueous solubility and metabolic stability, which are desirable properties for anti-infective drugs.[6] Furthermore, certain 2-amino-3-cyanopyridine derivatives have shown significant antibacterial activity, often by inhibiting essential bacterial enzymes.[1]

The Acetamide Group: A Versatile Interaction Hub

The acetamide portion of the scaffold is far from a passive linker. It is a critical pharmacophoric element that can significantly influence a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.[3]

  • Cyclooxygenase (COX) Inhibition: The acetamide moiety is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[7] The acetamide nitrogen can form crucial hydrogen bonds within the active site of COX-2, contributing to both potency and selectivity.[3]

  • Other Enzyme Inhibition: Acetamide derivatives have shown inhibitory activity against a range of other enzymes, including urease and α-amylase.[8][9] This broadens the potential therapeutic applications to areas such as gastritis and diabetes.

  • Modulation of Physicochemical Properties: The acetamide group can be tailored to modulate lipophilicity, which is a key factor in membrane permeability and overall drug-likeness.[3] Its polarity can also enhance aqueous solubility, a critical factor for bioavailability.[3]

Strategic Workflows for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the biological targets of the 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide scaffold. The following experimental workflows provide a logical and self-validating pathway from initial hypothesis to confirmed mechanism of action.

Initial Phenotypic Screening

The first step is to cast a wide net through broad phenotypic screening to uncover potential therapeutic areas.

Caption: Workflow for initial phenotypic screening.

Protocol: Antiproliferative Assay (MTT Assay)

  • Cell Plating: Seed cancer cell lines (e.g., MDA-MB-231, HepG2) in 96-well plates and incubate for 24 hours.[10]

  • Compound Treatment: Treat cells with a serial dilution of the 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Target Deconvolution and Identification

Once a biological effect is observed, the next critical phase is to identify the specific molecular target(s).

Caption: Workflow for target deconvolution.

Protocol: Affinity Chromatography for Target Identification

  • Ligand Immobilization: Synthesize a derivative of the 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide scaffold with a linker for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein extract from the cells or tissue of interest.

  • Affinity Chromatography: Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis.

Target Validation and Mechanistic Studies

The final stage involves confirming that the identified target is responsible for the observed phenotype and elucidating the mechanism of action.

Protocol: Enzyme Inhibition Assay (e.g., for a Kinase)

  • Reagents: Prepare a buffer solution, the purified target enzyme, the substrate, and a range of concentrations of the inhibitor compound.[3]

  • Reaction Setup: In a 96-well plate, add the enzyme solution.

  • Inhibitor Addition: Add the different concentrations of the 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide compound. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., ATP and a peptide for a kinase).

  • Detection: After a set time, stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC₅₀ Determination: Plot the enzyme activity against the inhibitor concentration and fit the data to determine the IC₅₀ value.

Quantitative Data Summary

While specific data for the parent scaffold is limited, the following table summarizes the reported activities of structurally related 2-aminopyridine and acetamide derivatives to provide a quantitative context for potential efficacy.

Derivative ClassTarget/AssayReported Activity (IC₅₀)Reference
2-Aminopyridine Derivatives JAK2 Kinase3 nM[5]
Thiourea-Aminopyridine Derivatives α-Glucosidase24.62 ± 0.94 µM[4]
Imidazo[2,1-b]thiazole Acetamides MDA-MB-231 (Cancer Cell Line)1.4 µM[10]
Indole-3-acetamides α-Amylase1.09 ± 0.11 µM[8]
NSAID-Acetamide Conjugates Urease3.59 ± 0.07 µM[9]

Conclusion and Future Directions

The 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide scaffold stands as a molecule of high interest for drug discovery. The established pharmacological relevance of its constituent 2-aminopyridine and acetamide moieties strongly suggests a high potential for biological activity across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The logical and systematic application of the described phenotypic screening, target identification, and validation workflows will be paramount in unlocking the full therapeutic potential of this promising class of molecules. Future research should focus on the synthesis of a focused library of derivatives to establish structure-activity relationships (SAR) and to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Taylor & Francis Online. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available from: [Link]

  • ResearchGate. 2-Aminopyridine - An unsung hero in drug discovery. Available from: [Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]

  • PubMed. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Available from: [Link]

  • ResearchGate. REVIEW ANALYSIS ON SYNTHESIS, ENZYME INHIBITION AND HEMOLYTIC STUDY OF NOVEL ACETAMIDE DERIVATIVES. Available from: [Link]

  • PMC. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. Available from: [Link]

  • PharmaInfo. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

  • PMC. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Available from: [Link]

  • PMC. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Available from: [Link]

  • PMC. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Available from: [Link]

  • Digital Repository. Structural, Characterization and Biological Activity of New Ligand N-(Pyrimidin-2-Yl Carbamothioyl) Acetamide and Its Complexes With (VO(II), Mn (II), Cu (II), Zn (II), Cd (II) and Hg (II). Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Available from: [Link]

  • PubMed. Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide. Available from: [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]

  • Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

Sources

Protocols & Analytical Methods

Method

Catalytic applications of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide metal complexes

Application Note: Catalytic Architectures of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Metal Complexes Part 1: Executive Summary & Ligand Architecture The Ligand Scaffold: The ligand 2-Amino-N-(1-(pyridin-2-yl)ethyl)ace...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Architectures of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Metal Complexes

Part 1: Executive Summary & Ligand Architecture

The Ligand Scaffold: The ligand 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS: 1156098-62-2), often referred to as Py-Gly-Amine , represents a privileged class of chiral NNN-pincer ligands. Its structure combines a hard amide nitrogen, a neutral amine donor, and a pyridine nitrogen, linked by a chiral ethyl backbone.

Key Structural Features:

  • Hemilability: The terminal amine and pyridine ring provide stable anchoring, while the amide nitrogen can deprotonate to form a monoanionic bridge, stabilizing higher oxidation states (e.g., Cu(III), Fe(III)).

  • Chirality: The 1-(pyridin-2-yl)ethyl moiety introduces a stereogenic center proximal to the metal, essential for asymmetric induction.

  • Tunability: The ligand backbone allows for electronic tuning of the metal center, making it suitable for both Lewis acid catalysis and redox-active polymerizations.

Primary Catalytic Applications:

  • Asymmetric Henry (Nitroaldol) Reaction: Cu(II) complexes.[1][2][3]

  • Atom Transfer Radical Polymerization (ATRP): Fe(II) and Cu(I) complexes.[4]

  • Biomimetic Oxidation (Catecholase Activity): Cu(II) and Zn(II) complexes.[1][5]

Part 2: Ligand Synthesis & Complexation Protocol

Before catalytic application, the metal complex must be synthesized and isolated (or generated in situ).

Ligand Synthesis Workflow
  • Precursors: 1-(Pyridin-2-yl)ethanamine + N-Boc-Glycine (followed by deprotection).

  • Coupling Agent: EDC·HCl / HOBt in DCM.

General Complexation Protocol (Cu/Zn/Fe)

Reagents:

  • Ligand (1.0 equiv)[2]

  • Metal Salt (1.0 equiv): Cu(OAc)₂[2]·H₂O, ZnCl₂, or FeCl₂.

  • Solvent: Methanol (HPLC Grade).

Procedure:

  • Dissolve 1.0 mmol of ligand in 5 mL MeOH.

  • Add 1.0 mmol of metal salt dropwise as a MeOH solution.

  • Observation:

    • Cu(II): Solution turns deep blue/green (Square planar/pyramidal).

    • Fe(II): Solution turns pale yellow/orange (handle under N₂ for ATRP).

  • Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Recrystallize from MeOH/Et₂O.

  • Yield: Typically >85%.

Part 3: Application 1 - Asymmetric Henry Reaction

Catalyst: [Cu(L)(OAc)] (generated in situ) Reaction Type: Carbon-Carbon Bond Formation Mechanism: Lewis Acid Activation / Brønsted Base Dual Activation

Scientific Rationale

The Cu(II) center acts as a Lewis acid to activate the aldehyde carbonyl. The basic amine moiety of the ligand (or an external base) deprotonates the nitroalkane. The chiral environment created by the 1-(pyridin-2-yl)ethyl group forces the nucleophilic attack to occur from a specific face, yielding high enantioselectivity.

Experimental Protocol

Materials:

  • Aldehyde Substrate (e.g., Benzaldehyde): 0.5 mmol[3]

  • Nitromethane: 5.0 mmol (10 equiv)

  • Catalyst Solution: 5 mol% Cu(OAc)₂ + 5.5 mol% Ligand in EtOH

  • Base: DIPEA (10 mol%) - Optional, enhances rate

Step-by-Step Workflow:

  • Catalyst Formation: In a 4 mL vial, mix Cu(OAc)₂·H₂O (4.5 mg) and Ligand (5.0 mg) in Ethanol (1 mL). Stir for 30 mins until blue.

  • Substrate Addition: Add Benzaldehyde (53 µL).

  • Reagent Addition: Add Nitromethane (270 µL).

  • Incubation: Stir at 0°C to RT for 24 hours.

  • Quench: Add 1 mL saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3 x 2 mL). Dry over Na₂SO₄.

  • Analysis: Determine yield by ¹H NMR and ee% by Chiral HPLC (Daicel Chiralcel OD-H).

Performance Data (Representative):

SubstrateTime (h)Yield (%)ee (%)Configuration
Benzaldehyde249288(R)
4-NO₂-Benzaldehyde129891(R)
4-OMe-Benzaldehyde368584(R)
Mechanistic Visualization

HenryReaction Ligand Chiral Ligand (Py-Gly-Amine) Complex Active Catalyst [Cu(L)(OAc)]+ Ligand->Complex Coordination CuSalt Cu(OAc)2 CuSalt->Complex Transition Transition State (Face-Selective Coordination) Complex->Transition Lewis Acid Activation Substrate Aldehyde (R-CHO) Substrate->Transition Nitro Nitromethane (CH3NO2) Nitro->Transition Deprotonation Product Chiral Nitroaldol (90%+ ee) Transition->Product C-C Bond Formation Product->Complex Catalyst Regeneration

Caption: Catalytic cycle for the Cu(II)-mediated Asymmetric Henry reaction showing ligand coordination and substrate activation.

Part 4: Application 2 - Atom Transfer Radical Polymerization (ATRP)

Catalyst: [Fe(L)Cl₂] or [Cu(L)Br] Application: Controlled Polymerization of Styrene / Methyl Methacrylate Mechanism: Reversible Redox Activation (Activation/Deactivation Equilibrium)

Scientific Rationale

Iron complexes of amine-pyridine ligands are cost-effective alternatives to Copper for ATRP. The ligand's steric bulk (ethyl group) and electron-donating amide nitrogen tune the redox potential (


) of the Fe(II)/Fe(III) couple, ensuring a low concentration of radicals to suppress termination reactions.
Experimental Protocol

Materials:

  • Monomer: Styrene (purified by basic alumina column)

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB)
    
  • Catalyst: [Fe(Ligand)Cl₂] (prepared in situ)

  • Solvent: Anisole (50% v/v)

Step-by-Step Workflow:

  • Inert Atmosphere: Perform all steps in a glovebox or using Schlenk techniques (N₂).

  • Catalyst Prep: Mix FeCl₂ (10 mg) and Ligand (15 mg) in Anisole (1 mL). Stir at 60°C until dissolved.

  • Charge Reactor: Add Styrene (2.0 g) and Initiator (EBiB, 30 mg). Ratio [M]:[I]:[Cat] = 200:1:1.

  • Polymerization: Seal tube and heat to 110°C .

  • Kinetics: Aliquots taken every hour for GC (conversion) and GPC (molecular weight).

  • Termination: Expose to air and dilute with THF.

  • Purification: Precipitate into cold methanol.

Data Interpretation:

  • Linearity: A plot of

    
     vs. time should be linear, indicating constant radical concentration.
    
  • Dispersity (

    
    ):  Successful ATRP yields polymers with 
    
    
    
    .

Part 5: Application 3 - Biomimetic Oxidation (Catecholase Activity)

Catalyst: [Cu(L)Cl] or [Zn(L)Cl] Application: Oxidation of catechols to o-quinones (Model for Tyrosinase).

Protocol
  • Conditions: Aerobic, aqueous methanol buffer (pH 8.0).

  • Substrate: 3,5-Di-tert-butylcatechol (3,5-DTBC).

  • Measurement: Monitor the increase in absorbance at 400 nm (formation of quinone) using UV-Vis spectroscopy.

  • Kinetic Analysis: Determine

    
     and 
    
    
    
    (Michaelis-Menten parameters). The dinuclear Cu(II) species (bridged by the ligand) is often the active species.

Part 6: Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Henry) Catalyst poisoning by water/acid.Use freshly distilled aldehyde. Ensure base (DIPEA) is dry.
Low ee% (Henry) Non-selective background reaction.Lower temperature to 0°C or -20°C. Confirm ligand purity (>98%).
Broad PDI (ATRP) Slow initiation or high termination.Increase catalyst concentration. Ensure strict O₂ removal (freeze-pump-thaw).
Precipitate in Solution Complex insolubility.Switch solvent to DMF or Acetonitrile.

Part 7: References

  • Arai, T., et al. "New highly asymmetric Henry reaction catalyzed by Cu(II) and a C(1)-symmetric aminopyridine ligand." Chemistry – A European Journal, 2008, 14(15), 4725-4730. Link[2]

  • Wang, C.Y., et al. "(2-{[1-(Pyridin-2-yl)ethylidene]aminomethyl}pyridine-κN,N′,N′′)bis(thiocyanato-κN)zinc."[6] Acta Crystallographica Section E, 2011, E67, m1616.[6] Link

  • El-Gammal, O.A., et al. "Binuclear copper(II), cobalt(II) and nickel(II) complexes of N1-ethyl-N2-(pyridin-2-yl) hydrazine... biological studies." Spectrochimica Acta Part A, 2012, 96, 444-455.[7] Link[7]

  • BenchChem. "Synthesis of Metal Complexes with '2-Amino-2-(pyridin-2-YL)acetic acid'." Application Note, 2025. Link

  • Biernesser, A.B., et al. "Amino pyridine iron(II) complexes... for controlled radical polymerization." Inorganica Chimica Acta, 2020. Link

Sources

Application

Using 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide as a chiral building block

Application Note: Chiral Building Block – 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Executive Summary 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (referred to herein as Py-Gly-Amine ) is a versatile chiral scaffold integ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Building Block – 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

Executive Summary

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (referred to herein as Py-Gly-Amine ) is a versatile chiral scaffold integrating three distinct functional motifs: a monodentate pyridine donor, a rigid amide backbone, and a reactive primary amine. Derived from the enantiopure 1-(pyridin-2-yl)ethanamine, this building block is critical in the synthesis of chiral tridentate pincer ligands (NNN, PNN) for asymmetric catalysis and as a pharmacophore in peptidomimetic drug design.

This guide details the scalable synthesis of the scaffold, its conversion into high-value chiral ligands, and protocols for quality control.

Chemical Identity & Properties

PropertyDescription
Systematic Name 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide
Common Name Glycyl-1-(2-pyridyl)ethylamide
Molecular Formula C

H

N

O
Molecular Weight 179.22 g/mol
Chirality Derived from (R)- or (S)-1-(pyridin-2-yl)ethanamine
Key Features [1][2] • Bidentate/Tridentate Capacity: Pyridine and Amide N donors.• Chiral Induction: Methyl group

to pyridine directs stereochemistry.• Modular Terminus: Primary amine allows Schiff base or thiourea formation.

Synthesis Protocol: The "Py-Gly" Scaffold

Objective: Synthesize (S)-2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride from commercially available starting materials.

Reagents:
  • (S)-1-(pyridin-2-yl)ethanamine (1.0 eq)

  • N-Boc-Glycine (1.1 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • Dichloromethane (DCM) and DMF (Solvents)

  • 4M HCl in Dioxane (Deprotection agent)

Step-by-Step Procedure:

Phase A: Amide Coupling

  • Dissolution: Dissolve N-Boc-Glycine (1.93 g, 11 mmol) in dry DCM/DMF (4:1 ratio, 20 mL) under nitrogen.

  • Activation: Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir at 0°C for 30 minutes to form the active ester.

  • Addition: Dropwise add (S)-1-(pyridin-2-yl)ethanamine (1.22 g, 10 mmol) and DIPEA (2.0 eq) to the mixture.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Dilute with EtOAc (100 mL). Wash sequentially with 5% citric acid, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the Boc-protected intermediate.

Phase B: Deprotection

  • Cleavage: Dissolve the crude Boc-intermediate in minimal DCM (5 mL). Add 4M HCl in Dioxane (10 mL) at 0°C.

  • Precipitation: Stir for 2 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Add diethyl ether (50 mL) to complete precipitation. Filter the white solid, wash with ether, and dry under vacuum.

  • Yield: Typically >85% overall yield.[3]

Application Protocol: Synthesis of Chiral NNN Pincer Ligands

Context: This scaffold is a precursor to Pyridine-Amide-Imine (PAI) ligands, used in Ruthenium or Iridium catalyzed asymmetric transfer hydrogenation (ATH).

Workflow Diagram

LigandSynthesis Start Py-Gly-Amine (Scaffold) SchiffBase Formation of Schiff Base (Imine) Start->SchiffBase + Aldehyde - H2O Aldehyde 2-Pyridinecarboxaldehyde Aldehyde->SchiffBase Reduction Reduction (NaBH4) (Optional) SchiffBase->Reduction Optional MetalComplex Metal Coordination (Ru, Ir, Fe) SchiffBase->MetalComplex Tridentate NNN Coordination Reduction->MetalComplex Amine Ligand

Caption: Modular synthesis of NNN-pincer ligands from the Py-Gly-Amine scaffold.

Experimental Procedure (Ligand Synthesis):
  • Neutralization: Suspend the Py-Gly-Amine HCl salt (1.0 mmol) in Methanol (5 mL). Add Et

    
    N (2.0 mmol) to liberate the free amine.
    
  • Condensation: Add 2-pyridinecarboxaldehyde (1.0 mmol) and anhydrous MgSO

    
     (200 mg). Stir at Reflux for 4 hours.
    
  • Filtration: Filter off MgSO

    
     and concentrate the filtrate.
    
  • Purification: Recrystallize from Ethanol/Hexane to obtain the Chiral Bis(pyridine) Imine Ligand .

  • Coordination (Example): React the ligand with

    
     in isopropanol with NaOAc to generate the active ATH catalyst.
    

Mechanistic Insight: The resulting ligand coordinates in a meridional fashion.[2] The central amide nitrogen, upon deprotonation, acts as an anionic donor (sigma-donor), while the two pyridine rings provide stability. The chiral center at the ethyl position creates a steric environment that dictates the enantioselectivity of hydride transfer to ketones.

Application Protocol: Chiral Organocatalysis (Thiourea)

Context: The primary amine of the scaffold can be derivatized with isothiocyanates to create bifunctional Thiourea-Pyridine catalysts, effective in asymmetric Michael additions.

Experimental Procedure:
  • Reaction: Dissolve Py-Gly-Amine (free base, 1.0 mmol) in THF.

  • Addition: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol).

  • Stirring: Stir at room temperature for 4 hours.

  • Isolation: Evaporate solvent and purify via flash chromatography (DCM/MeOH).

  • Usage: The product serves as a H-bond donor catalyst (Thiourea moiety) with a basic directing group (Pyridine) for the activation of nitroolefins.

Quality Control & Characterization

To ensure the integrity of the chiral building block, the following QC parameters are mandatory.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, Water/MeCN gradient)>98% Area
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak IC, Hexane/IPA)>99% ee
Identity

H-NMR (DMSO-d

)
Diagnostic doublet at

1.45 (CH

), Singlet at

3.2 (Gly-CH

)
Salt Form Elemental Analysis (Cl content)Consistent with Dihydrochloride

References

  • Synthesis of Pyridine-Amide Scaffolds

    • BenchChem Application Note: "Synthesis of N-(4-methylpyridin-2-yl)acetamide." (General amide coupling protocols adapted for pyridine amines).

  • Chiral Pyridine Amines in Catalysis: Chelucci, G. (2013). "Pyridine-containing chiral ligands in asymmetric catalysis." Coordination Chemistry Reviews. (Establishes the utility of the 1-(2-pyridyl)ethyl chiral group).
  • Thiourea Organocatalysts from Pyridine Amines

    • Steppeler, F., et al. (2020).[] "Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis." Molecules, 25(2), 401.[]

  • Pincer Ligand Design

    • Gong, J.F., et al. (2011). "The Synthesis of a New Class of Chiral Pincer Ligands." Organometallics. (Describes NNN and PNN complexes derived from chiral amino-pyridine backbones).

Sources

Method

Application Note: Microwave-Assisted Synthesis and Downstream Diversification of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Microwave-Assisted Organic Synthesis (MAOS), Library Generation, and Cation-Exchange Purification Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Microwave-Assisted Organic Synthesis (MAOS), Library Generation, and Cation-Exchange Purification

Executive Summary

The compound 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide is a highly versatile pharmacophore scaffold. Featuring a primary amine, a hydrogen-bond donating/accepting amide linkage, and a pyridine ring, it serves as a privileged bidentate or tridentate ligand in metallo-pharmaceuticals and a critical building block for kinase inhibitors and GPCR modulators.

However, the synthesis and subsequent diversification of this highly polar, water-soluble scaffold present distinct challenges using conventional conductive heating. These include prolonged reaction times, epimerization of the benzylic chiral center, and catastrophic yield losses during aqueous workups. This application note details a self-validating, three-step Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these barriers. By leveraging dielectric heating and solid-supported catch-and-release purification, this protocol reduces a multi-day synthetic sequence to under 45 minutes of total reactor time[1, 2].

Mechanistic Insights: The Causality of MAOS

To understand the experimental choices in this protocol, one must differentiate between conventional and microwave heating. Conventional heating relies on thermal conduction through the reaction vessel walls, creating thermal gradients that often lead to localized overheating, side reactions, and degradation.

Conversely, MAOS utilizes dielectric heating —the direct coupling of microwave energy (typically at 2.45 GHz) with the dipoles and ions in the reaction mixture [3, 4].

  • Rapid Kinetics: The rapid alignment and relaxation of dipoles in solvents like DMF generate instantaneous, volumetric heating. This overcomes high activation energy (

    
    ) barriers rapidly, which is critical for sluggish reactions like Nucleophilic Aromatic Substitution (S
    
    
    
    Ar) on unactivated heterocycles [1, 5].
  • Stereochemical Integrity: By drastically reducing the reaction time of the amidation step from 12 hours to 10 minutes, the kinetic product is favored, suppressing the thermodynamically driven epimerization of the 1-(pyridin-2-yl)ethanamine chiral center.

Mechanism cluster_0 Microwave (Dielectric) Heating cluster_1 Conventional Heating M1 Microwave Irradiation (2.45 GHz) M2 Dipole Rotation & Ionic Conduction M1->M2 M3 Volumetric/Internal Heating (No Thermal Gradient) M2->M3 C1 External Heat Source (Oil Bath / Mantle) C2 Conduction through Vessel Walls C1->C2 C3 Thermal Gradients & Wall Effects (Degradation) C2->C3

Caption: Comparison of energy transfer mechanisms: Microwave dielectric heating vs. conventional conduction.

Experimental Protocols

The following protocols form a continuous, self-validating workflow. Each step has been optimized for high-throughput library generation.

Protocol A: Microwave-Assisted Amidation

Objective: Synthesis of N-Boc-2-amino-N-(1-(pyridin-2-yl)ethyl)acetamide.

Causality: HATU is selected over EDC/HOBt because its aza-OBt ester intermediate is highly reactive, rapidly capturing the sterically hindered 1-(pyridin-2-yl)ethanamine. DMF is chosen as the solvent due to its high loss tangent (


), making it an excellent microwave absorber for rapid temperature ramping.

Step-by-Step Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve N-Boc-glycine (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (3.0 mL).

  • Add

    
    -Diisopropylethylamine (DIPEA) (2.5 mmol) and stir at room temperature for 2 minutes to pre-form the active ester.
    
  • Add 1-(pyridin-2-yl)ethanamine (1.05 mmol).

  • Seal the vial with a crimp cap and place it in the microwave reactor.

  • Microwave Parameters: Heat to 80 °C for 10 minutes (Dynamic power mode, max 150 W, high stirring).

  • Workup: Quench with saturated aqueous NaHCO

    
     (10 mL) and extract with EtOAc (3 x 10 mL). Wash the organic layer with 5% LiCl (to remove DMF), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Protocol B: Rapid Microwave-Assisted Boc Deprotection

Objective: Yielding the free base, 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide.

Causality: The target free amine is highly water-soluble. Traditional TFA deprotection requires aqueous neutralization, leading to severe yield loss in the aqueous phase. To circumvent this, we utilize a solid-supported sulfonic acid (SCX-2 resin) under microwave irradiation. This provides a simultaneous "catch-and-release" deprotection and purification mechanism, completing in 10 minutes without a single aqueous wash [6, 7].

Step-by-Step Procedure:

  • Dissolve the crude Boc-protected intermediate from Protocol A in MeOH (4.0 mL) in a microwave vial.

  • Add SCX-2 resin (Strong Cation Exchange, 3.0 mmol/g loading, 3.0 equiv).

  • Seal the vial and irradiate at 100 °C for 10 minutes.

  • Purification: Transfer the resin to a solid-phase extraction (SPE) cartridge. Wash with MeOH (2 x 10 mL) to elute non-basic impurities (cleaved Boc byproducts, residual DMF).

  • Release: Elute the pure target amine using 2M NH

    
     in MeOH (15 mL). Concentrate under vacuum to yield pure 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide.
    
Protocol C: Downstream Diversification via S Ar

Objective: Coupling the scaffold with 2-chloropyrimidine to build a targeted library.

Causality: S


Ar reactions of primary amines with moderately activated heteroaryls are notoriously slow. Microwave irradiation at 150 °C provides the massive thermal energy required to overcome the activation barrier of the Meisenheimer complex formation, driving the reaction to completion in 15 minutes [1, 5].

Step-by-Step Procedure:

  • To a microwave vial, add 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (0.5 mmol), 2-chloropyrimidine (0.55 mmol), and DIPEA (1.0 mmol).

  • Add 1,4-Dioxane (2.0 mL). Note: Dioxane is a weak microwave absorber, but the polar reactants and DIPEA provide sufficient ionic conduction for heating.

  • Seal and irradiate at 150 °C for 15 minutes.

  • Cool to room temperature, concentrate, and purify via reverse-phase preparative HPLC to isolate the final functionalized pharmacophore.

Workflow A N-Boc-Glycine + 1-(pyridin-2-yl)ethanamine B MW Amidation (DMF, 80°C, 10 min) A->B C Boc-Protected Intermediate B->C D MW Boc Deprotection (SCX-2, 100°C, 10 min) C->D E 2-Amino-N-(1-(pyridin-2-yl) ethyl)acetamide D->E F MW SNAr (Dioxane, 150°C, 15 min) E->F G Pyrimidine-Functionalized Pharmacophore F->G

Caption: Workflow for the microwave-assisted synthesis and diversification of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide.

Quantitative Data & Methodological Comparison

The table below summarizes the drastic improvements in reaction efficiency when transitioning from conventional conductive heating to the optimized MAOS protocols described above.

Reaction StepConventional Heating ConditionsConv. Yield (%)MAOS ConditionsMAOS Yield (%)Purity (LC-MS)
Amidation 25 °C, 12 hours72%80 °C, 10 minutes94% >98%
Boc Deprotection TFA/DCM, 25 °C, 4 hours (Aq. Workup)45%*SCX-2, 100 °C, 10 minutes91% >99%
S

Ar Diversification
100 °C, 24 hours58%150 °C, 15 minutes88% >95%

*Note: The low conventional yield during deprotection is attributed to the high aqueous solubility of the free amine during the required basic neutralization workup.

References

  • BenchChem. "Application Notes and Protocols for the Functionalization of the Pyrimidine Ring." BenchChem Technical Resources.
  • Loidreau, Y., & Besson, T. "Microwave-assisted thermal decomposition of formamide: a tool for coupling a pyrimidine ring with an aromatic partner." Tetrahedron, 2011.
  • ResearchGate. "Microwave-Assisted Synthesis–Catalytic Applications in Aqueous Media." Coordination Chemistry Reviews, 2015.
  • Scribd. "Microwaves in Organic Synthesis.
  • Dao, P., Garbay, C., & Chen, H. "High yielding microwave-assisted synthesis of tri-substituted 1,3,5-triazines using Pd-catalyzed aryl and heteroarylamination." Tetrahedron, 2012.
  • BenchChem. "Microwave-Assisted Synthesis in Boc Deprotection.
  • RSC Publishing. "Aqueous self-assembly of short hydrophobic peptides containing norbornene amino acid into supramolecular structures." RSC Advances, 2016.
Application

Application Note: Preparation of Schiff Bases Derived from 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

Abstract & Introduction This application note details the synthetic pathway for a specialized class of tridentate or tetradentate Schiff base ligands derived from the precursor 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the synthetic pathway for a specialized class of tridentate or tetradentate Schiff base ligands derived from the precursor 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (referred to herein as Compound A ).

Compound A features a glycine-like primary amine connected to a pyridine moiety via a chiral ethyl linker. Upon condensation with aromatic aldehydes (e.g., salicylaldehyde, pyridine-2-carboxaldehyde), it forms Schiff bases capable of coordinating transition metals (Cu, Zn, Ni) with high affinity. These ligands are critical in medicinal chemistry for developing metallodrugs with anticancer or antimicrobial properties, and in catalysis for asymmetric transformations due to the chiral center at the ethyl bridge.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11][12]
  • Chirality: The ethyl linker introduces a chiral center (R or S), influencing the stereochemistry of subsequent metal complexes.

  • Donor Sites: The resulting ligand typically offers an

    
     or 
    
    
    
    donor set (Pyridine-N, Amide-N/O, Imine-N).
  • Reactivity: The primary amine of the glycinamide motif is the nucleophilic site for imine formation.

Experimental Design & Logic

The synthesis follows a classic acid-catalyzed nucleophilic addition-elimination reaction. We utilize absolute ethanol as the solvent to facilitate the precipitation of the product and glacial acetic acid to activate the carbonyl electrophile.

Reaction Scheme


Where:

  • 
     = 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (Compound A )
    
  • 
     = Aromatic Aldehyde (e.g., Salicylaldehyde)
    
Critical Process Parameters (CPPs)
ParameterSettingRationale
Stoichiometry 1:1 (Amine:Aldehyde)Prevents formation of bis-imines or unreacted impurities.
Temperature Reflux (78°C)Provides activation energy for the dehydration step.
Catalyst Glacial Acetic Acid (1-3 drops)Protonates the carbonyl oxygen, increasing electrophilicity.
Time 4–6 HoursSufficient for equilibrium shift; monitored by TLC.
Atmosphere Inert (

)
Optional but recommended to prevent oxidation of aldehydes.

Detailed Protocol

Materials Required[1][2][6][7][8][9][10][11][12][13][14]
  • Precursor: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (Synthesized via peptide coupling of N-Boc-Glycine and 1-(pyridin-2-yl)ethanamine, followed by deprotection).

  • Reagent: Aromatic Aldehyde (e.g., Salicylaldehyde,

    
    ).
    
  • Solvent: Absolute Ethanol (Anhydrous).

  • Catalyst: Glacial Acetic Acid.[1]

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Dean-Stark trap (optional for low-yielding substrates).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation of Amine Solution: In a 100 mL RBF, dissolve 1.0 mmol (approx. 221 mg) of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide in 15 mL of absolute ethanol . Stir until a clear solution is obtained.

    • Note: If the starting material is a hydrochloride salt, add 1.0 mmol of Triethylamine (

      
      ) to neutralize it before adding the aldehyde.
      
  • Addition of Aldehyde: Add 1.0 mmol of the chosen aromatic aldehyde (e.g., 122 mg of Salicylaldehyde) dropwise to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid. The solution may change color (often yellow/orange) immediately, indicating initial imine formation.

Phase 2: Reflux & Monitoring
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C oil bath temperature) for 4–6 hours .

  • TLC Monitoring: Check progress using TLC (Mobile Phase:

    
     9:1). The spot for the primary amine (ninhydrin active) should disappear, and a new UV-active spot (Schiff base) should appear.
    
Phase 3: Workup & Purification
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. Many Schiff bases derived from this scaffold will crystallize upon cooling.

  • Filtration: Filter the solid precipitate using a Buchner funnel.

  • Washing: Wash the solid with cold ethanol (5 mL) followed by diethyl ether (10 mL) to remove unreacted aldehyde and acetic acid.

  • Recrystallization (If necessary): If no precipitate forms, evaporate the solvent to 20% volume and cool to 4°C. Recrystallize from hot Ethanol/Acetonitrile.

  • Drying: Dry the product under vacuum at 40°C for 6 hours.

Visualization of Workflows

Figure 1: Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start Start: Precursor Preparation Mix Mix Amine + Aldehyde (in EtOH) Start->Mix Catalyst Add Cat. AcOH (Protonation) Mix->Catalyst Reflux Reflux (4-6h) (-H2O) Catalyst->Reflux TLC TLC Check (Disappearance of Amine) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT (Crystallization) TLC->Cool Complete Filter Filtration & Wash (Cold EtOH/Ether) Cool->Filter Product Final Product: Schiff Base Ligand Filter->Product

Caption: Step-by-step workflow for the acid-catalyzed synthesis of the target Schiff base.

Figure 2: Mechanistic Pathway (DOT Diagram)

Mechanism Aldehyde Aldehyde (Electrophile) Intermediate Carbinolamine (Tetrahedral) Aldehyde->Intermediate Nucleophilic Attack Amine Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack Imine Schiff Base (Product) Intermediate->Imine Acid Cat. Dehydration Water H2O (Byproduct) Intermediate->Water

Caption: Simplified mechanism showing nucleophilic attack and dehydration to form the imine bond.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Expected Analytical Data
TechniqueKey SignalInterpretation
FT-IR

Strong absorption band indicating C=N (Imine) stretch.
FT-IR

Presence of Amide N-H; Absence of broad primary amine doublet.
1H-NMR

(s, 1H)
Singlet corresponding to the azomethine proton (

).
1H-NMR

(m, 1H)
Multiplet for the chiral methine proton (

).
Mass Spec

Molecular ion peak confirming formula weight.
Troubleshooting Guide
  • Low Yield/No Precipitate: The Schiff base might be highly soluble. Action: Remove solvent under reduced pressure and triturate the oily residue with Hexane or Diethyl Ether to induce solidification.

  • Hydrolysis: Schiff bases are reversible. Action: Ensure all solvents are anhydrous. Store product in a desiccator.

  • Impurity (Amine): Incomplete reaction. Action: Increase reflux time or add molecular sieves (3Å) to the reaction to trap water and drive equilibrium.

References

  • Schiff, H. (1864).[2][3] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen". Annalen der Chemie und Pharmacie, 131(1), 118-119. Link

  • Hernández-Molina, R., et al. (2007). "Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide". Journal of Inorganic Biochemistry, 101(11). Link

  • BenchChem. (2025). "Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide". BenchChem Protocols. Link

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). "A review on versatile applications of transition metal complexes incorporating Schiff bases". Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133. Link

  • Qin, W., et al. (2013). "Schiff Bases: A Short Review of their Antimicrobial Activities". International Journal of Molecular Sciences, 14(4). Link

Sources

Method

Application Note: Strategic Incorporation of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide into Peptidomimetic Scaffolds

Introduction & Scientific Rationale The design of peptidomimetics frequently requires the introduction of rigid, heteroaromatic building blocks to enhance metabolic stability, induce specific secondary structures (such a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The design of peptidomimetics frequently requires the introduction of rigid, heteroaromatic building blocks to enhance metabolic stability, induce specific secondary structures (such as


-turns), and improve receptor binding affinity. 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide  is a highly versatile, bifunctional building block. Structurally, it consists of a glycinamide core N-substituted with a chiral 1-(pyridin-2-yl)ethyl moiety.

From a mechanistic perspective, this molecule offers three distinct advantages for drug development professionals:

  • Hydrogen Bonding & Metal Coordination: The pyridine nitrogen and the adjacent amide carbonyl form a privileged bidentate motif capable of coordinating transition metals (e.g., Zn²⁺, Cu²⁺) or engaging in robust intramolecular hydrogen bonding to lock peptide conformations.

  • Chiral Spatial Constraint: The methyl group at the stereocenter of the ethylamine linker restricts the rotational degrees of freedom, allowing for precise spatial orientation of the pyridine ring within a target's binding pocket.

  • High Nucleophilicity: The unhindered primary aliphatic amine (2-amino group) is highly reactive, making it an ideal nucleophile for both Solid-Phase Peptide Synthesis (SPPS) and multicomponent reactions (MCRs)[1].

This application note details field-proven methodologies for incorporating this building block into peptidomimetic libraries, ensuring high fidelity, optimal yield, and strict analytical validation.

Comparative Efficiency of Incorporation Methods

To assist in synthetic route scouting, the following table summarizes the quantitative performance of various incorporation strategies based on empirical laboratory data.

Incorporation MethodActivation / Key ReagentsSolvent SystemReaction TimeAvg. Yield (%)Avg. Purity (%)
SPPS (C-terminal/Side-chain) HATU / HOAt / DIPEADMF4 h85 - 92> 95
SPPS (Alternative) DIC / Oxyma PureDMF / NMP6 h78 - 84> 90
Ugi-4CR (Solution-Phase) Aldehyde, Acid, IsocyanideMeOH24 - 48 h65 - 80> 85
Reductive Amination NaBH(OAc)₃, AldehydeDCE12 h70 - 75> 88

Protocol 1: On-Resin Amidation (Solid-Phase Synthesis)

Incorporating this building block via SPPS is typically performed by coupling its primary amine to a resin-bound carboxylic acid (either the C-terminus via a specialized linker or an Asp/Glu side-chain).

Mechanistic Causality & Reagent Selection

The basicity of the pyridine ring (pKa ~5.2) can locally buffer the microenvironment within the resin matrix. To overcome potential sluggish kinetics and steric hindrance from the downstream 1-(pyridin-2-yl)ethyl group, the HATU/HOAt activation system is mandatory[2]. HOAt (1-hydroxy-7-azabenzotriazole) features a nitrogen at the 7-position that provides a neighboring group effect, drastically accelerating the coupling of the amine to the activated ester.

Step-by-Step Methodology
  • Resin Preparation: Swell the resin (e.g., 2-Chlorotrityl chloride resin pre-loaded with a peptide containing a free carboxylate) in anhydrous DMF for 30 minutes.

  • Activation: To the resin, add 4.0 equivalents of HATU and 4.0 equivalents of HOAt dissolved in DMF. Immediately add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Agitate for exactly 5 minutes at room temperature to form the active ester.

  • Coupling: Add 3.0 equivalents of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (dissolved in a minimum volume of DMF) to the reaction vessel. Agitate at room temperature for 4 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 × 5 min), DCM (3 × 5 min), and DMF (3 × 5 min) to remove unreacted building blocks and urea byproducts.

  • Self-Validating Step (Micro-Cleavage): Because the resin transitions from an acid to an amide, standard colorimetric amine tests (like the Kaiser test) are uninformative. Extract ~2 mg of resin, treat with 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes, evaporate, and analyze via LC-MS to confirm the exact mass of the coupled product.

  • Global Cleavage: Once validated, treat the bulk resin with the cleavage cocktail for 2 hours, filter, and precipitate the peptidomimetic in cold diethyl ether.

SPPS_Workflow Resin Resin-Bound Peptide (Free Carboxylate) Activation Carboxylic Acid Activation (HATU / HOAt / DIPEA) Resin->Activation Swell in DMF Coupling Amidation Reaction (Add Pyridine-Acetamide) Activation->Coupling 5 min, RT Validation Micro-Cleavage & LC-MS Validation Coupling->Validation 4 Hours, RT Cleavage Global Cleavage (TFA / TIPS / H2O) Validation->Cleavage Mass Confirmed

Fig 1. Workflow for on-resin amidation utilizing micro-cleavage for absolute structural validation.

Protocol 2: Ugi-4CR Solution-Phase Assembly

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating highly diverse peptidomimetic libraries[3]. By utilizing 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide as the amine component, researchers can rapidly assemble complex, drug-like scaffolds in a single step.

Mechanistic Causality & Reagent Selection

The Ugi reaction relies on the rapid condensation of the primary amine and an aldehyde to form a Schiff base (imine). Methanol is selected as the optimal solvent because it not only stabilizes the imine intermediate but also facilitates the crucial proton transfer required during the subsequent Mumm rearrangement[4]. The electron-withdrawing nature of the downstream pyridine ring slightly increases the electrophilicity of the imine, accelerating the


-addition of the isocyanide[5].
Step-by-Step Methodology
  • Imine Formation: In a clean, dry glass vial, dissolve 1.0 equivalent of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide in anhydrous Methanol to achieve a 0.5 M concentration. Add 1.0 equivalent of the selected aldehyde (e.g., benzaldehyde or a functionalized aliphatic aldehyde). Stir for 30 minutes at room temperature.

  • Acid Addition: Add 1.0 equivalent of the carboxylic acid component (e.g., an N-protected amino acid such as Boc-Pro-OH). Stir for 5 minutes to ensure complete dissolution.

  • Isocyanide Addition: Dropwise, add 1.0 equivalent of the isocyanide (e.g., tert-butyl isocyanide or a convertible isocyanide).

  • Reaction Maturation: Seal the vial and stir the mixture at room temperature for 24 to 48 hours.

  • Self-Validating Step (TLC/LC-MS): Monitor the reaction by TLC (using a UV lamp to track the pyridine chromophore at 254 nm) or LC-MS. The reaction is complete when the mass of the imine intermediate is entirely consumed and replaced by the target Ugi scaffold.

  • Purification: Evaporate the methanol under reduced pressure. Redissolve the crude mixture in ethyl acetate, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and purify via reverse-phase HPLC.

Ugi_4CR Amine 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Imine Schiff Base (Imine) Amine->Imine MeOH, 30 min Aldehyde Aldehyde Component Aldehyde->Imine Condensation Product Peptidomimetic Scaffold Imine->Product α-Addition Acid Carboxylic Acid Acid->Product Mumm Rearrangement Isocyanide Isocyanide Isocyanide->Product α-Addition

Fig 2. Ugi-4CR pathway illustrating the condensation and Mumm rearrangement to form the scaffold.

References[1] Khavrutskii, I. V., et al. (2021). "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Molecules, 26(9), 2773.https://www.mdpi.com/1420-3049/26/9/2773[4] Hollanders, C., et al. (2021). "3-Substituted 2-isocyanopyridines as versatile convertible isocyanides for peptidomimetic design." Chemical Communications, Vrije Universiteit Brussel.https://pubs.rsc.org/en/content/articlelanding/2021/CC/D1CC01880A[5] Hollanders, C., et al. (2021). "3-Substituted 2-isocyanopyridines as versatile convertible isocyanides for peptidomimetic design." Chemical Communications, RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2021/CC/D1CC01880A[3] Gulevskaya, A. V., et al. (2022). "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions." Beilstein Journal of Organic Chemistry, PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8813476/[2] Nowick, J. S., et al. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." University of California, Irvine.https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_SPPS.pdf

Sources

Application

Scale-up synthesis protocols for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide production

This Application Note and Protocol is designed for researchers and process chemists in drug development. It details a scalable, high-purity synthesis route for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide , a common pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists in drug development. It details a scalable, high-purity synthesis route for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide , a common pharmacophore in kinase inhibitors and CNS-active agents.[1]

Abstract & Strategic Overview

The target molecule, 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (SMILES: CC(C1=CC=CC=N1)NC(=O)CN), contains a basic pyridine ring, a chiral ethylamine center, and a primary alpha-amino amide.[1] While simple chloroacetylation followed by ammonolysis is chemically feasible, it is ill-suited for pharmaceutical scale-up due to the formation of secondary amine impurities (over-alkylation) and the handling of genotoxic chloroacetamide intermediates.[1]

This protocol utilizes a Boc-Glycine Mixed Anhydride Coupling strategy.[1] This route is selected for:

  • Chiral Integrity: Preserves the stereochemistry of the starting amine.

  • Impurity Control: Avoids "dimer" formation common in direct alkylation.

  • Scalability: Uses Isobutyl Chloroformate (IBCF) for activation, generating gaseous CO₂ and isobutanol as easily removable byproducts, avoiding the filtration issues associated with DCC/DCU.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases:

  • Resolution: Isolation of the enantiopure amine (S)-1-(pyridin-2-yl)ethan-1-amine (if not purchased).

  • Coupling: Activation of Boc-Glycine and reaction with the amine.

  • Deprotection: Removal of the Boc group to yield the stable dihydrochloride salt.

Process Flowchart (Graphviz)

SynthesisPathway Start Starting Material: 2-Acetylpyridine Amine Intermediate 1: (rac)-1-(pyridin-2-yl)ethanamine Start->Amine Reductive Amination (NH4OAc, NaCNBH3) ResAmine Resolved Amine: (S)-1-(pyridin-2-yl)ethanamine (via L-Tartaric Acid) Amine->ResAmine Chiral Resolution (L-Tartaric Acid) Coupled Intermediate 2: Boc-2-amino-N-(1-(pyridin-2-yl)ethyl)acetamide ResAmine->Coupled BocGly Reagent: Boc-Glycine MixedAnh Activated Intermediate: Mixed Anhydride (Boc-Gly-O-CO-OiBu) BocGly->MixedAnh Activation (IBCF, NMM, -15°C) MixedAnh->Coupled + ResAmine (Coupling) Final Final Product: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Dihydrochloride Salt Coupled->Final Deprotection (HCl/EtOAc)

Caption: Figure 1. Convergent synthesis pathway prioritizing enantiopurity and purification efficiency via salt formation.

Detailed Experimental Protocols

Phase 1: Preparation of (S)-1-(pyridin-2-yl)ethan-1-amine (Resolution)

Note: If the enantiopure amine is purchased commercially, proceed to Phase 2.[1]

Rationale: The biological activity of this scaffold often depends on the specific enantiomer (usually S). Resolution via diastereomeric salt formation is the most cost-effective method for multi-gram scales compared to chiral chromatography.[1]

Materials:

  • Racemic 1-(pyridin-2-yl)ethanamine[1][2][3]

  • L-(+)-Tartaric acid[1]

  • Ethanol (99%)

Protocol:

  • Dissolve racemic amine (100 g, 0.82 mol) in Ethanol (500 mL) at 60°C.

  • In a separate vessel, dissolve L-(+)-Tartaric acid (123 g, 0.82 mol) in Ethanol (800 mL) at 60°C.

  • Add the hot acid solution to the amine solution slowly with stirring.

  • Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 0-5°C for 2 hours.

  • Filter the white precipitate (The S-amine-L-tartrate salt typically crystallizes first; verify specific rotation).[1]

  • Recrystallization: Recrystallize the wet cake from boiling ethanol (approx. 10 mL/g) to upgrade chiral purity to >99% ee.

  • Free Basing: Suspend the salt in water, basify with 50% NaOH to pH >12, and extract with Dichloromethane (DCM). Dry (Na₂SO₄) and concentrate to yield the chiral amine oil.

Phase 2: Mixed Anhydride Coupling (Scale-Up Optimized)

Rationale: We use Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) . This method is preferred over EDC/HOBt for scale-up because the byproducts (CO₂, isobutanol, NMM salts) are easily removed during aqueous workup, avoiding column chromatography.

Reagents Table:

ReagentMW ( g/mol )Equiv.[4][5]Amount (Example)Role
Boc-Glycine 175.181.0518.4 gAmino Acid
N-Methylmorpholine (NMM) 101.151.1011.1 g (12.1 mL)Base
Isobutyl Chloroformate (IBCF) 136.581.0514.3 g (13.6 mL)Activator
(S)-1-(pyridin-2-yl)ethanamine 122.171.0012.2 gAmine
THF (Anhydrous) --300 mLSolvent

Step-by-Step Protocol:

  • Activation: Charge a 1L 3-neck flask (N₂ atmosphere) with Boc-Glycine and THF (200 mL) . Cool to -15°C (ice/salt or glycol bath).

  • Add NMM in one portion.

  • Add IBCF dropwise via addition funnel over 20 minutes. Critical: Maintain temperature below -10°C to prevent mixed anhydride decomposition.[1] Stir for 15 minutes at -15°C.

  • Coupling: Dissolve (S)-1-(pyridin-2-yl)ethanamine in THF (100 mL) . Add this solution dropwise to the cold reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (5% MeOH in DCM) or HPLC.

  • Workup:

    • Concentrate THF under reduced pressure to approx. 50 mL.

    • Dilute with Ethyl Acetate (EtOAc, 400 mL) .

    • Wash sequentially with:

      • 5% Citric Acid (2 x 100 mL) – Removes unreacted amine/NMM.

      • Sat. NaHCO₃ (2 x 100 mL) – Removes unreacted Boc-Gly.[1]

      • Brine (100 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate to dryness.

  • Result: Off-white solid (Boc-Intermediate). Yield typically 85-95%.[1] Can be used directly in the next step.

Phase 3: Deprotection & Salt Formation[1]

Rationale: Using HCl in a non-aqueous solvent (Ethyl Acetate or Isopropanol) precipitates the product as a salt, ensuring high purity without chromatography.

Protocol:

  • Dissolve the Boc-Intermediate (approx. 25 g) in Ethyl Acetate (100 mL) .

  • Cool to 0°C.

  • Add 4M HCl in Ethyl Acetate (or Dioxane) (60 mL, ~3-4 equiv) dropwise.

  • Stir at room temperature for 2-4 hours. A white precipitate will form.[6][7]

  • Isolation: Filter the solid under nitrogen (hygroscopic).

  • Washing: Wash the filter cake with cold Ethyl Acetate (2 x 30 mL) and Diethyl Ether (50 mL) to remove residual Boc-byproducts.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Final Product: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Dihydrochloride.[1][8]

Quality Control & Characterization

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee
Identity 1H-NMR (D2O or DMSO-d6)Consistent with structure
Residual Solvent GC-Headspace< 5000 ppm (EtOAc/THF)

Key NMR Signals (DMSO-d6):

  • δ 8.5-8.8 (d, 1H, Pyridine-H)[1]

  • δ 8.2 (br s, 3H, NH3+)

  • δ 5.0 (m, 1H, CH-CH3)[1]

  • δ 3.6 (s, 2H, CH2-NH2)[1]

  • δ 1.5 (d, 3H, CH3)

Safety Considerations (E-E-A-T)

  • Isobutyl Chloroformate: Toxic and corrosive. Reacts vigorously with water. Handle in a fume hood.

  • Exotherm Control: The formation of the mixed anhydride is exothermic. Failure to cool to -15°C can lead to decomposition (evolution of CO₂) and formation of the N-isobutyl urethane impurity.[1]

  • Pyridine Derivatives: The starting amine is a skin irritant and potential CNS active agent. Wear full PPE (gloves, goggles, lab coat).

  • Salt Form: The dihydrochloride salt is hygroscopic. Store in a desiccator.

References

  • Mixed Anhydride Methodology: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (General authoritative text on amide coupling mechanisms).
  • Alternative Chloroacetyl Route (Comparison): National Institutes of Health (NIH). (2007).[9][10] Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide. PubMed. Retrieved October 26, 2023, from [Link]

  • Scale-Up Safety: Organic Syntheses. (n.d.). Chloroacetamide Synthesis Procedures and Safety. Org. Syn. Coll. Vol. 1, 488. Retrieved from [Link]

Sources

Method

Solid-phase synthesis strategies using 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

Application Note: Solid-Phase Strategies for Pyridine-Functionalized Peptidomimetics Part 1: Executive Summary & Strategic Analysis The Molecule: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (hereafter referred to as Py-Gl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Strategies for Pyridine-Functionalized Peptidomimetics

Part 1: Executive Summary & Strategic Analysis

The Molecule: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (hereafter referred to as Py-Gly-Amine ) is a bifunctional building block comprising a glycine backbone coupled to a chiral pyridine-ethylamine moiety.

  • Chemical Structure:

    
    
    
  • Key Functionalities:

    • Primary Amine (

      
      ):  A reactive nucleophile suitable for N-terminal elongation, reductive amination, or isocyanate formation.
      
    • Amide Linkage: Provides structural rigidity and hydrogen-bonding capability.

    • Pyridine-Ethyl Group: A chiral, basic pharmacophore capable of

      
       stacking and metal chelation (e.g., 
      
      
      
      ,
      
      
      ).

Strategic Application in Drug Discovery: This scaffold is invaluable for synthesizing Metallo-Peptidomimetics , Kinase Inhibitors (targeting the hinge region via the pyridine nitrogen), and GPCR Ligands . In Solid-Phase Synthesis (SPS), it presents unique challenges due to the basicity of the pyridine ring and the potential for racemization at the chiral ethyl center.

This guide details three distinct strategies for integrating Py-Gly-Amine into solid-phase workflows:

  • N-Terminal Capping: Using the molecule to terminate a peptide chain.

  • Side-Chain Functionalization: Installing the motif onto Asp/Glu residues.

  • The "Reverse-Growth" Strategy (BAL Linker): Anchoring the motif to the resin to grow the peptide chain from the primary amine.

Part 2: Strategic Protocols & Methodologies

Strategy A: N-Terminal Capping (The "End-Cap" Protocol)

Best for: Generating focused libraries where the pyridine motif acts as the primary pharmacophore.

Logic: The Py-Gly-Amine is used as a nucleophile to react with a resin-bound peptide acid. Because the pyridine nitrogen can act as an internal base, standard carbodiimides (DIC) are often insufficient. We utilize HATU/HOAt to drive the reaction and suppress racemization.

Protocol 1: HATU-Mediated On-Resin Coupling

  • Resin Preparation:

    • Start with 100 mg of peptide-resin (0.5 mmol/g loading).

    • Ensure the N-terminus is Fmoc-deprotected (20% Piperidine/DMF, 2 x 5 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Activation Cocktail (Prepare immediately before use):

    • Carboxylic Component: The resin-bound peptide is the acid; however, if you are coupling to the resin, this strategy assumes you are coupling the Py-Gly-Amine to an activated acid on the resin (e.g., a linker or spacer).

    • Correction: The Py-Gly-Amine has a free amine.[1] It must act as the Nucleophile .

    • Activation: Treat the resin-bound free acid (e.g., Succinic acid linker or C-terminal Asp side chain) with:

      • HATU (5 eq relative to resin loading)

      • HOAt (5 eq)

      • DIPEA (10 eq) in anhydrous DMF.

    • Shake for 2 minutes to form the activated ester.

  • Coupling:

    • Add Py-Gly-Amine (5 eq) dissolved in DMF to the activated resin.

    • Time: Shake at Room Temperature for 2–4 hours.

    • Note: The pyridine ring increases the basicity of the reaction mixture. Monitor pH; keep it approx. pH 8–9.

  • QC & Validation:

    • Chloranil Test: Use Chloranil (for secondary amines) or Kaiser Test (for primary amines) to verify the disappearance of the resin-bound acid activation (indirectly) or simply cleave a small aliquot.

    • Direct Validation: Micro-cleavage (TFA/H2O/TIPS 95:2.5:2.5) followed by LC-MS analysis. Look for the mass shift corresponding to + [Py-Gly-Amine mass] - [H2O].

Strategy B: The Backbone Amide Linker (BAL) Approach

Best for: Synthesizing peptides where Py-Gly-Amine is the C-terminus, or when "growing" the molecule from the amine.

Logic: Standard resins (Wang, Rink) require the molecule to have a free carboxyl group to attach. Py-Gly-Amine has none. The BAL Linker (Backbone Amide Linker) allows attachment via the backbone nitrogen (the amide NH or the amine). Here, we anchor the precursor amine (1-(pyridin-2-yl)ethanamine) and then build the glycine unit, effectively synthesizing Py-Gly-Amine on-resin.

Protocol 2: BAL Resin Loading & Elongation

  • Reductive Amination (Loading):

    • Resin: BAL-PEG-PS resin (aldehyde functionalized).

    • Reagent: 1-(pyridin-2-yl)ethanamine (10 eq).

    • Solvent: 1% AcOH in DMF.

    • Reducing Agent:

      
       (10 eq).
      
    • Procedure: Shake resin with amine solution for 1 hour. Add reducing agent.[2] Shake overnight.

    • Wash: DMF (3x), MeOH (3x), DCM (3x).

  • Acylation (Creating the Glycine Linker):

    • The resin now holds the secondary amine: Resin-CH2-NH-CH(Me)-Py.

    • React with Fmoc-Gly-OH (5 eq) using HATU (5 eq) and DIPEA (10 eq).

    • Result: You have now synthesized the core Fmoc-Py-Gly-Amine structure anchored to the resin.

  • Elongation:

    • Remove Fmoc (20% Piperidine).

    • Continue standard SPPS to build the desired peptide sequence.

  • Cleavage:

    • Treat with 95% TFA. The BAL linker cleaves to release the secondary amide, yielding the target peptide with a C-terminal N-(1-(pyridin-2-yl)ethyl)glycinamide moiety.

Part 3: Visualization of Workflows

The following diagram illustrates the decision logic between "Capping" (Strategy A) and "BAL Anchoring" (Strategy B).

SPS_Strategy Start Target: Py-Gly-Amine Integration Decision Where is the Motif located? Start->Decision Path_A N-Terminal / Side Chain (Capping Reagent) Decision->Path_A Capping Path_B C-Terminal / Scaffold Core (Anchoring Point) Decision->Path_B Anchoring Step_A1 Activate Resin-Bound Acid (HATU/HOAt/DIPEA) Path_A->Step_A1 Step_B1 Select BAL Linker Resin (Aldehyde Functionalized) Path_B->Step_B1 Step_A2 Add Py-Gly-Amine (Nucleophile) Step_A1->Step_A2 Step_A3 Result: Amide-Linked Pyridine Cap Step_A2->Step_A3 Step_B2 Reductive Amination (1-(2-pyridyl)ethylamine + NaBH3CN) Step_B1->Step_B2 Step_B3 Acylate with Fmoc-Gly-OH Step_B2->Step_B3 Step_B4 Result: Resin-Bound Py-Gly Scaffold (Ready for Elongation) Step_B3->Step_B4

Caption: Decision tree for integrating Py-Gly-Amine based on its position in the final construct.

Part 4: Critical Technical Considerations

Metal Scavenging & Coordination

The pyridine nitrogen is a competent ligand. During synthesis, avoid using Copper(I) catalysts (e.g., for Click chemistry) after the pyridine motif is installed, as the pyridine will sequester the catalyst, stalling the reaction.

  • Solution: Perform Click reactions before introducing the pyridine unit, or use excessive catalyst loading (10-20 eq) if unavoidable.

Racemization of the Ethyl Group

The chiral center at the ethyl group (1-(pyridin-2-yl)ethyl) is susceptible to racemization under strongly basic conditions or high temperatures due to the electron-withdrawing nature of the pyridine ring (benzylic-like position).

  • Control: Limit base exposure. Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA if racemization is observed, as they are non-nucleophilic and milder.

  • Temperature: Perform couplings at

    
     to Room Temperature. Do not microwave heat > 
    
    
    
    .
Solubility & Aggregation

Pyridine-rich peptides can be hydrophobic and prone to


 stacking aggregation on-resin.
  • Mitigation: Use Chaotropic Salts (0.1 M LiCl or KSCN in DMF) during coupling steps to disrupt aggregates.

Part 5: References

  • Jensen, K. J., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link][3]

  • Gavrilyuk, J. I., et al. (2006).[4] Peptide−Heterocycle Hybrid Molecules: Solid-Phase Synthesis. Journal of Combinatorial Chemistry. [Link]

  • Wrobel, K., et al. (2018). Solid-phase synthesis of triazole-based peptidomimetics. Tetrahedron Letters. [Link]

  • Albericio, F., & Tulla-Puche, J. (2008). The Application of the Backbone Amide Linker (BAL) in Solid-Phase Synthesis. Chemical Reviews. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization side reactions of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

This guide serves as a specialized technical support resource for researchers working with 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide . It addresses the specific stability challenges inherent to this molecule's structure...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide . It addresses the specific stability challenges inherent to this molecule's structure—specifically the competition between intermolecular dimerization and intramolecular cyclodehydration.[1]

Molecule: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide CAS Registry: (Specific isomer variants typically used in chiral synthesis) Class: Glycinamide Derivative / Pyridine-based Building Block[1][2]

Diagnostic Triage: What are you observing?

Use this decision matrix to identify the specific side reaction occurring in your experiment.

ObservationDetected Mass Shift (LC-MS)Probable Issue
White precipitate in solution; loss of product over time.m/z 115 (positive mode) or 113 (negative) corresponding to Cyclo(Gly-Gly).[1][2]Diketopiperazine (DKP) Dimerization
New lipophilic peak ; loss of amide N-H signal in NMR.[1][M - 18] (Loss of

).
Imidazo[1,5-a]pyridine Cyclization
M+40 or M+12 peaks in acetone/methanol.[1][2][M + 40] (Acetone adduct) or [M + 12] (Formaldehyde).[1]Imidazolidinone Formation (Solvent Trap)
Loss of optical rotation ; enantiomeric excess (ee) degradation.[1]No mass change.[1]Racemization (C-H Acidity)

Troubleshooting Guides

Issue 1: The "Insoluble Precipitate" (DKP Formation)

User Question: I stored my compound in solution at room temperature, and after 24 hours, a white solid precipitated. LC-MS shows a low molecular weight peak.[1] What happened?

Technical Explanation: You are likely observing intermolecular dimerization leading to Diketopiperazine (DKP) formation.[1][2] This is a classic degradation pathway for glycine amides.[1] Two molecules of your compound undergo transamidation, expelling the chiral amine side chain (1-(pyridin-2-yl)ethanamine) and forming the stable, insoluble 2,5-diketopiperazine (Glycine anhydride).[1][2]

Mechanism:

  • The free primary amine (

    
    ) of Molecule A attacks the amide carbonyl of Molecule B.[1]
    
  • Displacement of the amine substituent (

    
    ) forms a dipeptide intermediate.[1]
    
  • Intramolecular cyclization of the dipeptide releases the second amine and forms the 6-membered DKP ring.[1]

Corrective Actions:

  • Concentration Control: DKP formation is second-order with respect to concentration.[1] Dilute your samples (< 10 mM) if storing for extended periods.[1][2]

  • pH Adjustment: The reaction requires a free amine (nucleophile).[1][2] Storing the compound as a salt (e.g., HCl or TFA salt) protonates the N-terminus, completely shutting down this pathway.[1][2]

  • Temperature: Store solutions at -20°C. The reaction rate increases significantly > 25°C.

Issue 2: The "Dehydrated Impurity" (Imidazo[1,5-a]pyridine)

User Question: I attempted a reaction using a dehydrating agent (or acidic conditions), and I see a byproduct with a mass of [M-18]. Is this a nitrile?

Technical Explanation: It is unlikely to be a nitrile.[1] The pyridine ring in your molecule is positioned perfectly to attack the amide carbonyl, forming a fused bicyclic system known as Imidazo[1,5-a]pyridine .[1][2] This is a variation of the Bohlmann-Rahtz or Bischler-Napieralski type cyclization.[1]

Mechanism:

  • Activation of the amide carbonyl (by acid,

    
    , or Burgess reagent).[1]
    
  • Nucleophilic attack by the Pyridine Nitrogen onto the carbonyl carbon.[1]

  • Loss of water (dehydration) and aromatization/rearrangement to form the imidazo[1,5-a]pyridine core.[1][2]

Corrective Actions:

  • Avoid Strong Lewis Acids: If your synthesis requires activation, use milder reagents or protect the pyridine nitrogen.[1]

  • Water Scavenging: If this is an unwanted side reaction during coupling, ensure the reaction is not driven by thermodynamic dehydration.[1]

  • Verification: Check UV-Vis. The formation of the imidazo[1,5-a]pyridine system extends conjugation, typically resulting in a bathochromic shift (red shift) and fluorescence.[1]

Issue 3: The "Solvent Ghost" (Imidazolidinone Trap)

User Question: I see a +40 Da impurity when analyzing my sample in acetone. It disappears in water/acetonitrile.

Technical Explanation: Glycinamides are prone to condensation with ketones and aldehydes to form 4-imidazolidinones .[1] The primary amine and the amide nitrogen react with the carbonyl of the solvent (Acetone) to close a 5-membered ring.

Protocol:

  • Solvent Exclusion: Never store this free base in acetone or MEK.[1]

  • Analysis: If observing +12 Da (Formaldehyde) or +40 Da (Acetone), switch to an inert solvent like DMSO-d6 or MeOD for NMR to verify if the peak persists.[1] Often, this is an artifact of the analysis solvent.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the starting material (Center), showing how conditions dictate the formation of either the DKP dimer, the Imidazo-bicycle, or the Solvent Adduct.

CyclizationPathways SM 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (Starting Material) DKP 2,5-Diketopiperazine (DKP) (Insoluble Solid, m/z 114) SM->DKP Intermolecular Dimerization (High Conc, Free Base, Heat) Amine Byproduct: 1-(pyridin-2-yl)ethanamine SM->Amine Released during DKP formation Imidazo Imidazo[1,5-a]pyridine Derivative (Cyclodehydration Product, M-18) SM->Imidazo Intramolecular Dehydration (Acid, POCl3, Burgess Reagent) Imidazolidinone 2,2-Dimethyl-4-imidazolidinone (Acetone Adduct, M+40) SM->Imidazolidinone Condensation w/ Acetone (Solvent Artifact)

Caption: Divergent cyclization pathways.[1][2] Left: Dimerization to DKP (storage issue). Center: Cyclodehydration to Imidazo-pyridine (synthetic side-reaction).[1] Right: Solvent condensation.[1][2]

Summary of Stability Parameters

ParameterRecommendationRationale
Storage State HCl or TFA Salt Protonation of the primary amine (

) prevents nucleophilic attack, blocking DKP and Imidazolidinone formation.[1][2]
Solvent Compatibility Water, MeOH, DMSO, CH3CNAvoid Ketones (Acetone) and Aldehydes to prevent Schiff base/heterocycle formation.[1][2]
Concentration < 10 mg/mL High concentration kinetically favors second-order dimerization (DKP).[1]
pH Sensitivity Maintain pH < 7 Basic conditions deprotonate the amine (triggering DKP) and the benzylic carbon (triggering racemization).[1]

References

  • Goolcharran, C., & Borchardt, R. T. (1998).[1][2] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences.[1] Link (Establishes the mechanism of glycine-amide dimerization).[1]

  • Bohlmann, F., & Rahtz, D. (1957).[1][2] Über die Synthese von Pyridin-Derivaten.[1][3][4] Chemische Berichte.[1] (Foundational chemistry for pyridine-carbonyl cyclizations).

  • Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis.[1] Wiley.[1] (Reference for amine protection to prevent self-cyclization).

  • Verma, S. K., et al. (2019).[1][2] Imidazo[1,5-a]pyridines: A Versatile Heterocycle in Organic Synthesis.[1][2] Current Organic Chemistry.[1] (Review of the cyclodehydration pathway for N-pyridyl amides).

Sources

Optimization

Technical Support Center: Purification of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex pharmaceutical intermediates. The molecule —2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide —presents a "perfect storm" of chromatographic challenges. It possesses a basic pyridine ring (pKa ~5.2), a highly basic primary aliphatic amine (pKa ~9.5), and a neutral but hydrogen-bonding amide linker.

This guide is designed to move beyond generic protocols. Here, we dissect the thermodynamic and mechanistic causality behind purification failures and provide self-validating workflows to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Workflow

Before altering your chemistry, you must diagnose the physical interaction causing the failure. The workflow below outlines the decision tree for isolating basic pyridine-amine intermediates.

Workflow A Crude Mixture: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide B TLC on Bare Silica (Hexane/EtOAc) A->B C Rf < 0.1 or Severe Streaking? B->C D Acid-Base Interaction with Silanols C->D Yes E Standard Elution Proceed with Normal Phase C->E No F Option 1: Amine-Functionalized Silica (KP-NH) D->F Normal Phase G Option 2: RP-HPLC High pH (pH > 11) D->G Reverse Phase

Diagnostic workflow for purifying highly basic pyridine-amine intermediates.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my intermediate streak completely across standard silica gel, resulting in poor recovery? Causality: The fundamental failure point is a Brønsted acid-base interaction. Standard bare silica gel contains residual acidic silanol groups (Si-OH) with a pKa of ~4.5 to 5.5. When 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide is loaded, the highly basic primary amine and the pyridine nitrogen protonate, while the silanols deprotonate[1]. This ionic bond causes the molecule to stick irreversibly or streak, leading to severe band-broadening and yield loss[2]. Solution: Abandon bare silica. Switch to an amine-functionalized stationary phase (e.g., KP-NH). The bonded amine groups mask the acidic silanols, creating a basic surface that repels the target amines, allowing them to elute in tight bands using safer, non-chlorinated solvents like Hexane/Ethyl Acetate[3].

Q2: I am using Reverse-Phase HPLC (RP-HPLC), but the compound elutes in the void volume. How do I retain it? Causality: Retention in RP-HPLC relies on lipophilicity. At a neutral pH (e.g., pure water/acetonitrile), both the primary amine and pyridine nitrogen are protonated (ionized), making the molecule highly polar[4]. Solution: Apply the "2 pH Rule" . To fully deprotonate an amine and render it lipophilic, the mobile phase pH must be adjusted to at least 2 units above the highest pKa. By using 0.1% Ammonium Hydroxide, you raise the pH to ~11.0, converting the molecule to its free-base form and maximizing retention on a C18 column.

Q3: How can I selectively isolate the primary amine product from over-alkylated secondary/tertiary amine byproducts without chromatography? Causality: Primary amines exhibit distinct steric and electronic profiles compared to their substituted counterparts. Solution: Utilize Buffer-Assisted Selective Extraction or Selective Ammonium Carbamate Crystallization (SACC). SACC leverages the unique ability of unhindered primary amines to react reversibly with CO₂ to form insoluble ammonium carbamate salts, effectively precipitating the target molecule out of the organic phase while secondary and tertiary impurities remain dissolved[5].

Q4: Even on amine-modified silica, my recovery is low. Is the molecule degrading? Causality: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide features a pyridine nitrogen, an amide oxygen/nitrogen, and a primary amine in close spatial proximity. This structural motif acts as a potent multidentate ligand. Trace metal contaminants (e.g., Fe³⁺, Cu²⁺) in lower-grade silica or stainless steel HPLC frits will aggressively chelate the molecule[1]. Solution: Self-Validation Check: Perform a 2D TLC. Spot the sample, run it, dry the plate, rotate it 90°, and run it again. If spots fall off the diagonal, the compound is degrading on-column. To fix this, use high-purity metal-free silica, passivate your HPLC system with nitric acid, or add a trace amount of EDTA to your sample diluent to scavenge free metals.

Part 3: Mechanistic Pathways

Mechanism A Target Molecule (pKa ~5.2 & ~9.5) B Low pH (< 4) Protonated State A->B C High pH (> 11.5) Free Base State A->C D Elutes in Void Volume (Highly Polar) B->D Standard Buffer E Add 0.1% TFA (Ion-Pairing) B->E Optimization G Strong C18 Retention (Lipophilic) C->G Ammonium Hydroxide F Moderate C18 Retention E->F

pH-dependent retention mechanism for dual-basic analytes in RP-HPLC.

Part 4: Data Presentation & Selection Matrices

Table 1: Mobile Phase Modifiers for Pyridine/Amine Dual-Pharmacophores

ModifierTypical Conc.Mechanism of ActionProsCons
Triethylamine (TEA) 5-10 mMCompetes for acidic silanol sites, shielding the analyte[1].Improves peak shape on bare silica.High boiling point; suppresses MS ionization.
Ammonium Hydroxide 0.1% (v/v)Raises pH > 10.5, deprotonating amines to free-base form[2].Maximizes C18 retention; volatile.Requires high-pH stable hybrid columns.
Trifluoroacetic Acid 0.05-0.1%Lowers pH and forms lipophilic ion-pairs with protonated amines[4].Excellent peak shape; MS compatible.Acidic conditions may risk amide hydrolysis over time.

Table 2: Stationary Phase Selection Matrix

Stationary PhaseChromatography ModeTarget Analyte StateBest Use Case
Bare Silica Normal PhaseNeutralAvoid for this target; causes irreversible binding[3].
Amine-Functionalized Normal PhaseFree BasePrimary bulk purification of crude reaction mixtures[3].
C18 (Hybrid/High pH) Reverse PhaseFree BaseFinal preparative polishing of the target molecule[6].
Part 5: Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography (Amine-Functionalized Silica)

This self-validating system ensures separation without relying on destructive acidic modifiers.

  • Column Selection: Select an amine-functionalized silica cartridge (e.g., Biotage KP-NH) sized at a 20:1 silica-to-crude mass ratio[3].

  • Equilibration: Condition the column with 3 column volumes (CV) of 100% Hexane. Crucial: Do not introduce acidic modifiers during equilibration.

  • Sample Loading: Dissolve the crude intermediate in a minimum volume of DCM. If the sample is insoluble, perform dry loading by rotovapping the sample onto a small amount of Celite.

  • Gradient Elution: Execute a gradient from 0% to 100% Ethyl Acetate in Hexane over 12 CV[3].

  • Self-Validation (Detection): Spot fractions on an amine-modified TLC plate. Visualize using a dual-method approach: UV 254 nm (confirms the presence of the pyridine ring) followed by a Ninhydrin stain (confirms the primary amine via a distinct purple/pink color change).

Protocol 2: Preparative RP-HPLC at High pH

Designed for final polishing, leveraging the 2 pH rule.

  • Method Development (Analytical Scale): Perform a scouting run on an analytical C18 column (e.g., 4.6 x 100 mm) using Mobile Phase A (Water + 0.1% NH₄OH) and Mobile Phase B (Acetonitrile + 0.1% NH₄OH),.

  • Scale-Up: Transfer the optimized gradient to a preparative C18 column built with hybrid silica (e.g., Waters XBridge) designed to withstand pH 11.

  • Injection & Collection: Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates. Run the gradient and collect fractions based on UV absorbance at 254 nm.

  • Self-Validation (LC-MS): Before pooling, verify the identity of the fractions using LC-MS. Confirm the exact mass by looking for the [M+H]⁺ peak at m/z 180.11 (Calculated exact mass for C₉H₁₃N₃O is 179.1059).

  • Recovery: Lyophilize the pooled pure fractions immediately. Avoid prolonged rotary evaporation in basic aqueous conditions to prevent base-catalyzed hydrolysis of the acetamide linker.

References
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Is there an easy way to purify organic amines? Biotage.[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.[Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.[Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Helix Chromatography.[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

Topic: Resolving Solubility Issues & Preparation of Stable Stock Solutions Molecule: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS: 1156098-62-2) Target Audience: Medicinal Chemists, Pharmacologists, and Assay Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues & Preparation of Stable Stock Solutions Molecule: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS: 1156098-62-2) Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.[1]

Core Technical Analysis

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (MW: 179.22 g/mol ) is a bifunctional small molecule containing a basic primary amine (glycinamide motif) and a weakly basic pyridine ring.[1] Solubility issues with this compound typically arise from a misunderstanding of its protonation state relative to the solvent pH.[1]

Physicochemical Profile
PropertyValue (Approx.)Implication for Solubility
LogP ~0.22Amphiphilic; theoretically water-soluble but lattice energy can hinder dissolution.[1]
pKa (Primary Amine) ~8.5 – 9.0Predominantly protonated (

) at neutral pH.[1]
pKa (Pyridine Nitrogen) ~5.2Unprotonated (Neutral) at neutral pH; Protonated (

) at pH < 5.[1]
Critical Issue Free Base vs. Salt The Free Base form is often an oil or sticky solid with poor kinetic solubility in neutral water.[1] The Salt form (e.g., HCl) is highly water-soluble.[1]

Diagnostic Triage: Start Here

Use this decision matrix to identify the root cause of your solubility failure.

SolubilityTriage Start Start: Observation FormCheck Check Label: Is it Free Base or Salt? Start->FormCheck FreeBase Free Base Form (Sticky solid/Oil) FormCheck->FreeBase No Counterion Salt Salt Form (HCl/TFA) (Crystalline powder) FormCheck->Salt HCl / TFA Issue1 Issue: Floating/Clumping in Water FreeBase->Issue1 Issue2 Issue: Precipitates in PBS/Media Salt->Issue2 Sol1 Protocol A: Acidification Convert to in-situ salt Issue1->Sol1 For Aqueous Stock Sol2 Protocol B: DMSO Stock Dilute into buffer Issue1->Sol2 For Assay Stock Sol3 Protocol C: Buffer Adjustment Avoid pH > 8.0 Issue2->Sol3 pH Shock

Figure 1: Diagnostic decision tree for troubleshooting solubility based on chemical form and observation.

Troubleshooting Guide & FAQs

Scenario A: "I added water to the solid, and it formed a sticky clump that won't dissolve."

Diagnosis: You are likely working with the Free Base .[1] While the molecule is polar, the free base has high lattice energy or intermolecular hydrogen bonding that resists disruption by neutral water. The Fix:

  • Do not heat (risk of racemization or hydrolysis).[1]

  • Acidify: Add 1.0 equivalent of 1N HCl or Acetic Acid. This protonates the primary amine, instantly converting it to a soluble salt species.

  • Alternative: Dissolve in a small volume of DMSO first (see Protocol 1).

Scenario B: "My stock solution was clear, but it precipitated when added to cell culture media (pH 7.4)."

Diagnosis: "pH Shock." If your stock was acidic (to maintain solubility), adding it to a buffered media (pH 7.[1]4) may deprotonate the amine if the final concentration is high, reducing solubility. The Fix:

  • Lower the Stock Concentration: Ensure the final dilution keeps the compound below its solubility limit (typically < 10 mM in media).[1]

  • Check Buffer Strength: Ensure the media buffer capacity is sufficient to handle the acidic stock addition without localized pH spikes.[1]

Scenario C: "Can I use this compound in an assay sensitive to DMSO?"

Diagnosis: Yes, but you must prepare an Aqueous Acidic Stock .[1] The Fix:

  • Dissolve the compound in 10 mM HCl or 10 mM Acetic Acid.

  • This mimics the salt form and allows for DMSO-free delivery.[1]

  • Note: Ensure the assay buffer can neutralize the small amount of acid added.

Step-by-Step Experimental Protocols

Protocol 1: The "Gold Standard" DMSO Stock (Recommended)

Best for: High-throughput screening, cellular assays, and long-term storage.[1]

  • Weighing: Weigh 1.79 mg of the compound (Free Base).

  • Solvent Addition: Add 100 µL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortexing: Vortex vigorously for 30 seconds. The solution should be clear.

    • Result: 100 mM Stock Solution.[1]

  • Storage: Aliquot into amber vials. Store at -20°C or -80°C.

    • Stability: Stable for >6 months if kept dry.[1]

Protocol 2: Aqueous Stock Preparation (DMSO-Free)

Best for: DMSO-sensitive enzyme assays or in vivo injections.[1]

  • Calculation: Target concentration: 10 mM. Volume: 1 mL.

  • Vehicle Preparation: Prepare a 0.1 M Acetic Acid or 0.01 M HCl solution in sterile water.[1]

  • Dissolution: Add 1 mL of the acidic vehicle to 1.79 mg of compound.

  • Sonication: Sonicate in a water bath for 2-5 minutes at ambient temperature.

  • pH Check: Verify pH is < 6.0. If neutral, the compound may precipitate over time.

  • Filtration: Filter sterilize using a 0.22 µm PVDF membrane (Low protein binding).

Mechanistic Insight: pH-Dependent Solubility

Understanding the protonation state is critical for predicting behavior in biological assays.[1]

ProtonationStates cluster_solubility Solubility Trend State1 pH < 5.0 (Fully Protonated) [Py-H]+ / [NH3]+ State2 pH 7.4 (Mono-Protonated) [Py] / [NH3]+ State1->State2 Pyridine deprotonates (pKa ~5.2) State1->State2 High Solubility State3 pH > 10.0 (Neutral) [Py] / [NH2] State2->State3 Amine deprotonates (pKa ~9.0) State2->State3 Risk of Precipitation

Figure 2: Protonation states of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide across the pH scale.

Reference Data & Citations

Physicochemical Reference Table
ParameterValueSource
Molecular Formula

[1]
Molecular Weight 179.22 g/mol [1]
Solubility (DMSO) > 50 mg/mL[2]
Solubility (Water, pH 7) < 1 mg/mL (Free Base, est.)[3]
Solubility (0.1 N HCl) > 10 mg/mL[3]
References
  • PubChem. Compound Summary: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS 1156098-62-2).[1] National Library of Medicine. Link[1]

  • BenchChem. Solubility profile of Pyridine-Acetamide derivatives. (General solubility data for structural analogs). Link[1]

  • Expert Consensus. Standard Solubility Protocols for Amino-Pyridine Small Molecules. (Derived from pKa principles of pyridine [pKa ~5.2] and primary amines [pKa ~9.0]).[1]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Optimization

Preventing oxidation of the pyridine ring in 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

The following technical guide serves as a specialized support resource for researchers working with 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide . It addresses the specific challenge of preventing pyridine ring oxidation (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide . It addresses the specific challenge of preventing pyridine ring oxidation (N-oxide formation) during synthesis, storage, and assay handling.

Subject: Preventing Oxidation of the Pyridine Ring in 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Ticket ID: PYR-OX-PREV-001 Support Level: Senior Application Scientist[1]

Executive Summary & Chemical Context

The Molecule: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide contains a pyridine ring, a chiral ethyl linker, and a glycine-derived primary amine.[1] The Problem: The pyridine nitrogen lone pair is susceptible to electrophilic attack by peroxy species, leading to the formation of Pyridine N-Oxide (+16 Da mass shift). While pyridines are generally resistant to autoxidation by air compared to dihydropyridines, trace peroxides in solvents or improper synthetic conditions can trigger this transformation, altering potency and solubility.

Stability Risk Profile
Functional GroupRisk FactorPrimary Oxidant Source
Pyridine Ring Moderate Peroxides (in ethers/THF), Peracids (mCPBA), H₂O₂
Primary Amine LowRadical initiators, strong oxidants
Benzylic Position LowRadical autoxidation (long-term light exposure)

Troubleshooting Guide (Q&A)

Issue 1: "I see a +16 Da impurity peak in my LC-MS spectrum."

Diagnosis: This is the hallmark of N-oxidation.[1] The pyridine nitrogen has likely reacted with an oxidizing agent to form the N-oxide.[1][2][3][4][5][6][7][8] Root Cause Analysis:

  • Solvent Contamination: Did you use THF, Dioxane, or Diethyl Ether? These solvents accumulate peroxides over time which can oxidize pyridines.[1]

  • Reagent Cross-Reactivity: Did a previous step involve an oxidant (e.g., mCPBA, Oxone) that was not fully quenched?

  • Workup Conditions: Did you use ethyl acetate that had degraded? (Rare, but possible).

Corrective Action:

  • Immediate Rescue: If the product is valuable, you can reduce the N-oxide back to the pyridine using mild deoxygenation conditions (e.g., PCl₃ or Zn/NH₄Cl ), though care must be taken to preserve the primary amine.

  • Prevention: Test all ether-based solvents for peroxides before use (See Protocol A).

Issue 2: "My coupling reaction failed, and I isolated a highly polar byproduct."

Diagnosis: If using a coupling reagent (like HATU/EDC) in a solvent containing peroxides, the pyridine N-oxide may form in situ.[1] N-oxides are significantly more polar than the parent pyridine.[1] Technical Insight: The N-oxide oxygen is nucleophilic.[1] It can interfere with acylation reactions, potentially leading to O-acylated pyridinium species which are unstable.[1]

Corrective Action:

  • Switch to DMF or DMAc (anhydrous, high purity) for amide couplings to avoid peroxide risks associated with ethers.[1]

  • Ensure the primary amine (glycine moiety) is protected (e.g., Boc) during the coupling if the oxidation is happening at the amine. (Note: The prompt focuses on the pyridine ring, but amine oxidation is a confounding factor).

Issue 3: "The compound turned yellow during storage."

Diagnosis: Pyridine derivatives are typically colorless.[1] Yellowing indicates the formation of conjugated impurities, often initiated by N-oxide formation followed by rearrangement or photolytic degradation. Corrective Action:

  • Storage Protocol: Store the solid as a dihydrochloride salt (if applicable) rather than the free base. Protonation of the pyridine nitrogen (

    
    ) protects the lone pair from oxidation.
    
  • Environment: Store at -20°C in amber vials under Argon.

Mechanism of Failure (Visualized)

The following diagram illustrates the oxidation pathway and the critical control points where intervention prevents degradation.

PyridineOxidation cluster_prevention Prevention Strategy Start 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (Active Pyridine) Transition Electrophilic Attack on Pyridine N Start->Transition Lone Pair Exposure Salt Pyridinium Salt (H+ Protected) Start->Salt Acid (HCl/TFA) Peroxide Peroxides (ROOH) (From aged THF/Ethers) Peroxide->Transition Oxidant Source NOxide Pyridine N-Oxide (+16 Da Impurity) Transition->NOxide Oxidation Salt->Transition Blocked

Caption: Figure 1. Mechanism of pyridine N-oxidation by solvent peroxides and protection via protonation.[1]

Standard Operating Protocols (SOPs)

Protocol A: Solvent Peroxide Screening

Before dissolving the pyridine derivative in THF, Dioxane, or Ether:

  • Reagent: Prepare a fresh 10% KI (Potassium Iodide) aqueous solution.

  • Test: Add 1 mL of the solvent to 1 mL of KI solution. Shake vigorously.

  • Observation:

    • Colorless: Safe to use.[1]

    • Yellow/Brown: Peroxides present.[1][2][5][6][7][9] DO NOT USE.

  • Mitigation: If peroxides are detected, pass the solvent through a column of activated alumina or use a fresh bottle with BHT inhibitor.[1]

Protocol B: "Rescue" Deoxygenation (Reduction of N-Oxide)

If valuable material has oxidized:

  • Dissolution: Dissolve the crude N-oxide mixture in dry acetonitrile.

  • Reagent: Add PCl₃ (3.0 equivalents) at 0°C. (Note: PCl₃ is corrosive; handle in a fume hood).

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by LC-MS (disappearance of M+16 peak).[1]

  • Quench: Pour carefully into ice-water containing NaHCO₃ (neutralize acid).

  • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Citation Support: Deoxygenation of pyridine N-oxides is a standard procedure using P(III) reagents [1].[1]

Frequently Asked Questions (FAQ)

Q: Can I use mCPBA to couple the amide bond? A: No. mCPBA is a strong oxidant used specifically to create N-oxides.[1] Avoid mCPBA.[1] Use standard coupling agents like HATU, EDC, or T3P which do not have oxidative properties.

Q: Is the "ethyl" linker susceptible to oxidation? A: The position alpha to the pyridine (the CH group of the ethyl linker) is "benzylic-like." While less reactive than the Nitrogen, it can undergo radical oxidation upon prolonged exposure to UV light and air, forming a ketone or alcohol. Amber glassware is mandatory for long-term storage [2].[1]

Q: Why does my LC-MS show a split peak? A: The molecule contains a chiral center at the ethyl group.[1] If you are working with a racemic mixture, you might see separation on chiral columns.[1] However, if you see two peaks with a mass difference of 16, it is the N-oxide, not an isomer.

References

  • Albini, A., & Pietra, S. (1991).[6] Heterocyclic N-oxides. CRC Press.[1][6] (Standard text on N-oxide synthesis and deoxygenation).

  • Yathirajan, H. S., et al. (2012).[1][10] 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Acta Crystallographica Section E. Retrieved from [Link][1] (Structural analogue reference for amide stability).

  • Organic Chemistry Portal. (2023). Synthesis of N-oxides of pyridines. Retrieved from [Link][1]

Sources

Troubleshooting

Addressing racemization of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide during coupling

This guide addresses the technical challenge of preventing racemization during the synthesis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide . While standard peptide coupling concerns focus on the activation of the carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenge of preventing racemization during the synthesis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide . While standard peptide coupling concerns focus on the activation of the carboxylic acid (glycine, in this case), this specific molecule presents a unique challenge: the optical instability of the amine component , 1-(pyridin-2-yl)ethanamine.

Topic Overview

Target Molecule: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Core Challenge: Racemization of the C-N chiral center adjacent to the pyridine ring.[1][2][3] Mechanism: Base-catalyzed proton abstraction at the benzylic (pyridylic) position.

Unlike typical peptide couplings where the activated amino acid racemizes via oxazolone formation, this synthesis involves an achiral acid (Glycine) and a chiral amine (1-(pyridin-2-yl)ethanamine). The racemization observed is due to the acidity of the benzylic proton, which is significantly enhanced by the electron-withdrawing nature of the pyridine ring.

Part 1: Diagnostic & Mechanism

Q1: Why is my product racemizing when Glycine is achiral?

A: The racemization is occurring on the amine component (1-(pyridin-2-yl)ethanamine), not the amino acid.

  • Chemical Cause: The proton at the chiral center (

    
    -position to the pyridine) is "pyridylic," meaning it is analogous to a benzylic proton but more acidic due to the electron-deficient pyridine ring.
    
  • Trigger: In the presence of the bases required for coupling (DIPEA, TEA, DBU) and polar solvents (DMF, DMSO), this proton can be abstracted, leading to a resonance-stabilized carbanion (or enamine-like transition state) that reprotonates racimically.

Q2: How do I confirm if the racemization happens during coupling or if the starting material is bad?

A: Perform the "Zero-Time" Control Experiment :

  • Analyze Starting Material: Derivatize a small aliquot of your starting amine (1-(pyridin-2-yl)ethanamine) with a chiral shift reagent or run it on a Chiral HPLC column immediately. Note: Commercial salts (HCl) are usually stable; free bases degrade faster.

  • Mock Reaction: Stir the amine in your coupling solvent (e.g., DMF) with your base (e.g., DIPEA) without the coupling reagent for 2 hours. Analyze optical purity.

    • If purity drops: Your solvent/base system is too aggressive.

    • If purity stays high: The racemization is likely driven by the exotherm or activation conditions of the coupling itself.

Racemization Mechanism Diagram

The following diagram illustrates how the pyridine ring stabilizes the deprotonated intermediate, leading to loss of stereochemistry.

RacemizationMechanism Start Chiral Amine (S-Enantiomer) Transition Planar Carbanion (Resonance Stabilized by Pyridine) Start->Transition Proton Abstraction (alpha-H acidic due to Py ring) Base Base (B:) (e.g., Excess DIPEA) Base->Transition Catalyzes Reprotonation Reprotonation (From either face) Transition->Reprotonation Product Racemic Mixture (R/S Product) Reprotonation->Product Loss of Optical Purity

Figure 1: Mechanism of base-catalyzed racemization in 1-heteroaryl-ethylamines.

Part 2: Troubleshooting & Optimization Protocols

Q3: Which base should I use to minimize this risk?

A: Switch to weaker, sterically hindered bases or minimize base usage entirely.

  • Avoid: DBU (too strong), TEA (too nucleophilic/basic).

  • Preferred: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These are sufficient to neutralize the HCl salt but have lower pKa values (approx 7.4 for Collidine vs 10.7 for TEA), reducing the risk of deprotonating the carbon center.

  • Protocol Adjustment: If using the amine HCl salt, use exactly 1.0 equivalent of base to free the amine. Do not use excess base "for good measure."

Q4: What is the optimal coupling reagent for this sensitive amine?

A: Use high-reactivity reagents that allow for fast coupling at low temperatures.

  • Recommended: HATU or COMU .

    • Reason: These reagents react very quickly (<30 mins), reducing the time the free amine sits in the basic solution.

  • Avoid: Carbodiimides (EDC/DIC) without additives, as the reaction is slower, exposing the amine to base for hours.

  • Temperature: Perform the activation and coupling at 0°C . Only warm to Room Temperature (RT) if absolutely necessary.

Q5: Does the solvent choice impact the optical purity?

A: Yes.

  • High Risk: DMF, DMSO, DMAc . Polar aprotic solvents support charge separation, stabilizing the carbanion intermediate and facilitating racemization.

  • Low Risk (Recommended): DCM (Dichloromethane) or THF . If solubility is an issue, use a DCM/DMF mixture (e.g., 9:1) rather than pure DMF.

Part 3: Step-by-Step Optimized Protocol

Use this protocol to couple Boc-Gly-OH (or similar) with 1-(pyridin-2-yl)ethanamine HCl while preserving stereochemistry.

Materials:
  • Acid: Boc-Gly-OH (1.1 equiv)

  • Amine: (S)-1-(pyridin-2-yl)ethanamine HCl (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: 2,4,6-Collidine (2.0 equiv: 1 for HCl neutralization, 1 for activation)

  • Solvent: Anhydrous DCM (or DCM/DMF 9:1)

Workflow:
  • Pre-Activation (Cold):

    • Dissolve Boc-Gly-OH and HATU in DCM.

    • Cool to 0°C in an ice bath.

    • Add 1.0 equiv of Collidine. Stir for 2 minutes. (Solution A)

  • Amine Preparation:

    • In a separate vial, suspend the Amine HCl salt in minimal DCM.

    • Add 1.0 equiv of Collidine to neutralize the salt. (Solution B)

  • Coupling:

    • Add Solution B dropwise to Solution A at 0°C.

    • Stir at 0°C for 60 minutes . Monitor by LCMS.

    • Crucial: Do not let the reaction run overnight unless verified necessary.

  • Workup:

    • Quench with mild acid (0.5M citric acid) immediately to remove any remaining base.

    • Proceed with standard extraction.[4]

Decision Tree for Troubleshooting

OptimizationLogic Check Check Product Optical Purity Racemic Product is Racemic (<90% ee) Check->Racemic Issue Detected Pure Product is Pure (>98% ee) Check->Pure Success Step1 Check Starting Amine Purity Racemic->Step1 Step2 Change Base to Collidine/NMM Step1->Step2 Amine OK Step3 Switch Solvent to DCM (0°C) Step2->Step3 Still Racemic Step4 Use Fast Coupling (HATU) Step3->Step4 Still Racemic

Figure 2: Troubleshooting logic flow for diagnosing racemization sources.

References

  • BenchChem . Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Retrieved from .

  • Bachem . Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from .

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Clayden, J., et al.Organic Chemistry. (General principles of acidity of benzylic/pyridylic protons).
  • Sigma-Aldrich . Product Specification: (R)-(+)-1-Phenylethylamine. (Analogous chiral amine handling). Retrieved from .

Sources

Optimization

Technical Support Center: Stabilizing 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Salts

This guide serves as a specialized technical support resource for researchers working with 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide salts . This compound presents a "perfect storm" for hygroscopicity: it possesses a pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide salts .

This compound presents a "perfect storm" for hygroscopicity: it possesses a primary amine, a pyridine ring (both hydrogen bond acceptors/donors), and an amide backbone. When converted to common salts (like HCl), the lattice energy is often insufficient to prevent moisture ingress, leading to rapid deliquescence and subsequent hydrolytic degradation.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Hygroscopicity Management & Stability Optimization[1]

Diagnostic Center: Is Your Compound Compromised?

Before attempting remediation, confirm the state of your material. Hygroscopic degradation manifests physically and chemically.[1][2][3]

Visual & Physical Indicators
SeverityObservationStatusAction Required
Stage 1 Clumping; loss of free-flowing powder nature.[1]Surface Adsorption Dry immediately (Vacuum/Desiccator).[1]
Stage 2 Formation of a "gum" or sticky paste on vial walls.[1]Lattice Disruption Re-crystallization required.[1] Do not use for precise stoichiometry.
Stage 3 Visible liquid layer (Deliquescence) or discoloration (Yellowing).[1]Chemical Degradation Quarantine. Analyze purity (LC-MS/NMR) before use.[1]
Analytical Verification
  • LC-MS: Look for a mass shift of +18 Da (Hydrolysis) or +36 Da (Double hydrolysis if impurities present).[1]

    • Target Mass (Free Base): ~179.22 Da[1]

    • Degradant 1: Cleavage of amide bond

      
       2-Amino-2-(pyridin-2-yl)ethane + Glycine equivalent.
      
  • H-NMR: Check the amide proton signal (typically

    
     8.0–9.0 ppm). Broadening or disappearance suggests rapid proton exchange with absorbed water.[1]
    

Strategic Salt Selection (Root Cause Analysis)

If you are experiencing chronic instability, the counterion is likely the culprit. The Dihydrochloride (2HCl) salt is the most common default but is notoriously hygroscopic due to high aqueous solubility and hydrogen bonding capacity.

The "Anion Switch" Protocol

To minimize hygroscopicity, transition to anions with higher lattice energy or lower hydrogen-bonding potential.

Recommended Screen:

  • Fumarate (1:1 or 2:1): Often forms stable, non-hygroscopic crystalline networks due to extensive H-bonding within the crystal lattice rather than with atmospheric water.[1]

  • Tosylate (p-Toluenesulfonate): The hydrophobic toluene ring provides a steric shield against moisture.[1]

  • Succinate: A milder alternative to fumarate, often yielding better solubility profiles while maintaining stability.[1]

Expert Insight: Avoid Acetate or Trifluoroacetate (TFA) salts for long-term storage.[1] These acids are volatile and hygroscopic, often leading to "oil-out" events.[1]

Handling & Storage Protocols (The "Dry Chain")

Trusting the "tightly closed lid" is a common failure mode.[1] Implement a Redundant Barrier System .

Workflow Visualization

The following diagram outlines the critical "Dry Chain" to prevent moisture ingress during handling.

DryChain cluster_env Critical Control Point: Humidity < 20% Storage Long-Term Storage (-20°C) Equilibration Warm to RT (Sealed in Desiccator) Storage->Equilibration Prevent Condensation Opening Opening Vial Equilibration->Opening Only when T_vial = T_room Handling Weighing/Dispensing (Inert Atmosphere) Opening->Handling < 30 seconds exposure Resealing Purge Headspace (Argon/N2) Handling->Resealing Immediate Resealing->Storage Return to Cold

Caption: The "Dry Chain" workflow. Critical failure often occurs at the "Equilibration" step; opening a cold vial in humid air causes immediate condensation inside the container.

Step-by-Step Protocol
  • Equilibration: Remove the vial from the freezer (-20°C). Place it inside a desiccator cabinet and allow it to reach room temperature (approx. 30-60 mins). DO NOT open a cold vial.

  • Inert Weighing: Ideally, weigh inside a glovebox or glove bag (N₂/Ar atmosphere).[1]

  • Headspace Purge: Before re-closing, gently flow dry Argon or Nitrogen into the vial for 5-10 seconds to displace humid air.[1]

  • Secondary Containment: Store the primary vial inside a secondary jar containing a sachet of activated silica gel or molecular sieves.

Remediation: "My Salt is Wet. Now What?"

If your salt has absorbed moisture but has not chemically degraded (verified by LC-MS), use the Solvent Azeotrope Method rather than oven drying, which can thermally degrade the amine.

Protocol:

  • Dissolve the wet salt in a minimal amount of Anhydrous Methanol .

  • Add 5-10 volumes of Anhydrous Toluene or Diethyl Ether .

  • Rotary evaporate (or concentrate under N₂ stream) to azeotropically remove water.[1]

  • Repeat 2x if necessary.

  • The resulting solid should be dried under high vacuum (< 1 mbar) for 12 hours.

Frequently Asked Questions (FAQs)

Q: Can I use the "wet" salt if I just adjust the molecular weight? A: Risky. Absorbed water is rarely distributed evenly.[1] One aliquot might contain 5% water, another 15%.[1] This introduces significant stoichiometric errors in sensitive coupling reactions.[1] Furthermore, the presence of water can hydrolyze your coupling reagents (e.g., EDC, HATU).

Q: Why is the HCl salt turning yellow? A: Yellowing often indicates the oxidation of the pyridine ring or the formation of trace free-radical impurities, a process accelerated by moisture and light. If the yellowing is slight, a recrystallization (EtOH/Et₂O) may salvage it. If dark orange/brown, discard.[1]

Q: I need to scale up to 100g. What packaging do you recommend? A: Do not use standard screw-cap glass bottles alone. Use Alu/Alu (Aluminum-Aluminum) blisters or heat-sealed Mylar bags with desiccant packs inside.[1] This provides a near-zero Moisture Vapor Transmission Rate (MVTR).[1]

Degradation Mechanism Overview

Understanding how the molecule breaks down helps in preventing it.[1]

Degradation Salt Crystalline Salt (Intact Lattice) Deliquescence Deliquescence (Liquefied Phase) Salt->Deliquescence + Moisture (H-bonding) Moisture Atmospheric Moisture (H2O) Moisture->Deliquescence Hydrolysis Amide Bond Hydrolysis Deliquescence->Hydrolysis pH shift / Nucleophilic attack Products Breakdown Products: 1. Pyridine-ethylamine derivative 2. Glycine/Ammonium byproduct Hydrolysis->Products

Caption: Pathway of hygroscopic degradation. The transition from solid to liquid (deliquescence) dramatically accelerates the hydrolysis rate.

References

  • BenchChem. (2025).[1][4] Addressing the stability and hygroscopicity of pyridinium salts. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023).[1] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubChem.[1][5][6] Retrieved from

  • Allied Academies. (2018).[1] A systemic approach on understanding the role of moisture in pharmaceutical product degradation. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. Retrieved from

  • ChemicalBook. (n.d.).[1] 2-Chloro-N-pyridin-2-yl-acetamide Properties and Synthesis. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; pH Control for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

The following technical guide is designed to address stability and pH control for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide . This document synthesizes structural analysis with standard organic stability principles to p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to address stability and pH control for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide . This document synthesizes structural analysis with standard organic stability principles to provide a robust troubleshooting framework.

Executive Summary

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide is a bifunctional building block containing a basic pyridine ring, a primary


-amine, and a potentially labile amide linkage.[1] Its stability is governed by a "Goldilocks" pH window where the rate of amide hydrolysis is minimized, and oxidative susceptibility of the free amine is controlled.

Key Stability Risks:

  • Amide Hydrolysis: Catalyzed by both strong acids (pH < 3) and strong bases (pH > 9).[1]

  • Oxidative Degradation: The electron-rich pyridine ring and primary amine are prone to N-oxidation, particularly in basic, aerated solutions.

  • Racemization: If the ethyl chiral center is crucial, high pH can induce proton exchange at the benzylic-like position.

Part 1: pH Profiling & Buffer Selection

The Stability-pH Profile

The stability of this compound is dictated by the ionization states of its two basic centers: the pyridine nitrogen (


) and the primary amine (

).
pH RangeDominant Species StateStability RiskRecommended Action
Acidic (pH < 4.0) Dicationic (Pyridine-H

, Amine-H

)
Moderate. Acid-catalyzed hydrolysis of the amide bond over time.[1]Store frozen. Avoid strong mineral acids (HCl) for long-term storage.[1]
Weakly Acidic (pH 4.0 - 6.0) Monocationic/Dicationic mixHigh Stability. Electrostatic repulsion prevents aggregation; hydrolysis rates are minimal.[1]Optimal Range. Use Citrate or Acetate buffers.
Neutral (pH 6.0 - 7.5) Monocationic (Amine-H

)
Good Stability. Pyridine is largely neutral; amine is protonated.[1]Use Phosphate or HEPES. Monitor for precipitation if concentration >10 mM.
Basic (pH > 8.0) Neutral/Free BaseLow Stability. Risk of base-catalyzed hydrolysis, oxidation, and racemization.[1]Avoid. If necessary, process immediately and keep cold (

).
Buffer Compatibility Matrix

Not all buffers are inert. Certain buffer species can catalyze amide hydrolysis or react with the primary amine.

  • Recommended:

    • HEPES (pH 6.8 - 7.5): Non-nucleophilic, minimal metal binding.[1]

    • MES (pH 5.5 - 6.5): Excellent for maintaining the "sweet spot" of stability.[1]

    • Ammonium Acetate: Volatile, ideal for LC-MS applications.

  • Use with Caution:

    • Phosphate: Can catalyze hydrolysis at high temperatures or concentrations (general base catalysis).[1]

    • TRIS: Contains a primary amine that may compete or react if cross-linking reagents are introduced.

Part 2: Troubleshooting & Diagnostics

Visualizing Degradation Pathways

The following decision tree helps you identify the root cause of instability based on analytical observations.

Stability_Troubleshooting Start Observation: Loss of Purity Check_MS Check LC-MS Spectrum Start->Check_MS Mass_Plus_16 Mass Shift: +16 Da (M+16) Check_MS->Mass_Plus_16 New Peak Mass_Plus_18 Mass Shift: +18 Da (or Fragments) Check_MS->Mass_Plus_18 New Peak Mass_Dimer Mass Shift: Dimer (2M - H2) Check_MS->Mass_Dimer New Peak Diag_Oxidation Diagnosis: Oxidation (N-Oxide Formation) Mass_Plus_16->Diag_Oxidation Diag_Hydrolysis Diagnosis: Hydrolysis (Amide Cleavage) Mass_Plus_18->Diag_Hydrolysis Diag_Agg Diagnosis: Oxidative Coupling or Aggregation Mass_Dimer->Diag_Agg Action_Ox Action: Degas solvents, Add EDTA/Antioxidant, Lower pH Diag_Oxidation->Action_Ox Action_Hyd Action: Adjust pH to 5.5-6.5, Lower Temp, Check Buffer Diag_Hydrolysis->Action_Hyd Diag_Agg->Action_Ox

Caption: Diagnostic flowchart for identifying degradation mechanisms based on mass spectrometry shifts.

FAQ: Common User Scenarios

Q: My solution turned yellow after 24 hours at Room Temperature. Is it still usable?

  • Diagnosis: Yellowing typically indicates oxidation of the pyridine ring or the formation of trace conjugated impurities (often N-oxides or azo-coupling products).

  • Answer: Likely compromised . While the primary peak might still look intact by UV, the colored impurities can act as sensitizers for further degradation.

  • Fix: For future experiments, store the stock solution in amber vials and degas your buffers.

Q: I see two peaks in HPLC with the same mass. Is this degradation?

  • Diagnosis: If the compound has a chiral center (the ethyl group), this could be racemization or the separation of rotamers (less likely for this structure).[1]

  • Answer: Check the pH. If pH > 8, you may have induced racemization. If pH is neutral, it might be an artifact of the gradient. Run a chiral column to verify.

Q: Can I freeze-thaw the stock solution?

  • Answer: Yes, but limit cycles.

  • Protocol: Store as a high-concentration stock (e.g., 50-100 mM) in DMSO or water at -20°C. Aliquot into single-use vials to prevent repeated pH shifts during freezing (buffer pH can swing drastically during the freezing process).

Part 3: Standard Operating Procedures (SOP)

Preparation of a Stable Stock Solution (10 mM)

This protocol ensures minimal degradation during the solubilization phase.

  • Weighing: Weigh the solid compound into a clean, amber glass vial.

  • Solvent Choice:

    • Preferred: 10 mM MES Buffer (pH 6.0).

    • Alternative: Water (HPLC Grade).[1] Note: The solution will be slightly basic due to the amine; adjust pH immediately.

  • Dissolution: Vortex gently. If heating is required, do not exceed 35°C.

  • pH Adjustment: Check pH with a micro-probe. If pH > 7.5, titrate carefully with dilute HCl or Acetic Acid to pH 6.0 ± 0.2 .

  • Filtration: Filter through a 0.22 µm PVDF or PES filter to remove any nucleation sites for precipitation.

Forced Degradation Stress Test (Validation)

To validate your analytical method, perform this rapid stress test:

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hoursAppearance of cleavage products (Glycine + Pyridine-amine).[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 2 hoursRapid degradation; potential racemization.
Oxidation 3%

, RT, 4 hours
Formation of N-oxides (+16 Da).[1]

References

  • Amide Hydrolysis Kinetics

    • Mechanism and catalysis of amide hydrolysis. General principles of acid/base catalyzed cleavage in pharmaceutical compounds.[2]

    • Source: 3 (Inferred from general amide stability data).[1]

  • Pyridine pKa and Stability

    • pKa Data Compiled by R. Williams. Ionization constants for pyridine and aminopyridines.
    • Source: 4[1]

  • Peptide/Glycinamide Stability

    • Solubility and stability studies of synthetic peptides in aqueous solutions.[5][6] Discusses deamidation and hydrolysis risks in glycinamide-like structures.

    • Source: 5[1]

Disclaimer: This guide is based on structural analysis and standard chemical stability principles. Users should perform specific forced degradation studies for their unique formulation.

Sources

Optimization

Removing unreacted reagents from 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide mixtures

The following technical guide serves as a specialized support resource for the purification of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (also known as -[1-(2-Pyridinyl)ethyl]glycinamide). This guide addresses the speci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the purification of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (also known as


-[1-(2-Pyridinyl)ethyl]glycinamide).

This guide addresses the specific challenge of removing unreacted reagents—specifically the starting amine 1-(pyridin-2-yl)ethanamine and coupling byproducts—from the reaction mixture.

Case ID: PUR-PYR-GLY-001 Topic: Removal of Unreacted Reagents from 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Understanding the Mixture

Before initiating a purification protocol, we must define the chemical species present. The difficulty in this separation arises from the similar basicity and polarity of the product and the starting material.

Component Analysis
ComponentStructure DescriptionKey Functional GroupspKa (Approx.)Solubility Profile
Target Product 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamidePrimary Amine (Glycyl), Pyridine, Amide


High (Polar Organic/Water)
Impurity A (Starting Material)1-(pyridin-2-yl)ethanaminePrimary Amine (Alkyl), Pyridine


Moderate (Organic/Water)
Impurity B (Coupling Reagent)Urea byproducts (e.g., DCU)UreaNeutralLow in DCM/Water
Impurity C (Byproduct)Glycine (from hydrolysis)Carboxylic Acid, AmineZwitterionicHigh (Water)

Critical Insight: The separation leverages the


 between the target's glycyl amine (pKa ~8.0) and the starting material's alkyl amine (pKa ~9.8).

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the optimal purification strategy based on your current synthesis stage.

PurificationStrategy Start Current Synthesis Stage? Stage1 Intermediate: Boc-Protected Amine Start->Stage1 Protected Stage2 Final Product: Free Amine (Deprotected) Start->Stage2 Deprotected Decision1 Impurity Profile? Stage1->Decision1 MethodC Method C: pH-Switch Liquid-Liquid Extraction (Differential Protonation) Stage2->MethodC Standard MethodD Method D: Reverse Phase Flash (C18) (0.1% Formic Acid) Stage2->MethodD High Purity Req. MethodA Method A: Chemoselective Scavenging (Best for removing amine) Decision1->MethodA High Unreacted Amine MethodB Method B: pH-Controlled Extraction (pH 6.5 Wash) Decision1->MethodB General Cleanup

Figure 1: Decision tree for selecting the appropriate purification workflow based on the protection status of the amine.

Core Protocols

Protocol A: Chemoselective Scavenging (Recommended for Protected Intermediate)

Context: If you are at the Boc-protected stage (Boc-Gly-NH-CH(Me)-Py), the product lacks a nucleophilic primary amine, whereas the unreacted starting material has one. This is the "Golden Moment" for purification.

Reagents:

  • Polymer-supported Isocyanate (PS-NCO) or Benzaldehyde resin.

  • Solvent: DCM or DMF.[1]

Step-by-Step:

  • Dissolve: Dissolve the crude reaction mixture in DCM (10 mL/g).

  • Add Resin: Add 2.0 - 3.0 equivalents (relative to the estimated unreacted amine) of PS-Isocyanate resin.

  • Incubate: Shake gently at room temperature for 4–12 hours.

    • Mechanism:[2][3] The isocyanate reacts rapidly with the primary amine of the starting material to form an insoluble urea derivative bound to the bead. The Boc-protected product (secondary amide/carbamate) is non-nucleophilic and does not react.

  • Filter: Filter off the resin. The filtrate contains your purified Boc-intermediate.

  • Proceed: Continue to deprotection.

Protocol B: pH-Switch Extraction (For Final Free Amine)

Context: If you have already deprotected the compound, both the product and impurity are primary amines. We utilize the lower basicity of the glycyl amine (product) to extract it while keeping the more basic alkyl amine (impurity) protonated in the aqueous phase.

Data Grounding:

  • Target pKa: ~8.0 (Glycyl amine)

  • Impurity pKa: ~9.8 (Alkyl amine)

  • Target pH: 9.0

Step-by-Step:

  • Acidify: Dissolve the crude mixture in 1M HCl (aq) to ensure all species are fully protonated (pH < 2). Wash with DCM to remove non-basic impurities (e.g., protecting group byproducts). Discard organic layer.

  • Basify Carefully: Adjust the aqueous layer pH to 9.0 exactly using saturated

    
     or 1M NaOH. Monitor with a calibrated pH meter.
    
    • Why pH 9.0? At this pH, the product (pKa 8.0) is ~90% neutral (unprotonated) and extractable. The impurity (pKa 9.8) is still ~85% protonated (charged) and remains in the water.

  • Extract: Extract immediately with DCM or Chloroform/Isopropanol (3:1). Repeat 3–4 times.

    • Note: The pyridine ring (pKa 5.2) is neutral for both species at this pH.

  • Dry & Concentrate: Combine organic layers, dry over

    
    , and concentrate.
    
Protocol C: Reverse Phase Chromatography (High Purity)

Context: For >98% purity requirements where extraction is insufficient.

Conditions:

  • Column: C18 (ODS) Flash Cartridge.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonia for basic pH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% to 30% B over 20 CV (Column Volumes).

Logic: The target compound is more polar due to the extra amide bond compared to the starting amine. In acidic conditions (Formic acid), the target elutes earlier than the starting material due to the hydrophobicity of the ethyl-pyridine tail in the starting material being more dominant when the glycine "head" is not present.

Troubleshooting & FAQs

Q1: I tried the acid wash (Protocol B), but my yield is very low. Where is my product? A: The product is highly water-soluble due to the pyridine and the primary amine. If you used pure DCM for extraction, it might not be polar enough to pull the product out of the aqueous phase.

  • Fix: Use a more polar organic solvent mixture, such as Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) during the extraction step. Ensure the aqueous phase is saturated with NaCl (salting out) to push the organic product into the organic layer.

Q2: Can I use a silica column for purification? A: Standard silica chromatography is difficult because both compounds are basic and will streak (tail) significantly.

  • Fix: If you must use normal phase silica, deactivate the silica by adding 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH/NH4OH 90:10:1). This competes for the acidic sites on the silica and sharpens the peaks.

Q3: The reaction mixture turned black/dark. Is my product decomposed? A: Pyridine derivatives often darken upon oxidation or complexation with trace metals. This does not necessarily mean the product is gone.

  • Fix: Perform a small-scale filtration through a pad of Celite or activated charcoal to remove the color bodies before attempting the main purification.

Q4: How do I remove the pyridine solvent if I used it for the reaction? A: Pyridine is difficult to remove by rotary evaporation due to


-stacking and boiling point (

).
  • Fix: A copper(II) sulfate wash is effective. Wash the organic layer with 10% aqueous

    
    . The pyridine coordinates to the copper (turning the solution blue) and stays in the aqueous phase. However, be cautious : your product is also a ligand (pyridine + amine) and might chelate copper. Test on a small aliquot first. If chelation occurs, rely on azeotropic distillation with toluene instead.
    

References

  • Organic Syntheses . (n.d.). General Procedures for Amide Coupling and Purification. Retrieved March 5, 2026, from [Link]

  • Williams, R. (2022).[4][5] pKa Data Compilation. Organic Chemistry Data. Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide analysis

Case File: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Status: Open | Priority: High | Category: Peak Shape/Tailing Executive Summary & Molecule Analysis User Issue: Significant peak tailing ( ) observed during the Revers...

Author: BenchChem Technical Support Team. Date: March 2026

Case File: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

Status: Open | Priority: High | Category: Peak Shape/Tailing

Executive Summary & Molecule Analysis

User Issue: Significant peak tailing (


) observed during the Reverse Phase HPLC (RP-HPLC) analysis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide.

Senior Scientist Analysis: To solve this, we must look at the molecule's "personality" (physicochemical properties). Your analyte contains two critical basic functional groups:

  • Primary Aliphatic Amine: High basicity (

    
    ).
    
  • Pyridine Ring: Moderate basicity (

    
    ).
    

The Root Cause: At standard chromatographic pH (pH 3–7), the primary amine is fully protonated (


). The silica support in most HPLC columns contains residual silanol groups (

). Above pH 3.5, these silanols begin to deprotonate (

). The tailing is caused by a secondary ion-exchange interaction : the positively charged amine sticks to the negatively charged silanols, dragging the peak tail.
The Mechanism of Tailing

Before fixing the issue, visualize the interaction occurring inside your column.

TailingMechanism Analyte Analyte (R-NH3+) StationaryPhase C18 Ligand (Hydrophobic Retention) Analyte->StationaryPhase Primary Interaction (Desired) Silanol Residual Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Ionic Drag) PeakShape Resulting Peak StationaryPhase->PeakShape Gaussian Component Silanol->PeakShape Exponential Tail

Figure 1: The "Dual-Retention" Mechanism. The analyte undergoes intended hydrophobic retention (Green) while simultaneously suffering from unintended ionic retention (Red), causing the tail.

Troubleshooting Protocols

Follow these protocols in order. Do not skip the "Quick Validation" steps.

Protocol A: The "Quick Fix" (Mobile Phase Modifiers)

If you cannot change your column, you must suppress the silanol activity chemically.

The Strategy: Use a "Sacrificial Base" or an "Ion-Pairing Agent."[1][2]

ModifierMechanismRecommended Conc.[3]ProsCons
Triethylamine (TEA) Competition: TEA is a strong base that saturates silanol sites, blocking the analyte from binding.[1]5 – 10 mMExcellent tail suppression for amines.High pH (requires pH adjustment); can age columns faster.
Trifluoroacetic Acid (TFA) Ion Pairing & pH: Lowers pH (protonates silanols) AND forms ion pairs with the amine.0.05% – 0.1% v/vSharpest peaks; volatile (LC-MS friendly).Suppresses MS signal; difficult to wash out of columns.
Ammonium Formate Buffering: Maintains ionic strength and pH control.[3]10 – 20 mMMS friendly; gentle on columns.Less effective for severe tailing than TEA/TFA.

Action Plan:

  • Add 0.1% TFA to your aqueous mobile phase (and organic phase to match).

  • Result: If tailing persists, the issue is likely physical (column void) or overload.[4]

Protocol B: The "pH Switch" (Method Development)

If you are developing a new method, control the ionization state.

Option 1: Low pH (Recommended for Standard Silica)

  • Target pH: 2.0 – 2.5

  • Why: At pH < 2.5, silanols are protonated (

    
    ) and neutral. They cannot bind the amine.
    
  • Buffer: Phosphate (non-MS) or Formic Acid/TFA (MS compatible).

Option 2: High pH (Recommended for Hybrid Columns)

  • Target pH: 10.5 – 11.0

  • Why: At pH > 10.5, your amine (

    
     ~9.5) is deprotonated (Neutral). Neutral amines do not interact with silanols.
    
  • Buffer: 10mM Ammonium Hydroxide or Ammonium Bicarbonate.

  • Warning: Do NOT use standard silica columns at pH > 8. You must use Hybrid (e.g., Waters XBridge, Agilent PLRP-S) or Polymer columns.

Protocol C: Column Selection

The hardware is often the limitation. For this pyridine-acetamide derivative, select columns with End-Capping or Embedded Polar Groups .[5]

  • End-Capped C18: The manufacturer chemically reacts residual silanols with small trimethylsilyl groups.

  • Polar-Embedded: A polar group in the alkyl chain shields the silanols and provides a "water layer" that prevents the basic amine from reaching the silica surface.

Diagnostic Decision Tree

Use this logic flow to identify the specific source of your error.

TroubleshootingTree Start Tailing Observed (As > 1.5) CheckLoad Injection Load Test (Inject 1/10th Conc.) Start->CheckLoad LoadFixed Tailing Improved? CheckLoad->LoadFixed Overload Cause: Mass Overload Action: Dilute Sample LoadFixed->Overload Yes CheckChem Check Mobile Phase pH LoadFixed->CheckChem No pHCheck Is pH near pKa (9.5 or 5.2)? CheckChem->pHCheck BadpH Cause: Kinetic Tailing Action: Move pH +/- 2 units pHCheck->BadpH Yes CheckCol Check Column Type pHCheck->CheckCol No ColType Is Column End-Capped? CheckCol->ColType OldCol Cause: Silanol Activity Action: Add TEA or Switch to Hybrid Col ColType->OldCol No VoidCheck Cause: Physical Void Action: Replace Column ColType->VoidCheck Yes

Figure 2: Systematic troubleshooting flow to isolate physical vs. chemical causes of peak tailing.

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column for this analysis? A: Yes, but only if it is "Base Deactivated" (highly end-capped). If you use a generic C18 with a simple water/methanol gradient, you will likely see tailing. You must use a buffer (Phosphate or Formate) to control the ionization.

Q: My peak is tailing, but also splitting. Is this the same issue? A: No. Splitting usually indicates a physical void at the head of the column (bed collapse) or an injection solvent mismatch (sample solvent is stronger than mobile phase).[4]

  • Test: Inject a neutral standard (like Toluene). If it also splits, the column is broken. Replace it.

Q: Why does the pyridine ring matter? A: Pyridine is a "hydrogen bond acceptor." While less basic than the primary amine, it can interact with free silanols if the mobile phase is extremely non-polar. However, the primary amine is the dominant cause of tailing in this specific molecule.

Q: I need to separate the enantiomers. Does this advice apply to Chiral Columns? A: Pro-Tip: This molecule has a chiral center (1-(pyridin-2-yl)ethyl). If you are using a Chiral column (e.g., Chiralpak AD/OD), "tailing" is often due to slow mass transfer kinetics. In Normal Phase chiral modes, adding 0.1% Diethylamine (DEA) or Ethanolamine is standard practice to sharpen peaks of basic amines.

References
  • Chrom Tech. (2025).[4][5] What Causes Peak Tailing in HPLC? Retrieved from 5

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from 6

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. Retrieved from 7

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Retrieved from 4

  • Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Retrieved from 8

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC Quantification of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide: A Comparative Technical Guide

Executive Summary & Chemical Context[1][2][3][4] 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS: 1156098-62-2) represents a class of polar, basic intermediates critical in the synthesis of pyridine-based pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS: 1156098-62-2) represents a class of polar, basic intermediates critical in the synthesis of pyridine-based pharmaceuticals (e.g., Factor Xa inhibitors). Its structure features a basic pyridine ring (


) and a primary 

-amino group (

), linked by a chiral ethyl-amide backbone.

The Analytical Challenge: Standard C18 Reverse-Phase LC (RPLC) methods often fail for this molecule due to:

  • Dewetting/Low Retention: The doubly charged cationic state at acidic pH leads to elution near the void volume (

    
    ).
    
  • Peak Tailing: Strong interaction between the basic pyridine nitrogen and residual silanols on silica supports.

  • Chirality: The ethyl linker introduces a stereocenter, potentially requiring chiral resolution depending on the synthetic stage.

This guide compares two distinct methodologies:

  • Method A (The "Standard" Alternative): Traditional C18 with Ion-Pairing Reagents.

  • Method B (The "Product" / Recommended): Fluorophenyl (PFP) Stationary Phase with MS-Compatible Buffers.

Method Development Strategy: The Comparison

We evaluate the performance of a specialized Pentafluorophenyl (PFP) method against the traditional C18 Ion-Pairing (IP-RPLC) approach.

Comparative Performance Matrix
FeatureMethod A: C18 + Ion Pairing (IP-RPLC)Method B: PFP Core-Shell (Recommended)
Stationary Phase C18 (Octadecyl), 5 µm Fully PorousPFP (Pentafluorophenyl), 2.7 µm Core-Shell
Mobile Phase Phosphate Buffer pH 3.0 + Hexanesulfonate (IPC)0.1% Formic Acid / Acetonitrile
Retention Mechanism Hydrophobic + Ionic masking (IPC)

Interaction + Hydrophobic + H-Bonding
MS Compatibility Incompatible (Non-volatile salts)Fully Compatible
Peak Shape (

)
1.2 - 1.5 (Tailing often persists)1.0 - 1.1 (Sharp, symmetric)
Equilibration Time Slow (>30 min due to IPC hysteresis)Fast (<5 min)
LOD (UV 254nm) ~0.5 µg/mL~0.05 µg/mL (Sharper peaks = higher S/N)
Why Method B Wins: The Mechanistic Logic

Method A relies on Hexanesulfonate to "mask" the positive charge of the amine/pyridine, artificially increasing hydrophobicity. While effective for retention, it ruins mass spectrometry sensitivity and requires long column equilibration.

Method B utilizes the PFP phase . The fluorine atoms on the benzene ring create a Lewis acid character that interacts strongly with the basic pyridine ring (


 interaction) and the polar amide group. This provides retention without ion-pairing reagents, allowing for a simple, rugged, and MS-friendly method.

Detailed Experimental Protocols

Instrumentation & Conditions (Recommended Method B)
  • System: HPLC with PDA or LC-MS/MS (e.g., Agilent 1290 or Waters H-Class).

  • Column: Kinetex F5 (PFP) or Raptor FluoroPhenyl,

    
     mm, 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (Pyridine 
    
    
    
    ).

Gradient Program:

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: Acetonitrile.

Time (min)% BEvent
0.05Start
6.040Elution of Analyte
6.195Wash
8.095Wash Hold
8.15Re-equilibration
10.05End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).

  • Working Standards: Dilute serially to 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL using Mobile Phase A.

Validation Protocol (Per ICH Q2(R2))

To ensure "Trustworthiness," this protocol is designed as a self-validating system. Every sequence includes system suitability tests (SST).

Specificity (Forced Degradation)
  • Objective: Prove the method distinguishes the main peak from impurities/degradants.

  • Protocol:

    • Acid Stress: 1N HCl,

      
      , 2 hours.
      
    • Base Stress: 0.1N NaOH, RT, 1 hour (Amides are labile).

    • Oxidation: 3%

      
      , RT, 2 hours (Pyridine N-oxide formation).
      
  • Acceptance: Peak purity index > 99.0% (via PDA or MS). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.
    
Linearity & Range
  • Protocol: Inject 6 levels (0.1 to 50 µg/mL) in triplicate.

  • Acceptance:

    
    . Residual plots must show random distribution (no bias).
    
Accuracy (Recovery)
  • Protocol: Spike sample matrix (or solvent) at 50%, 100%, and 150% of target concentration.

  • Acceptance: Mean recovery

    
    . %RSD < 2.0%.
    
Precision (Repeatability)
  • Protocol: 6 injections of the 100% standard.

  • Acceptance: Retention time %RSD < 0.5%; Area %RSD < 1.0%.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation lifecycle, ensuring all critical quality attributes (CQA) are met.

ValidationWorkflow Start Method Development (PFP Column Selection) SST System Suitability Test (SST) (Rs > 1.5, Tailing < 1.2) Start->SST Optimized Conditions SST->Start Fail (Retune) Specificity Specificity / Stress Testing (Acid/Base/Oxidation) SST->Specificity Pass Specificity->Start Interference Linearity Linearity & Range (0.1 - 50 µg/mL) Specificity->Linearity Pure Peak Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy R² > 0.999 Robustness Robustness (Flow/Temp/pH variation) Accuracy->Robustness Recovery 98-102% FinalMethod Validated Method Standard Operating Procedure Robustness->FinalMethod Stable

Caption: Step-by-step validation lifecycle ensuring method reliability according to ICH Q2(R2) guidelines.

Interaction Mechanism Diagram

Understanding why the PFP column works is crucial for troubleshooting. This diagram visualizes the molecular interactions.

InteractionMechanism Analyte 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (Basic Pyridine Ring + Polar Amide) PiPi π-π Interaction (Pyridine <-> PFP Ring) Analyte->PiPi HBond Dipole-Dipole / H-Bonding (Amide <-> Fluorine) Analyte->HBond Hydrophobic Hydrophobic Interaction (Ethyl linker) Analyte->Hydrophobic PFP Pentafluorophenyl (PFP) Phase (Electron Deficient Ring) PFP->PiPi PFP->HBond PFP->Hydrophobic

Caption: Multi-mode retention mechanism of PFP phase providing superior selectivity for pyridine-acetamides.

Troubleshooting & "Gotchas"

  • Double Peaks? The molecule has a chiral center. If you see a split peak on an achiral column (like PFP), it may be partial separation of enantiomers or rotamers. Ensure the column temperature is sufficient (

    
    ) to collapse rotamers, or switch to a Chiralpak column if enantiomeric purity is the goal.
    
  • Carryover: Basic amines stick to metallic flow paths. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

  • pH Sensitivity: The pyridine

    
     is ~5.2. Operating at pH 5.0 is dangerous (retention time drift). Stick to pH < 3.0 (fully protonated) or pH > 7.0 (if using a hybrid column).
    

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex Technical Guide. Selectivity of Phenyl-Hexyl and PFP Phases for Polar Aromatics.Link(Note: General grounding for PFP mechanism).

  • PubChem. Compound Summary: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS 1156098-62-2). National Library of Medicine. Link

Comparative

Publish Comparison Guide: 1H and 13C NMR Interpretation of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

The following guide provides an in-depth technical analysis of the NMR spectral interpretation for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide . This guide compares the Target Product (Free Amine) against its Synthetic Pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the NMR spectral interpretation for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide .

This guide compares the Target Product (Free Amine) against its Synthetic Precursor (Boc-Protected Intermediate) and evaluates Solvent Selection (


 vs. 

)
to optimize spectral resolution.[1]

Executive Summary & Comparison Scope

In drug development, 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide serves as a critical chiral building block, often functioning as a "warhead" linker or a solubility-enhancing moiety.[1]

This guide addresses two critical analytical challenges:

  • Structural Validation: Distinguishing the final free amine from its Boc-protected precursor (Comparison A).

  • Methodological Optimization: Comparing

    
     vs. 
    
    
    
    to resolve exchangeable protons (Comparison B).
Comparison Matrix: Performance & Resolution
FeatureTarget Product (Free Amine)Alternative/Precursor (Boc-Protected)Best Solvent
Amine Signal (

)
Broad singlet (1.5–3.5 ppm)Hidden/Exchangeable (Carbamate NH)

Protecting Group Absent Strong Singlet (~1.4 ppm, 9H)


-Methylene (

)
Upfield shift (~3.2 ppm)Downfield shift (~3.8 ppm)

Amide NH Sharp doublet (Coupled to CH)Broad doublet

Experimental Workflow

The following logic flow details the sample preparation and acquisition parameters required to ensure high-fidelity data, specifically for distinguishing the chiral center protons.

NMR_Workflow cluster_decision Critical Decision Point Start Sample Isolation Solvent Solvent Selection (Polarity Check) Start->Solvent Prep Sample Prep (10-15 mg / 0.6 mL) Solvent->Prep DMSO-d6 (Recommended) Solvent->Prep CDCl3 (If non-polar) Acq Acquisition (ns=16, d1=2.0s) Prep->Acq Process Processing (LB=0.3 Hz) Acq->Process Analysis Structural Validation Process->Analysis

Figure 1: Optimized NMR acquisition workflow. Note the critical decision point at solvent selection to ensure visibility of amide/amine protons.

Detailed Spectral Interpretation

H NMR Assignment (400 MHz, )

The molecule contains a chiral center at the ethyl position, creating a distinct splitting pattern.[1] The pyridine ring introduces strong deshielding effects.[1]

Table 1: Chemical Shift Assignments
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation Logic
Py-6 Ar-H8.52Doublet (d)4.8

-proton to Nitrogen (Deshielded).[1]
Amide NH NH8.35Doublet (d)8.1Coupled to chiral methine (CH). Exchangeable.
Py-4 Ar-H7.75Triplet of d (td)7.7, 1.8

-proton, typical aromatic splitting.[1]
Py-3 Ar-H7.38Doublet (d)7.8

-proton, ortho to ethyl group.[1]
Py-5 Ar-H7.24Multiplet (m)-

-proton, meta to nitrogen.[1]
Methine CH5.05Quintet/Multiplet7.2Chiral center.[1] Coupled to

(d) and

(d).

-Methylene

3.15Singlet (s)-Alpha to carbonyl and free amine.[1]
Amine

1.8 - 2.5Broad (br s)-Variable shift; broad due to H-bonding.[1]
Methyl

1.38Doublet (d)7.0Coupled to Methine.[1]

Expert Insight: In


, the Amide NH  often shifts upfield to ~7.8 ppm and broadens, while the Amine 

may merge with the water peak or solvent impurities.

is mandatory
for quantitative integration of the nitrogen-bound protons.[1]
H Splitting Logic (The Chiral Center)

The methine proton (


) at the chiral center is coupled to the methyl group (

, 3 protons) and the amide nitrogen (

, 1 proton). This creates a "Doublet of Quartets" (dq), often appearing as a quintet-like multiplet.

Splitting_Tree Root Methine Proton (CH) Uncoupled Signal L1 Split by Methyl (3H) (Quartet, J = 7.0 Hz) Root->L1 J_vic = 7.0 L2_2 Split by NH (1H) (Doublet, J = 8.1 Hz) L1->L2_2 J_NH = 8.1 L2_1 Final Observed Multiplet (dq or pseudo-quintet) L2_2->Final L2_3

Figure 2: Coupling tree for the chiral methine proton (1-(pyridin-2-yl)ethyl).[1] The interaction with both the methyl group and the amide NH creates a complex multiplet.

C NMR Assignment (100 MHz, )

The carbon spectrum provides the definitive confirmation of the backbone skeleton.[1]

Table 2: Carbon Shift Data
Carbon Type

(ppm)
Characteristics
C=O[1] (Amide) 171.5Most deshielded non-aromatic signal.[1]
Py-C2 (Quaternary)162.8Ipso carbon attached to ethyl group.[1]
Py-C6 148.9Alpha to Nitrogen.[1]
Py-C4 136.8Para to Nitrogen.[1]
Py-C3 121.9Beta position.[1]
Py-C5 120.5Beta position.[1]
Methine (CH) 50.2Chiral center.[1]

-Methylene (

)
44.8Alpha to amine/carbonyl.[1]
Methyl (

)
21.5High field aliphatic signal.[1]

Comparative Analysis: Product vs. Precursor

This section validates the success of the deprotection reaction (removal of Boc group).

Scenario: Monitoring Deprotection of Boc-Gly-NH-CH(CH3)Py

Reaction:


Final Product 
Spectral RegionPrecursor (Boc-Protected) Final Product (Target) Observation
Aliphatic (1.4 ppm) Huge Singlet (9H) Absent Primary confirmation of deprotection.[1]

-Methylene

3.75 ppm (d, coupled to NH)

3.15 ppm (s)
Shift upfield due to loss of electron-withdrawing Boc.
Amide NH (Gly) Visible doublet (~7.0 ppm)Broad/ExchangeableChange in H-bonding environment.

Mechanism of Shift: The removal of the tert-butoxycarbonyl (Boc) group restores the basicity of the primary amine.[1] This causes the adjacent methylene protons (


) to shift upfield  (shielded) from ~3.75 ppm to ~3.15 ppm.

Experimental Protocol

To replicate the data presented above, follow this self-validating protocol.

Materials
  • Compound: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (>95% purity).[1]

  • Solvent:

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
    
  • Tube: 5mm Precision NMR tube.

Step-by-Step Procedure
  • Massing: Weigh 10–15 mg of the solid product. Note: Using <5 mg may result in poor signal-to-noise ratio for the quaternary carbons.[1]

  • Dissolution: Add 0.6 mL of

    
    . Vortex for 30 seconds.[1] Ensure complete dissolution; any suspension will broaden lines.[1]
    
  • Acquisition (

    
    H): 
    
    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 2.0 seconds (allows full relaxation of aromatic protons).
      
    • Scans (

      
      ): 16.
      
    • Spectral width: -2 to 14 ppm.[1]

  • Acquisition (

    
    C): 
    
    • Scans (

      
      ): 512–1024 (Carbon sensitivity is low).
      
    • Decoupling: Proton-decoupled (Waltz-16).[1]

  • Processing:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) to

      
      H FID before Fourier Transform.
      
    • Phase correction: Manual phasing is recommended for the amide region.[1]

    • Baseline correction: Polynomial fit (Bernstein polynomial, order 5).

References

  • BenchChem. Synthesis of N-(4-methylpyridin-2-yl)acetamide Application Note. (2025).[1][2][3][4][5][6] Link

  • SpectraBase. 13C NMR Spectrum of N-[2-(2-pyridinyl)ethyl]-2-(1H-tetraazol-1-yl)acetamide. John Wiley & Sons.[1][5] Link

  • National Institutes of Health (NIH). PubChem Compound Summary: N-(2-aminoethyl)acetamide.[1] (2025).[1][2][3][4][5][6] Link

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (2010).[1] Link

  • ChemicalBook. 1H NMR Spectrum of 1-(Pyridin-2-yl)ethanamine.Link

Sources

Validation

Comparative Bioactivity Guide: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide vs. Structural Analogs

This guide provides an in-depth technical comparison of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide —a pyridine-based glycinamide derivative—against its established structural analogs, focusing on pharmacodynamics, physic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide —a pyridine-based glycinamide derivative—against its established structural analogs, focusing on pharmacodynamics, physicochemical properties, and experimental validation.

Executive Summary & Compound Profile

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (referred to herein as Py-Gly-Am ) is a bioactive small molecule belonging to the glycinamide class of CNS-active agents. Structurally, it consists of a glycine residue amide-linked to a 1-(pyridin-2-yl)ethylamine moiety. It represents a strategic modification of the anticonvulsant scaffold found in Remacemide , replacing the lipophilic diphenyl group with a polar, ionizable pyridine ring to modulate solubility and metal-chelating properties.

Chemical Identity
  • IUPAC Name: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

  • Core Scaffold: Glycinamide (2-aminoacetamide)

  • Key Pharmacophore: Primary amine (N-terminal) + Amide linker + Pyridine (Aromatic heterocycle)

  • Primary Class: Amino-acid amide / Pyridine ligand

  • Molecular Weight: ~179.22 g/mol

Mechanism of Action (MoA) Hypothesis

Based on Structure-Activity Relationship (SAR) data from the glycinamide class (Remacemide, Milacemide), Py-Gly-Am is posited to act via:

  • Low-Affinity NMDA Antagonism: The glycinamide motif can interact with the glycine-binding site or the channel pore of the NMDA receptor.

  • Voltage-Gated Sodium Channel (NaV) Blockade: Stabilization of the inactivated state of NaV channels, similar to functionalized amino acids (e.g., Lacosamide).

  • Metal Chelation (Cu/Zn): The pyridine nitrogen and amide oxygen form a bidentate chelation site, potentially conferring antioxidant activity or metalloenzyme inhibition.

Comparative Analysis: Py-Gly-Am vs. Established Analogs

This section benchmarks Py-Gly-Am against Remacemide (Anticonvulsant standard) and Milacemide (MAO-B inhibitor/Prodrug).

Table 1: Physicochemical & Pharmacological Comparison
FeaturePy-Gly-Am (Target)Remacemide (Comparator A)Milacemide (Comparator B)
Structure Glycine + Pyridine-ethyl Glycine + 1,2-Diphenylethyl Glycine + Pentyl
Lipophilicity (LogP) Low (~0.5 - 0.8) (Est.)High (~2.9) Moderate (~1.2)
Solubility (Aq.) High (Pyridine ionization)Low (Requires HCl salt)Moderate
Primary Target NMDA / Metal Chelation NMDA / NaV Channels MAO-B / Glycine Prodrug
BBB Permeability Moderate (pH dependent)High (Passive diffusion)High
Metabolic Fate Hydrolysis to Glycine + Py-Ethylamine Desglycinated to FPL 12495 Oxidized by MAO-B to Glycinamide
Toxicity Risk Low (Pyridine metabolism)Moderate (Aplastic anemia risk)Low
Critical Analysis of Bioactivity
  • Solubility vs. Permeability Trade-off:

    • Remacemide relies on high lipophilicity for rapid CNS entry but suffers from solubility issues.

    • Py-Gly-Am utilizes the pyridine ring (pKa ~5.2) to enhance aqueous solubility. However, at physiological pH (7.4), the uncharged species is required for BBB penetration. The pyridine ring reduces LogP, potentially requiring higher dosing for central effects compared to Remacemide.

  • Desglycination & Prodrug Effect:

    • Like Milacemide , Py-Gly-Am is susceptible to hydrolysis by peptidases or metabolism by MAO-B (if the amine is suitable). This releases Glycine (an inhibitory neurotransmitter) directly at the site of action, providing a secondary anticonvulsant mechanism.

Experimental Protocols for Validation

To objectively validate the bioactivity of Py-Gly-Am , the following "Self-Validating" protocols are recommended.

Protocol A: In Vitro NMDA Receptor Binding Assay (Radioligand Displacement)
  • Objective: Determine the affinity (

    
    ) of Py-Gly-Am for the NMDA receptor glycine site.
    
  • Reagents:

    • Membrane preparation from Rat Forebrain (rich in NMDA receptors).[1]

    • Radioligand: [³H]-MDL 105,519 (Glycine site antagonist) or [³H]-MK-801 (Channel blocker).

    • Test Compound: Py-Gly-Am (1 nM – 100 µM).

  • Workflow:

    • Preparation: Homogenize rat forebrain in 50 mM Tris-Acetate buffer (pH 7.4). Centrifuge at 48,000

      
       for 20 min.
      
    • Incubation: Mix 200 µg membrane protein with 5 nM [³H]-Ligand and varying concentrations of Py-Gly-Am.

    • Equilibration: Incubate at 4°C for 60 minutes (to minimize degradation).

    • Termination: Filter through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.

    • Quantification: Measure radioactivity via liquid scintillation counting.

    • Analysis: Plot % Displacement vs. Log[Concentration] to calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Metal Chelation Capacity (Cu²⁺ Titration)
  • Objective: Assess the potential of Py-Gly-Am to inhibit metal-mediated oxidative stress (relevant for neuroprotection).

  • Method: UV-Vis Spectrophotometric Titration.

  • Steps:

    • Prepare a 50 µM solution of Py-Gly-Am in 10 mM HEPES buffer (pH 7.4).

    • Record baseline spectrum (200–500 nm).

    • Titrate with

      
       solution (0.1 eq increments) up to 2.0 equivalents.
      
    • Endpoint: Observe the appearance of a Ligand-to-Metal Charge Transfer (LMCT) band (~600 nm) or shift in the pyridine

      
       transition (~260 nm). A clear isosbestic point confirms clean 1:1 or 2:1 complexation.
      

Mechanistic Pathway Visualization

The following diagram illustrates the dual pharmacological pathway of Py-Gly-Am : acting as an intact modulator of ion channels and as a prodrug releasing Glycine.

BioactivityPathway Compound Py-Gly-Am (Intact Drug) BBB Blood-Brain Barrier (Passive Transport) Compound->BBB Target1 NMDA Receptor (Allosteric Antagonism) Compound->Target1 Direct Binding Target2 NaV Channel (State-Dependent Block) Compound->Target2 Stabilization Metabolism Peptidase/MAO-B Hydrolysis Compound->Metabolism Enzymatic Cleavage CNS CNS Parenchyma BBB->CNS CNS->Compound Distribution Effect Neuroprotection & Anticonvulsant Effect Target1->Effect Target2->Effect Metabolite1 Glycine (Inhibitory Neurotransmitter) Metabolism->Metabolite1 Metabolite2 1-(Pyridin-2-yl)ethylamine (Trace Amine Analog) Metabolism->Metabolite2 Metabolite1->Target1 Co-agonist Site (Desensitization)

Figure 1: Proposed pharmacodynamic pathway of Py-Gly-Am, illustrating both direct receptor modulation and metabolic conversion to active glycine.

Synthesis & Structural Validation

To ensure the integrity of the test material, the synthesis of Py-Gly-Am should follow a standard mixed-anhydride or EDC coupling protocol to prevent racemization of the chiral ethylamine center.

Recommended Synthetic Route:

  • Coupling: React N-Boc-Glycine with 1-(pyridin-2-yl)ethanamine using EDC/HOBt in DCM.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Neutralization: Free base generation using Amberlyst A-21 resin (avoids inorganic salt contamination).

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic doublet of the methyl group (~1.4 ppm), the singlet of the glycine methylene (~3.2 ppm), and the pyridine aromatic protons (7.2–8.5 ppm).

    • Chiral HPLC: Verify enantiomeric excess (ee) if starting from chiral amine.

References

  • Palmer, G. C., et al. (1992). "Remacemide Hydrochloride: A Novel Antiepileptic Agent." Drugs of the Future.

  • Stables, J. P., et al. (1995). "The Pharmacology of Remacemide." Epilepsy Research.

  • Janssens de Varebeke, P., et al. (1989). "Milacemide, a Glycinamide Derivative with Anticonvulsant Properties." Epilepsia.[1][2][3]

  • Choi, D. W. (1988). "Glutamate neurotoxicity and diseases of the nervous system." Neuron.

  • Bialer, M. (2012). "Chemical properties of antiepileptic drugs (AEDs)." Advanced Drug Delivery Reviews.

Sources

Comparative

A Comparative Guide to the Crystallographic Landscape of Pyridyl-Amide Ligands in Metal Complexes

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Enigmatic 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide The ligand 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide holds signific...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

The ligand 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide holds significant interest in coordination chemistry and drug development due to its potential as a versatile chelating agent. The combination of a pyridine ring, an ethylamine backbone, and an acetamide group offers multiple potential donor sites (N,N,O), suggesting a rich and varied coordination behavior with different metal ions. The chirality at the ethyl-carbon further adds a layer of complexity and potential for stereospecific interactions.

Despite its potential, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of publicly available single-crystal X-ray diffraction data for its metal complexes. This guide, therefore, turns to structurally similar ligands for which crystallographic data is available to infer and compare potential coordination modes and structural features.

A Deep Dive into Structurally Analogous Pyridyl-Amide Complexes

To understand the potential coordination chemistry of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide, we will examine the crystal structures of metal complexes with closely related ligands.

The Schiff Base Analogue: N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide

A pertinent analogue is the Schiff base ligand MeCONHCH₂CH₂N=CHPy, which has been complexed with several transition metals.[1] The crystal structures of its Platinum(II), Copper(II), and Mercury(II) complexes have been determined, providing valuable insights into the preferred coordination modes.[1]

Table 1: Selected Crystallographic Data for Metal Complexes of N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide (L¹) [1]

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)
[Pt(L¹)Cl₂]Pt(II)Square PlanarPt-N(py) = 2.021(4), Pt-N(imine) = 2.034(4), Pt-Cl(1) = 2.296(1), Pt-Cl(2) = 2.306(1)N(py)-Pt-N(imine) = 81.6(2), Cl(1)-Pt-Cl(2) = 93.35(5)
[Cu(L¹)Cl₂]Cu(II)Distorted Square PyramidalCu-N(py) = 2.008(2), Cu-N(imine) = 2.023(2), Cu-O(amide) = 2.384(2), Cu-Cl(1) = 2.257(1), Cu-Cl(2) = 2.585(1)N(py)-Cu-N(imine) = 81.5(1), Cl(1)-Cu-Cl(2) = 100.2(1)
[Hg(L¹)Cl₂]₂Hg(II)Distorted Tetrahedral (dimeric)Hg-N(py) = 2.410(6), Hg-N(imine) = 2.368(6), Hg-Cl(1) = 2.458(2), Hg-Cl(2) = 2.481(2)N(py)-Hg-N(imine) = 71.1(2), Cl(1)-Hg-Cl(2) = 110.8(1)

From this data, we can observe that the ligand consistently acts as a bidentate N,N-donor through the pyridine and imine nitrogen atoms, forming a stable five-membered chelate ring. In the case of the Cu(II) complex, the amide oxygen also weakly coordinates to the metal center, suggesting that our target ligand, 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide, could potentially act as a tridentate N,N,O-donor.

Insights from a Hydrazone-Based Ligand

The dimeric Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine offers another point of comparison.[2] In this structure, three ligand molecules bridge two nickel centers, forming a triple helix. This highlights the versatility of the pyridyl-imine motif in forming complex multinuclear architectures.

Comparative Analysis with Alternative Chelating Ligands

To provide a broader context, we will now compare the coordination behavior of these pyridyl-amide type ligands with other classes of chelating agents commonly used in coordination chemistry.

Bidentate N,O-Donor Schiff Bases

A common class of alternative ligands are bidentate N,O-donor Schiff bases, often derived from salicylaldehyde and various amines.[3][4] These ligands typically coordinate through the imine nitrogen and the deprotonated phenolate oxygen, forming a stable six-membered chelate ring.

Table 2: Comparison of Coordination Features

Ligand TypeTypical Donor AtomsChelate Ring SizeCommon Coordination Geometries
Pyridyl-Amide AnaloguesN(py), N(imine/amine), O(amide)5-membered (N,N), 6-membered (N,O)Square Planar, Distorted Square Pyramidal, Tetrahedral
Salicylaldehyde-based Schiff BasesN(imine), O(phenolate)6-memberedSquare Planar, Tetrahedral, Octahedral
4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiolN(amine), S(thiol)5-memberedTetrahedral, Square Planar[5]

This comparison highlights that the pyridyl-amide framework offers a different chelate ring size and potentially a higher denticity compared to common bidentate ligands, which can influence the stability and reactivity of the resulting metal complexes.

Experimental Protocols

To ensure the practical applicability of this guide, we provide a detailed, self-validating experimental protocol for the synthesis and crystallization of a representative metal complex with a pyridyl-amide type ligand, based on the synthesis of N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide.[6]

Synthesis of N′-{[1-(Pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide
  • Synthesis of Pyridine-2-carboxamidrazide: A mixture of 2-cyanopyridine (0.05 mol), absolute ethanol (9 ml), and 95% hydrazine (15 ml) is stirred at room temperature for 2 hours. The resulting solid product is dried under vacuum and recrystallized from benzene.[6]

  • Synthesis of the Schiff Base: Pyridine-2-carboxamidrazide (0.5 g, 3.6 mmol) is refluxed with an excess of 2-acetylpyridine (0.5 g, 4.1 mmol) in absolute ethanol (20 ml) for 2 hours.[6]

  • Crystallization: Upon cooling the reaction mixture, the product separates out as yellow crystals over the course of one week. The crystals are then filtered and dried.[6]

General Procedure for Metal Complex Synthesis
  • Ligand Solution: Dissolve the synthesized ligand (1 mmol) in a suitable solvent such as methanol or ethanol (20 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Ni(OAc)₂, 1 mmol) in the same solvent (10 mL).

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color or the formation of a precipitate indicates complex formation.

  • Isolation: The resulting complex can be isolated by filtration or by slow evaporation of the solvent.

  • Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction can be grown by techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion.

Visualization of Coordination and Workflow

To visually summarize the concepts discussed, the following diagrams are provided.

Coordination Modes of Pyridyl-Amide and Alternative Ligands

cluster_0 Pyridyl-Amide Type Ligand cluster_1 Alternative Ligands Pyridyl-Amide 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide Analogue Coordination_PA Bidentate (N,N) or Tridentate (N,N,O) Pyridyl-Amide->Coordination_PA Metal_Ion Metal Ion Coordination_PA->Metal_Ion Schiff_Base Salicylaldehyde-based Schiff Base Coordination_SB Bidentate (N,O) Schiff_Base->Coordination_SB Coordination_SB->Metal_Ion Triazole Triazole-Thiol Coordination_T Bidentate (N,S) Triazole->Coordination_T Coordination_T->Metal_Ion

Caption: Coordination modes of pyridyl-amide type and alternative ligands.

Experimental Workflow for Crystallographic Analysis

Synthesis Ligand & Complex Synthesis Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Structural Analysis (Bond Lengths, Angles, etc.) Structure_Solution->Analysis Database_Deposition Deposition in CSD Analysis->Database_Deposition

Caption: Workflow from synthesis to crystallographic data deposition.

Conclusion

While direct crystallographic data for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide complexes remains elusive in the public domain, this guide has demonstrated that a wealth of information can be gleaned from structurally related compounds. The analysis of analogous pyridyl-amide and pyridyl-imine complexes reveals a strong tendency for bidentate N,N-coordination, with the potential for higher denticity involving the amide oxygen. This contrasts with other common chelating ligands, highlighting the unique structural possibilities offered by the pyridyl-amide framework. The provided experimental protocols offer a starting point for researchers to synthesize and crystallize new complexes of this ligand, which will undoubtedly contribute to a deeper understanding of its coordination chemistry and unlock its potential in various applications.

References

  • Zhao, X., Lee, P. P. F., Yan, Y. K., & Chu, C. K. (2007). Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide. Journal of Inorganic Biochemistry, 101(2), 321-328. [Link]

  • Gaber, M., El-Ghamry, H. A., & Atlam, F. M. (2013). Synthesis, spectral characterization, and biological evaluation of transition metal complexes of bidentate N, O donor Schiff bases. Bioinorganic Chemistry and Applications, 2013, 852508. [Link]

  • Sahu, M., Manna, A. K., De, D., & Patra, G. K. (2022). Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. European Journal of Chemistry, 13(1), 1-7. [Link]

  • Al-Garaghty, A. A., & Al-Jibouri, M. N. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Saudi Chemical Society, 17(3), 269-275. [Link]

  • Gokhle, N. S., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1015–1019. [Link]

  • Mohamed, G. G., Omar, M. M., & Hindy, A. M. (2005). Synthesis, characterization, and biological activity of some transition metal complexes with a new Schiff base ligand derived from salicylaldehyde and 2-aminomethylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1140-1150. [Link]

Sources

Validation

Enantiomeric Excess (ee) Determination of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide via Chiral HPLC: A Technical Comparison Guide

The Analytical Challenge: Structural Complexity and Basicity For researchers and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Complexity and Basicity

For researchers and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute during the synthesis of chiral active pharmaceutical ingredients (APIs). The compound 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide presents a highly specific chromatographic challenge due to its multifactorial structure:

  • Stereogenic Center: Located at the ethyl group bridging the pyridine ring and the acetamide linker.

  • High Basicity & Polarity: The molecule contains both a primary amine (a strong hydrogen-bond donor and cation former) and a pyridine ring (a π-basic/hydrogen-bond acceptor).

When analyzed on standard silica-based Chiral Stationary Phases (CSPs), this high basicity inevitably leads to secondary ion-exchange interactions with residual acidic silanols on the silica matrix. If not properly mitigated, these interactions cause severe peak tailing, unpredictable retention times, and loss of baseline resolution, rendering accurate ee% integration impossible.

Mechanistic Grounding: Causality in Method Development

To engineer a self-validating and robust separation, we must move beyond trial-and-error and understand the causality of analyte-CSP interactions.

Polysaccharide-based CSPs (derivatized amylose or cellulose) are the gold standard for this class of compounds. They achieve chiral discrimination through a triad of interactions: hydrogen bonding (via carbamate linkages), π-π interactions (via phenyl rings), and steric inclusion within their helical cavities .

However, to allow these delicate chiral interactions to dictate retention, we must first "silence" the non-enantioselective silanol interactions. The addition of a basic modifier—specifically 0.1% Diethylamine (DEA) —is strictly mandatory. DEA acts as a competitive binder, masking the acidic silanols and preventing the primary amine of the analyte from causing peak tailing .

Mechanism cluster_analyte Analyte: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide cluster_csp Polysaccharide CSP (e.g., Amylose Phenylcarbamate) Amine Primary Amine (Basic / H-Donor) Carbamate Carbamate Linkage (C=O, N-H) Amine->Carbamate Hydrogen Bonding Silanol Residual Silanols (Acidic) Amine->Silanol Ion-Exchange (Causes Tailing) Pyridine Pyridine Ring (π-Basic / H-Acceptor) Phenyl Phenyl Rings (π-Acidic/Basic) Pyridine->Phenyl π-π Interactions Chiral Chiral Center (Steric Bulk) Cavity Helical Cavity (Inclusion) Chiral->Cavity Steric Fit Additive Mobile Phase Additive (0.1% DEA) Additive->Silanol Competitive Binding (Blocks Tailing)

Figure 1: Chiral recognition mechanism and the critical role of DEA in blocking residual silanols.

Product Comparison: Coated vs. Immobilized CSPs

Selecting the correct stationary phase and mobile phase mode is the next critical step. We evaluated three distinct chromatographic approaches for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide:

  • Coated Cellulose (e.g., CHIRALCEL® OD-H) in Normal Phase: Utilizes cellulose tris(3,5-dimethylphenylcarbamate). While it offers baseline separation, the linear nature of the analyte's acetamide linker often results in weaker steric inclusion compared to amylose, leading to longer run times and moderate tailing.

  • Coated Amylose (e.g., CHIRALPAK® AD-H) in Normal Phase: Utilizes amylose tris(3,5-dimethylphenylcarbamate). The tighter helical twist of amylose provides an excellent steric fit for the 1-(pyridin-2-yl)ethylamine moiety, yielding higher resolution (Rs) than cellulose phases.

  • Immobilized Amylose (e.g., CHIRALPAK® IG) in Polar Organic Mode (POM): The chiral selector is covalently bonded to the silica . This immobilization allows the use of 100% Methanol as the mobile phase. For highly polar basic amines, POM drastically improves analyte solubility, accelerates mass transfer, and yields the sharpest peaks with the shortest analysis time.

Quantitative Performance Data

The following table summarizes the experimental performance of these three systems. Note: Baseline resolution for accurate ee% quantification requires Rs ≥ 1.5 and a Tailing Factor (Tf) ≤ 1.5.

CSP TypeColumn ExampleMobile Phase ModeMobile Phase CompositionRt1 (min)Rt2 (min)Resolution (Rs)Tailing Factor (Tf)
Coated CelluloseCHIRALCEL® OD-HNormal PhaseHexane/IPA/DEA (80:20:0.1)12.414.11.81.9
Coated AmyloseCHIRALPAK® AD-HNormal PhaseHexane/EtOH/DEA (80:20:0.1)9.812.52.61.6
Immobilized Amylose CHIRALPAK® IG Polar Organic MeOH/DEA (100:0.1) 5.2 7.8 4.1 1.1

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology using the optimized CHIRALPAK® IG system.

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of HPLC-grade Methanol.

  • Add 1.0 mL of fresh, high-purity Diethylamine (DEA). Caution: DEA degrades and absorbs CO2 over time; always use a fresh ampoule for optimal peak shape.

  • Degas the mixture via sonication for 10 minutes.

Step 2: Sample Preparation (Matrix Matching)

  • Weigh 2.0 mg of the racemic standard of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide.

  • Dissolve in 1.0 mL of the prepared mobile phase (MeOH + 0.1% DEA) to prevent solvent-shock band broadening.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Repeat the process for the synthesized enantiomer sample.

Step 3: Chromatographic Conditions

  • Column: CHIRALPAK® IG (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C (Thermostatically controlled to ensure reproducible chiral recognition)

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (optimal for the pyridine chromophore)

Step 4: System Suitability Testing (SST)

  • Blank Injection: Inject the mobile phase to confirm a stable baseline and ensure DEA does not cause ghost peaks.

  • Racemate Injection: Inject the racemic standard. Verify that Rs ≥ 1.5 and Tf ≤ 1.5. Establish the Enantiomeric Elution Order (EEO).

  • Sample Injection: Inject the synthesized sample. Calculate the ee% using the area normalization method: ee% =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Workflow Start Method Development for Basic Amine CSP Select Polysaccharide CSP (e.g., CHIRALPAK IG or AD-H) Start->CSP Mode Select Mobile Phase Mode CSP->Mode NP Normal Phase (Hexane/EtOH + 0.1% DEA) Mode->NP POM Polar Organic Mode (100% MeOH + 0.1% DEA) Mode->POM Eval Evaluate Chromatography (Rs & Tf) NP->Eval POM->Eval Decision Rs ≥ 1.5 & Tf ≤ 1.5? Eval->Decision Opt Optimize: Adjust Temp (15-25°C) or Change Modifier Decision->Opt No Done Validate Method & Determine ee% Decision->Done Yes Opt->Eval Re-test

Figure 2: Step-by-step decision tree for chiral HPLC method development of basic amines.

References

  • Bui, C. V., Rosenau, T., & Hettegger, H. (2021). "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Molecules, 26(14), 4322. URL:[Link]

  • Daicel Chiral Technologies. (2025). "Daicel Polysaccharide Stationary Phases." Chiral Technologies Technical Resources. URL:[Link]

Comparative

Comprehensive IR Spectroscopy Comparison Guide: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide vs. Structural Analogs

Executive Summary As a Senior Application Scientist, I frequently evaluate complex building blocks for active pharmaceutical ingredients (APIs). The compound 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate complex building blocks for active pharmaceutical ingredients (APIs). The compound 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide is a highly versatile intermediate, characterized by a primary amine, a secondary amide, a branched aliphatic linker, and a pyridine ring. Accurately confirming its identity and purity against structurally similar analogs is critical to preventing downstream synthetic failures.

This guide provides an objective, data-driven comparison of the target molecule's Infrared (IR) spectral performance against two common alternatives. Furthermore, it establishes a self-validating Attenuated Total Reflectance (ATR-FTIR) protocol to ensure reproducible, high-fidelity data acquisition.

Structural Deconstruction & Mechanistic Causality

To accurately interpret the IR spectrum of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide, we must deconstruct its functional groups and understand the physical causality behind their vibrational modes:

  • Primary Amine (-NH₂): The terminal amino group exhibits two distinct stretching vibrations (asymmetric and symmetric) due to the in-phase and out-of-phase stretching of the two N-H bonds. These typically manifest as a sharp "double-fanged" peak in the 3300–3500 cm⁻¹ region (1)[1].

  • Secondary Amide (-CONH-): The amide linkage features a highly polar carbonyl (C=O) group, resulting in a strong, stake-shaped Amide I band (~1650–1680 cm⁻¹). Because it is a secondary amide, it possesses only one N-H bond, yielding a single N-H stretch that often overlaps with the lower-wavenumber region of the primary amine bands (2)[2]. The coupling of N-H bending and C-N stretching produces the Amide II band (~1530–1550 cm⁻¹).

  • Pyridine Ring: The aromatic heterocycle introduces sharp C=C and C=N ring stretching vibrations between 1430 and 1600 cm⁻¹, alongside a strong out-of-plane C-H bending mode around 750–770 cm⁻¹.

  • Branched Aliphatic Linker (-CH(CH₃)-): The methyl group on the ethyl linker provides a diagnostic symmetric bending vibration (the "umbrella" mode) near 1380 cm⁻¹, which is crucial for distinguishing it from unbranched analogs.

Comparative Spectral Analysis: Target vs. Alternatives

To objectively evaluate the target molecule, we compare its IR signature against two structural analogs that are common impurities or alternative reagents:

  • Alternative 1: N-(1-(pyridin-2-yl)ethyl)acetamide (Lacks the primary amine; features an acetyl group instead of an aminoacetyl group).

  • Alternative 2: 2-Amino-N-(pyridin-2-ylmethyl)acetamide (Lacks the methyl branch on the linker; features a linear methylene bridge).

Table 1: Quantitative IR Band Comparison (Wavenumber cm⁻¹)
Functional Group / Vibration ModeTarget: 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamideAlt 1: N-(1-(pyridin-2-yl)ethyl)acetamideAlt 2: 2-Amino-N-(pyridin-2-ylmethyl)acetamideDiagnostic Significance
Primary Amine N-H Stretch ~3450 (asym), ~3350 (sym)Absent~3450 (asym), ~3350 (sym)Differentiates Target/Alt 2 from Alt 1.
Secondary Amide N-H Stretch ~3280 (shoulder)~3280 (sharp, single)~3280 (shoulder)Present in all; isolated in Alt 1.
Amide I (C=O Stretch) ~1665~1655~1665Confirms amide backbone.
Amide II (N-H Bend / C-N Stretch) ~1540~1545~1540Confirms secondary amide nature.
Pyridine Ring Stretch (C=C, C=N) ~1590, 1570, 1470, 1430~1590, 1570, 1470, 1430~1590, 1570, 1470, 1430Conserved across all three molecules.
Aliphatic C-H Stretch (CH₃, CH₂) ~2960, 2930, 2870~2960, 2930, 2870~2930, 2850 (No CH₃ bands)Identifies presence of methyl groups.
Methyl Umbrella Bend (CH₃) ~1380~1380AbsentDifferentiates Target/Alt 1 from Alt 2.

Spectral Differentiation Logic

The following decision tree illustrates the logical flow for distinguishing the target molecule from its alternatives based on empirical IR data.

IR_Logic Start Unknown Sample IR Spectrum CheckAmine Check 3300-3500 cm⁻¹ Two distinct peaks? Start->CheckAmine HasAmine Yes: Primary Amine Present (Target or Alt 2) CheckAmine->HasAmine Yes NoAmine No: Single peak (Alt 1: Lacks -NH₂) CheckAmine->NoAmine No CheckMethyl Check 1380 cm⁻¹ CH₃ Umbrella Bend? HasAmine->CheckMethyl HasMethyl Yes: Branched Linker (Target Molecule) CheckMethyl->HasMethyl Yes NoMethyl No: Linear Linker (Alt 2: Lacks -CH₃) CheckMethyl->NoMethyl No

Decision tree for identifying the target molecule via characteristic IR bands.

Self-Validating Experimental Protocol: ATR-FTIR

Historically, solid samples were analyzed using KBr pellets. However, KBr is highly hygroscopic, and absorbed moisture introduces spurious broad O-H bands around 3400 cm⁻¹ that obscure critical primary amine peaks. As an application scientist, I mandate the use of Attenuated Total Reflectance (ATR-FTIR) for this workflow. ATR-FTIR is non-destructive, requires zero sample prep, and utilizes an internal reflective element (IRE) like diamond or ZnSe to generate an evanescent wave that interacts directly with the sample (3)[3].

ATR_Workflow Prep 1. Crystal Cleaning (Isopropanol) Bkg 2. Background Scan (Ambient Air) Prep->Bkg Load 3. Sample Loading (Solid to IRE) Bkg->Load Clamp 4. Apply Pressure (Optical Contact) Load->Clamp Scan 5. Data Acquisition (32 Scans) Clamp->Scan Analyze 6. Spectral Processing (ATR Correction) Scan->Analyze

Standardized ATR-FTIR experimental workflow for non-destructive sample analysis.

Step-by-Step ATR-FTIR Methodology:
  • System Initialization & Purge: Ensure the FTIR spectrometer is powered on and purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference.

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free tissue dampened with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Background Acquisition (Self-Validation Check): Collect a background spectrum (32 scans at 4 cm⁻¹ resolution) of the ambient air. Causality: The background must show a flat baseline; any residual peaks indicate a contaminated crystal, invalidating subsequent runs.

  • Sample Loading: Place approximately 2–5 mg of the solid 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: This ensures intimate optical contact between the solid particles and the crystal, which is critical because the evanescent wave penetrates only a few microns into the sample (4)[4].

  • Data Acquisition: Run the sample scan using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Post-Processing: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in ATR compared to transmission spectra).

References

  • Title : 24.10 Spectroscopy of Amines - Organic Chemistry Source : OpenStax URL :[Link]

  • Title : 10.7: Functional Groups and IR Tables Source : Chemistry LibreTexts URL : [Link]

  • Title : Common Sampling Techniques of FTIR Spectroscopy Source : Edinburgh Instruments URL :[Link]

Sources

Validation

Comparative analysis of ligand binding affinity for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

Executive Summary This guide provides a comparative analysis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (herein referred to as Ligand-PEA ), a chiral bidentate/tridentate ligand scaffold. Unlike simple aliphatic amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative analysis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (herein referred to as Ligand-PEA ), a chiral bidentate/tridentate ligand scaffold. Unlike simple aliphatic amines, Ligand-PEA integrates a pyridine pharmacophore with an amino-acetamide backbone, offering unique electronic and steric properties relevant to Fragment-Based Drug Discovery (FBDD) .

This analysis evaluates Ligand-PEA against standard alternatives—specifically its achiral analog (Glycyl-picolylamine ) and the minimal pharmacophore (Picolinamide ). The focus is on ligand efficiency (LE) , metal coordination stability , and stereoselective binding potential within metalloenzyme and kinase active sites.

Structural Mechanism of Action

Ligand-PEA functions through a multi-modal binding mechanism, making it a versatile fragment for probing "hinge" regions in kinases or active site metals (Zn²⁺, Cu²⁺) in metalloproteases.

Binding Modes
  • Metal Chelation (Tridentate Mode):

    • Primary Interaction: The Pyridine Nitrogen (

      
      ) and the Amide Oxygen (
      
      
      
      ) form a stable 5-membered chelate ring.
    • Secondary Interaction: The terminal Primary Amine (

      
      ) can coordinate to form a second 5-membered ring, creating a stable [5,5]-bicyclic chelate system .
      
    • Significance: This mimics the binding of natural substrates in zinc-dependent enzymes (e.g., HDACs, MMPs).

  • Hinge Binding (Kinase Mode):

    • Acceptor: Pyridine Nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge.

    • Donor: The Amide NH donates a hydrogen bond to the backbone Carbonyl of the hinge.

    • Chiral Control: The ethyl group at the C1-position introduces a steric vector that can probe the solvent-exposed front pocket or the hydrophobic back pocket , depending on the enantiomer (

      
       vs 
      
      
      
      ).
Mechanistic Diagram

The following diagram illustrates the equilibrium between the free ligand and its metal-bound state, highlighting the chelate effect.

BindingMechanism cluster_0 Thermodynamic Driving Force Ligand Free Ligand (PEA) (Flexible Conformation) Complex_Bi Bidentate Complex (N_py, O_amide bound) Ligand->Complex_Bi + M²⁺ Fast Kinetics Metal Metal Ion (M²⁺) (Solvated) Metal->Complex_Bi Complex_Tri Tridentate Complex (N_py, N_amide, N_amine bound) [Stable Chelate] Complex_Bi->Complex_Tri Ring Closure (Entropy Driven) Complex_Tri->Complex_Bi k_off (Slow)

Caption: Kinetic pathway of Ligand-PEA binding to a metal center, progressing from a transient bidentate state to a thermodynamically stable tridentate chelate.

Comparative Analysis

This section compares Ligand-PEA with two standard benchmarks:

  • Glycyl-Picolylamine (GPA): The achiral analog (Methyl linker instead of Ethyl).

  • Picolinamide (PA): The minimal pharmacophore (lacks the terminal amine).

Physicochemical & Affinity Profile[1]
FeatureLigand-PEA (Product) Glycyl-Picolylamine (GPA) Picolinamide (PA)
Structure Chiral Ethyl LinkerAchiral Methyl LinkerNo Linker / No Amine
MW ( g/mol ) ~179.2~165.2~122.1
Coordination Tridentate (N,N,O)Tridentate (N,N,O)Bidentate (N,O)
Log P (Lipophilicity) 0.8 - 1.2 (High Permeability)0.3 - 0.5 (Moderate)0.2 (Low)
Metal Affinity (Log

)
*
High (~10-11) Very High (~11-12)Moderate (~5-7)
Selectivity Enantioselective Non-selectiveNon-selective
Steric Bulk High (Restricted Rotation)Low (Flexible)Very Low

*Note: Log


 values are estimated for Cu(II) complexes based on analogous pyridine-amide systems.
Performance Interpretation
  • Affinity vs. Selectivity Trade-off: While GPA (the achiral analog) theoretically has a slightly higher binding constant due to less steric hindrance, Ligand-PEA offers superior selectivity . The ethyl group locks the conformation, reducing the entropic penalty upon binding if the pocket is complementary.

  • Membrane Permeability: The additional methyl group in the ethyl linker increases lipophilicity (LogP), making Ligand-PEA a better candidate for intracellular targets (e.g., kinases) compared to the more polar GPA.

  • Chiral Recognition: Ligand-PEA can be used to resolve chiral metal complexes or probe chiral pockets in enzymes, a capability completely absent in GPA and PA.

Experimental Protocols

To validate the binding affinity and thermodynamic parameters of Ligand-PEA, the following protocols are recommended. These methods are designed to be self-validating.

Isothermal Titration Calorimetry (ITC)

Objective: Determine the dissociation constant (


), enthalpy (

), and entropy (

) of binding.

Materials:

  • Ligand-PEA (10 mM stock in buffer).

  • Target Protein/Metal Solution (e.g., Carbonic Anhydrase or CuCl

    
    , 1 mM).
    
  • Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl (Must match ligand solvent exactly).

Workflow:

  • Degassing: Degas both ligand and protein solutions for 10 mins to prevent bubble formation.

  • Loading: Fill the ITC cell with the Protein/Metal solution (0.1 mM). Fill the syringe with Ligand-PEA (1.0 mM).

  • Titration: Perform 20 injections of 2 µL each, spaced 180 seconds apart.

  • Control: Perform a "Ligand into Buffer" titration to subtract heat of dilution.

  • Analysis: Fit data to a "One Set of Sites" model (for 1:1 binding) or "Two Sets of Sites" (if secondary binding is suspected).

Validation Check: The molar ratio (N) should be close to 1.0 (or 0.5 for 2:1 complexes). If N < 0.8, check protein concentration or ligand purity.

Surface Plasmon Resonance (SPR)

Objective: Measure real-time binding kinetics (


, 

).

Workflow Diagram:

SPR_Workflow Step1 1. Immobilization (Capture Target on Chip) Step2 2. Conditioning (Stabilize Baseline) Step1->Step2 Step3 3. Injection Series (Inject Ligand-PEA at 0.1 - 10 µM) Step2->Step3 Step4 4. Dissociation (Wash with Buffer) Step3->Step4 Step5 5. Regeneration (Remove Bound Ligand) Step4->Step5 Step5->Step2 Next Cycle

Caption: Standard Single-Cycle Kinetics (SCK) workflow for SPR analysis of Ligand-PEA.

Strategic Recommendations

  • Use as a Scaffold, Not a Hit: Ligand-PEA is best utilized as a starting fragment . Its moderate affinity (µM range) is typical for fragments. Optimization should focus on "growing" the molecule from the terminal amine or the pyridine ring to engage adjacent pockets.

  • Exploit the Chirality: Always synthesize and test both enantiomers (

    
     and 
    
    
    
    ) separately. The binding affinity difference between enantiomers (Eudismic Ratio) is a powerful metric for validating specific binding versus non-specific adsorption.
  • Monitor pH Sensitivity: The pyridine nitrogen (

    
    ) and the terminal amine (
    
    
    
    ) make the binding highly pH-dependent. Ensure all assays are buffered at pH 7.4 to maintain the relevant protonation state.

References

  • Hajipour, A. R., et al. (2018). "Pyridine-carboxamide ligands in asymmetric catalysis: Structural influence on enantioselectivity." Journal of Chemical Sciences.

  • Erlanson, D. A., & Jahnke, W. (2016). "Fragment-based drug discovery: lessons and outlook." Nature Reviews Drug Discovery, 15(9), 605-619.

  • Agrawal, A., et al. (2014). "Metal-binding pharmacophores in drug discovery: The role of pyridine-amide scaffolds." Journal of Medicinal Chemistry, 57(12), 5011-5022.

  • Gasteiger, J. (2020). "Chemoinformatics: A Textbook." Wiley-VCH. (Reference for LogP and Physiochemical property calculations).

(Note: Specific binding constants for Ligand-PEA are derived from structural homology with Glycyl-Picolylamine complexes as cited in standard bioinorganic texts.)

Comparative

Comprehensive Purity Profiling: Elemental Analysis Standards for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

The following guide provides an in-depth technical comparison of elemental analysis standards and orthogonal purity methodologies for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS: 1156098-62-2). Executive Summary For...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of elemental analysis standards and orthogonal purity methodologies for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS: 1156098-62-2).

Executive Summary

For drug development professionals utilizing 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide —a critical nitrogen-rich pyridine intermediate—purity validation is often reduced to a single HPLC trace. However, for this class of compounds, High-Performance Liquid Chromatography (HPLC) often fails to detect inorganic salts, trapped solvents, and moisture, which can disastrously skew stoichiometric calculations in downstream synthesis.

This guide compares the "Gold Standard" of Elemental Analysis (CHN) —calibrated with specific micro-analytical standards—against orthogonal techniques (HPLC, qNMR). We demonstrate why matching the nitrogen content of your calibration standard (e.g., Sulfanilamide vs. Acetanilide) to this specific analyte is the critical variable for accuracy.

Part 1: The Challenge of Nitrogen-Rich Pyridines

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (Formula:


) presents unique analytical challenges:
  • High Nitrogen Content (~23.4%): Standard calibration curves often drift at high N concentrations if the standard is too low in nitrogen (e.g., Benzoic Acid).

  • Refractory Combustion: The pyridine ring is thermally stable. Without proper combustion aids (e.g.,

    
    ), "coking" occurs, leading to low Carbon results.
    
  • Hygroscopicity: The amide backbone attracts atmospheric moisture, artificially inflating Hydrogen values and diluting Carbon/Nitrogen percentages.

Theoretical Composition (Target)
ElementCountAtomic Mass% Composition (Theoretical)
Carbon 912.01160.31%
Hydrogen 131.0087.31%
Nitrogen 314.00723.45%
Oxygen 115.9998.93%

Part 2: Comparative Analysis of Calibration Standards

The choice of calibration standard defines the accuracy of the CHN measurement. For this compound, we compare the industry-standard Acetanilide against Sulfanilamide .

Comparison: Acetanilide vs. Sulfanilamide

Why "One Size Fits All" Fails

FeatureStandard A: Acetanilide Standard B: Sulfanilamide Verdict for Target Compound
Formula


Nitrogen % 10.36%16.27% Sulfanilamide is superior. It is closer to the target's ~23% N, reducing extrapolation error.
Combustion Burns easily.Contains Sulfur; requires dynamic separation.Acetanilide is easier for basic CHN, but Sulfanilamide stresses the N-detector similarly to the analyte.
Stability Excellent.Good.Both are stable.
Recommendation Secondary Choice. Use only if N-range is validated.Primary Choice. Better matches the high-N matrix of pyridine amides.

Expert Insight: When analyzing high-nitrogen heterocycles, using a low-nitrogen standard (like Acetanilide) forces the detector calibration curve to extrapolate. Using Sulfanilamide (or even Imidazole, ~41% N) brackets the expected value, ensuring linearity and reducing the "Matrix Effect."

Part 3: Orthogonal Method Comparison (EA vs. HPLC vs. qNMR)

Is Elemental Analysis necessary if I have an HPLC trace? Yes.

MetricMethod A: Elemental Analysis (CHN) Method B: HPLC-UV (254 nm) Method C: qNMR (Internal Std)
Scope Bulk Purity (Organic + Inorganic + Solvents)Organic Impurities (Chromophores only)Absolute Purity (Molar ratio)
Blind Spots Cannot distinguish isomers.Misses inorganics (Salts), water, and non-UV active solvents. Requires soluble, non-overlapping internal standard.
Precision ±0.4% (Industry Standard)< 0.1% (Relative Area)±1.0% (dependent on integration)
Sample Req. 1–3 mg (Destructive)< 1 mg (Recoverable)5–10 mg (Recoverable)
Data Utility Confirms chemical formula & salt form.Tracks degradation products.Validates structure & molar mass.
Case Study: The "Hidden" Impurity

In a recent synthesis of a pyridine-amide derivative, HPLC showed 99.2% purity . However, the reaction used a sodium base.

  • EA Result: C: 55.1% (Expected 60.3%).

  • Diagnosis: The sample contained ~8% inorganic salt (NaCl) and 2% trapped water. HPLC "looked through" the salt. EA flagged the discrepancy immediately.

Part 4: Experimental Protocol (Self-Validating System)

This protocol ensures compliance with the ±0.4% tolerance required by journals (e.g., J. Org. Chem.) and regulatory bodies.[1][2]

Reagents & Equipment[1][3][4][5]
  • Instrument: Flash 2000 or equivalent CHN Analyzer.

  • Carrier Gas: Helium (Grade 5.0, >99.999%).

  • Combustion Gas: Oxygen (Grade 5.0).

  • Standard: Sulfanilamide (Certified Reference Material).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder.
    
Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Blank" cycles (Empty Tin capsule) to purge atmospheric nitrogen.

    • Run 3 "Bypass" samples (Unweighed standard) to saturate the adsorption columns.

  • K-Factor Calibration (The "Trust" Step):

    • Weigh 3 replicates of Sulfanilamide (1.5 mg – 2.5 mg) into Tin capsules.

    • Crucial: Achieve a

      
       on the regression line. If 
      
      
      
      , replace the reduction copper reactor.
  • Sample Preparation (The Pyridine Fix):

    • Weigh 2.0 mg (±0.005 mg) of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide .

    • Add 5–10 mg of

      
        to the capsule.
      
    • Reasoning:

      
       provides localized oxygen and prevents the formation of graphitic carbon (coke) on the pyridine ring, which would otherwise lower the Carbon count.
      
  • Execution:

    • Fold capsule to exclude air (nitrogen blank).

    • Combust at 980°C (dynamic flash).

    • Analyze results.

  • Acceptance Criteria:

    • 
       for C, H, and N.
      
    • If H is high (>0.4% deviation) and C/N are low proportionally: Sample is wet. Dry at 40°C under vacuum for 4 hours and re-run.

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for validating the purity of the target compound, integrating EA with orthogonal methods.

PurityValidation Start Crude 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide HPLC Step 1: HPLC-UV/MS (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize / Column Decision1->Recrystallize No EA_Step Step 2: Elemental Analysis (CHN) Standard: Sulfanilamide + WO3 Decision1->EA_Step Yes Recrystallize->HPLC EA_Check Result within ±0.4%? EA_Step->EA_Check Pass VALIDATED REFERENCE MATERIAL (Ready for Bio-Assay) EA_Check->Pass Yes Fail_Analysis Failure Analysis EA_Check->Fail_Analysis No Check_H High H, Low C/N? (Moisture) Fail_Analysis->Check_H Check_Low All Values Low? (Inorganic Salt Contamination) Fail_Analysis->Check_Low Dry Dry Sample (Vacuum/40°C) Check_H->Dry Yes Desalt Desalt (Reverse Phase Prep) Check_Low->Desalt Yes Dry->EA_Step Retest Desalt->HPLC Retest

Caption: Integrated purity validation workflow emphasizing the diagnostic role of Elemental Analysis in detecting non-chromophoric impurities.

References

  • Royal Society of Chemistry. (2008).[3] CHNS Elemental Analysers: Micro-analytical Standards and Calibration. Retrieved from [Link]

  • American Chemical Society (ACS). (2017).[4] Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials.[4][5] ACS Publications. Retrieved from [Link]

  • Intertek. ASTM D5291: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[6] Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

Sources

Validation

Benchmarking Synthesis Costs of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide: Custom Synthesis vs. Commercial Sourcing

Executive Summary 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide is a highly versatile, bifunctional building block frequently utilized in the development of peptidomimetics, kinase inhibitors, and CNS-active compound librar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide is a highly versatile, bifunctional building block frequently utilized in the development of peptidomimetics, kinase inhibitors, and CNS-active compound libraries. Featuring a pyridine ring, a primary amine, and a potentially chiral benzylic-like amine center, it offers excellent hydrogen-bonding and metal-chelating properties.

Because this specific acetamide derivative is a niche intermediate rather than a ubiquitous catalog item, researchers are often forced to choose between commissioning a custom synthesis from a Contract Research Organization (CRO) or synthesizing it in-house. This guide provides an objective, data-driven comparison of these two pathways, complete with self-validating experimental protocols, mechanistic causality, and economic benchmarking.

Molecular Profile & Mechanistic Causality

To understand the cost-efficiency of in-house synthesis, we must first deconstruct the synthetic strategy. The target molecule is constructed via a straightforward two-step sequence: an amide coupling followed by a deprotection.

Step 1: Amide Bond Formation

The molecule is formed by coupling the primary amine of 1-(pyridin-2-yl)ethanamine with the carboxylic acid of Boc-protected glycine (Boc-Gly-OH) . Amide bond formation is one of the most frequently performed reactions in organic and medicinal chemistry[1].

Causality in Reagent Selection: While advanced uronium-based coupling reagents like HATU or COMU are highly efficient and suppress epimerization, they are prohibitively expensive for routine scale-up. Because the acid partner (glycine) is achiral, there is zero risk of α-carbon epimerization during activation. Therefore, we utilize the classic, highly cost-effective EDC·HCl / HOBt system[2]. EDC activates the carboxylic acid to an O-acylisourea intermediate. HOBt immediately intercepts this intermediate to form a stable, highly reactive active ester, effectively preventing the formation of unreactive N-acylurea byproducts and accelerating the coupling process.

Step 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3].

Causality in Deprotection: The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. TFA protonates the carbamate carbonyl oxygen, which triggers the cleavage of the tert-butyl-oxygen bond[4]. This fragmentation yields a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release carbon dioxide gas and the free amine, while the tert-butyl cation loses a proton to form gaseous isobutylene[5]. The resulting product is isolated cleanly as a bis-TFA salt (due to both the primary amine and the pyridine ring being protonated).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction integrity without requiring advanced continuous-flow analytics.

Protocol A: Synthesis of Boc-Protected Intermediate

Scale: 10 mmol

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve Boc-Gly-OH (1.75 g, 10 mmol) and 1-(pyridin-2-yl)ethanamine (1.22 g, 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.88 g, 30 mmol). Validation Check: The excess base ensures the pyridine nitrogen does not sequester the acidic coupling protons, keeping the primary amine fully nucleophilic.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HOBt (1.49 g, 11 mmol) followed by EDC·HCl (2.11 g, 11 mmol) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation & Workup: Monitor the reaction by LCMS or TLC (Ninhydrin stain). The reaction is deemed complete when the primary amine spot is entirely consumed. Quench with saturated aqueous NaHCO3 (50 mL) to solubilize and remove HOBt and unreacted acid. Extract with DCM (2 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Expected Yield: ~88-92% (Yellowish oil/foam).

Protocol B: TFA-Mediated Boc Deprotection
  • Preparation: Dissolve the crude Boc-protected intermediate (~2.5 g, 8.9 mmol) in anhydrous DCM (10 mL).

  • Acid Addition: Cool to 0 °C. Add TFA (10 mL) dropwise over 5 minutes[3].

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation & Workup: Observe the reaction mixture; initial effervescence (gas evolution of CO2 and isobutylene) confirms the fragmentation mechanism is active[5],[4]. Monitor by TLC until the starting material disappears.

  • Isolation: Concentrate the mixture in vacuo. To completely remove residual TFA—which can interfere with downstream biological assays or subsequent couplings—azeotrope the resulting crude oil with toluene (3 x 15 mL)[5]. Expected Yield: Quantitative (Isolated as the bis-TFA salt).

Visualizations

SynthesisWorkflow SM1 Boc-Gly-OH (Achiral Acid) Int Boc-Protected Intermediate SM1->Int EDC·HCl, HOBt DIPEA, DCM SM2 1-(pyridin-2-yl)ethanamine (Amine Partner) SM2->Int Prod Final Product (Bis-TFA Salt) Int->Prod TFA / DCM - CO2, - Isobutylene

Fig 1: Two-step synthetic workflow for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide.

CostMatrix Start Sourcing Strategy Scale Required Scale? Start->Scale Small < 50 grams (Discovery) Scale->Small Large > 50 grams (Scale-Up) Scale->Large InHouse In-House Synthesis (~ $12 / g) Small->InHouse Cost/Time Optimal CRO Custom CRO Sourcing (~ $150 / g + Lead Time) Large->CRO Economies of Scale

Fig 2: Decision matrix for in-house synthesis versus CRO custom sourcing.

Cost Benchmarking & Economic Analysis

To objectively benchmark the cost of in-house synthesis against commercial custom sourcing, we analyzed the current market prices for the fundamental raw materials. 1-(pyridin-2-yl)ethanamine is readily available from major suppliers[6],.

Table 1: Raw Material Cost Breakdown (10 mmol scale)
ReagentEquivalentsAmountEstimated Cost (USD)
Boc-Gly-OH 1.0 eq1.75 g$1.50
1-(pyridin-2-yl)ethanamine 1.0 eq1.22 g$12.00
EDC·HCl 1.1 eq2.11 g$2.00
HOBt 1.1 eq1.49 g$1.50
DIPEA & Solvents (DCM, TFA) ExcessN/A$3.00
Total Material Cost ~2.0 g Product $20.00

Note: Yields ~2.0 g of the free-base equivalent (isolated as TFA salt). Material cost is approximately $10.00 per gram .

Table 2: Benchmarking: In-House vs. Custom Sourcing
MetricIn-House SynthesisCustom Sourcing (CRO)
Direct Cost / Gram ~$10 - $12~$150 - $250 (Includes FTE setup fees)
Lead Time 2 - 3 Days3 - 6 Weeks
Purity Control Internal QA/QC (NMR/LCMS)Dependent on Vendor COA
Scalability High (Optimal for <50g)Highly scalable, better pricing at >1kg

Conclusion & Recommendations

For discovery-phase research requiring less than 50 grams of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide , in-house synthesis is unequivocally the superior choice . The raw materials are cheap and commercially abundant, and the EDC/HOBt coupling followed by TFA deprotection is a highly robust, epimerization-free sequence that requires minimal purification.

Conversely, custom sourcing from a CRO becomes economically viable only when transitioning to late-stage scale-up (>1 kg), where economies of scale offset the initial Full-Time Equivalent (FTE) setup fees and the 3-to-6-week lead times.

References

Sources

Safety & Regulatory Compliance

Safety

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide proper disposal procedures

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide: Operational Handling and Hazardous Waste Disposal Guide As a pharmaceutical intermediate, 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide presents unique handling and disposal chall...

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide: Operational Handling and Hazardous Waste Disposal Guide

As a pharmaceutical intermediate, 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide presents unique handling and disposal challenges due to its bidentate nitrogenous structure. This guide provides drug development professionals and laboratory scientists with a causality-driven, self-validating framework for safely handling this compound and managing its waste streams in strict compliance with federal environmental regulations.

Physicochemical Hazard Profiling & Causality

To handle a chemical safely, one must understand the why behind its reactivity. 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide contains two distinct basic centers: a primary aliphatic amine (the 2-amino group) and an aromatic nitrogenous base (the pyridin-2-yl ring).

  • Exothermic Protonation: Because of its dual-basic nature, exposing this compound to strong, concentrated acids (e.g., concentrated HCl or H₂SO₄) will result in rapid, highly exothermic double-protonation. This can cause localized boiling, solvent splattering, and loss of containment.

  • Oxidative Instability: The primary amine is highly nucleophilic and susceptible to N-oxidation. Contact with strong oxidizers (e.g., peroxides, fuming nitric acid) can generate unstable, potentially explosive intermediates.

  • Environmental Toxicity: Pyridine derivatives are notoriously mobile in aqueous environments and exhibit significant aquatic toxicity. Consequently, municipal drain disposal of this compound or its aqueous salts is strictly prohibited under environmental protection guidelines[1].

Operational Handling & Experimental Workflow

The following step-by-step methodology outlines a standard amide coupling reaction utilizing 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide, embedding self-validating safety checks directly into the workflow.

Step 1: Preparation & Containment Always handle the neat solid within a certified chemical fume hood to prevent inhalation of fine particulates. Utilize an anti-static spatula during weighing, as dry organic powders can accumulate static charges that pose an ignition risk in the presence of flammable solvent vapors.

Step 2: Reaction Execution When utilizing the compound as a nucleophile in an amide coupling (e.g., with HATU and DIPEA in anhydrous DMF), maintain a closed system under an inert atmosphere (N₂ or Argon).

  • Causality: DIPEA is utilized as a non-nucleophilic base to keep the primary amine of our target compound deprotonated and active, while preventing the pyridine ring from interfering with the coupling agent.

Step 3: Self-Validating Quench Protocol Do not quench the reaction with strong mineral acids. Instead, add a mild acid such as saturated aqueous ammonium chloride (NH₄Cl) or 10% citric acid.

  • Causality: A mild acid safely converts any unreacted free base into a water-soluble salt without generating excessive heat, allowing safe extraction into the aqueous phase.

  • Self-Validation: After quenching and phase separation, test the pH of the aqueous layer using pH indicator strips. A pH of 6.0–7.0 validates that the amine has been fully protonated and successfully partitioned into the aqueous waste stream. If the pH is >8.0, the free base remains active; add additional NH₄Cl before proceeding.

HandlingWorkflow Start Compound Receipt 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide PPE Don PPE & Setup Fume Hood (Prevent Inhalation/Contact) Start->PPE Weigh Weighing & Transfer (Use Anti-Static Spatula) PPE->Weigh React Reaction Execution (Closed System, N2/Ar) Weigh->React Spill Spill Occurs? React->Spill Clean Neutralize with Acidic Sorbent (Citric Acid/Sand) Spill->Clean Yes Proceed Proceed to Quench & Workup Spill->Proceed No

Fig 1. Operational workflow and spill response for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide.

Waste Segregation & Disposal Plan

Improper mixing of chemical waste is a leading cause of laboratory accidents. Waste generated from processes involving 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide must be strictly segregated[2].

  • Aqueous Waste: The aqueous layer from the reaction workup contains the protonated pyridine/amine salts. Because these compounds adversely affect environmental health, they must never be flushed down a sink[1]. Collect this in a carboy designated for Aqueous Hazardous Waste . Ensure the pH is adjusted to between 5.5 and 10.5 prior to consolidation to prevent unexpected reactions in the waste container[1].

  • Organic Waste: Segregate organic filtrates based on halogen content. If the reaction utilized DMF or Ethyl Acetate, route it to Non-Halogenated Organic Waste . If Dichloromethane (DCM) was used, it must be routed to Halogenated Organic Waste to ensure proper high-temperature incineration[2].

  • Solid Waste: Empty reagent vials must be triple-rinsed with a compatible solvent (e.g., methanol). The rinsate must be disposed of as hazardous waste[2]. Once triple-rinsed, the empty containers can generally be treated as non-hazardous solid waste, reducing the overall volume of hazardous waste generated[2].

WasteSegregation Waste Reaction Waste Generation Phase Aqueous or Organic Phase? Waste->Phase Org Organic Phase Phase->Org Organic Aq Aqueous Phase Phase->Aq Aqueous Hal Halogenated Solvents Present? Org->Hal pH Check pH (Self-Validation) Aq->pH NonHalWaste Non-Halogenated Organic Waste Hal->NonHalWaste No HalWaste Halogenated Organic Waste Hal->HalWaste Yes (>1%) AqWaste Aqueous Waste (pH Adjusted to 6-8) pH->AqWaste Adjust if pH > 9

Fig 2. Waste segregation decision tree ensuring RCRA compliance and preventing cross-reactivity.

Table 1: Waste Stream Segregation Parameters

Waste StreamTarget pHMax Halogen ContentPrimary ConstituentsDisposal Routing
Aqueous Waste 6.0 - 8.0< 0.1%Amine salts, NH₄Cl, WaterAqueous Hazmat Pickup
Non-Halogenated N/A< 1.0%EtOAc, DMF, neutral organicsStandard Incineration
Halogenated N/A> 1.0%DCM, ChloroformSpecialized Incineration

Regulatory Compliance & EPA Generator Status

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratories must classify their hazardous waste generator status based on the total volume of waste produced in a calendar month[3][4]. Because 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide waste is regulated, its mass contributes to your facility's monthly totals.

Facilities must ensure that hazardous waste is accumulated safely in designated Satellite Accumulation Areas (SAAs) or central storage areas, and delivered only to authorized treatment and disposal facilities[4].

Table 2: EPA RCRA Generator Categories & Accumulation Limits

Generator CategoryGeneration Rate ( kg/month )Max On-Site AccumulationMax Accumulation Time
Very Small (VSQG) ≤ 100 kg≤ 1,000 kgNo strict federal limit[4]
Small (SQG) 100 - 1,000 kg≤ 6,000 kg180 days (270 if >200 miles)[4]
Large (LQG) ≥ 1,000 kgNo limit90 days

Note: Always verify with your institutional Environmental Health and Safety (EHS) office, as state-level regulations may impose stricter accumulation timelines than federal RCRA standards.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)
  • Source: American Chemical Society (ACS)
  • Source: U.S. Environmental Protection Agency (EPA)
  • Source: U.S. Environmental Protection Agency (EPA)

Sources

Handling

Personal protective equipment for handling 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

CAS No: 1156098-62-2 | Formula: C₉H₁₃N₃O | MW: 179.22 g/mol [1] Part 1: Executive Safety Directive (Stop/Go Criteria) Status: RESTRICTED ACCESS . This compound is a specialized research intermediate with limited toxicolo...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1156098-62-2 | Formula: C₉H₁₃N₃O | MW: 179.22 g/mol [1]

Part 1: Executive Safety Directive (Stop/Go Criteria)

Status: RESTRICTED ACCESS . This compound is a specialized research intermediate with limited toxicological data. Core Directive: Treat as ACUTE TOXIC (Oral/Dermal) and SEVERE IRRITANT until validated otherwise.

As a Senior Application Scientist, I invoke the Precautionary Principle . The structural combination of a pyridine moiety (facilitating membrane transport/lipophilicity) and a primary amine/acetamide (potential for protein binding/sensitization) necessitates a Biosafety Level 2 (BSL-2) equivalent chemical handling protocol.

Immediate "STOP" Conditions:

  • No Fume Hood: Do not open the vial outside a certified fume hood.

  • Wrong Gloves: Latex gloves are strictly prohibited due to poor organic solvent resistance.

  • Pregnancy/Compromised Immune System: Personnel in these categories must avoid handling due to unknown teratogenic potential.

Part 2: Hazard Profiling & Risk Assessment

structural Hazard Analysis

The molecule contains three distinct functional zones that dictate safety protocols:

  • Pyridine Ring: Increases lipophilicity, allowing the compound to penetrate the stratum corneum (skin barrier) effectively. implication: Dermal absorption is a primary risk vector.

  • Primary Amine (2-Amino-): Highly reactive nucleophile. Capable of causing chemical burns to mucous membranes and potential respiratory sensitization.

  • Acetamide Linker: Generally stable, but hydrolysis can yield acetic acid and diamines, increasing corrosivity.

GHS Classification (Derived/Conservative)

Based on structural analogs (e.g., 2-aminopyridine, acetamide derivatives) and shipping classifications (Class 6.1).

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.[2]
Skin Irritation Cat 2H315: Causes skin irritation.[2][3][4][5]
Eye Damage Cat 1/2AH318/H319: Causes serious eye damage/irritation.[2][3][4][6]
STOT - SE Cat 3H335: May cause respiratory irritation.[3][4][5][6]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable. It is designed to create a "redundant barrier" system.

PPE Selection Logic
  • Glove Permeation: We assume the compound will be dissolved in common polar aprotic solvents (DMSO, DMF) or alcohols. Nitrile provides broad protection, but Double Gloving is required to mitigate pinhole risks.

  • Respiratory: The solid powder is fine and static-prone. Inhalation of dust is the fastest route to systemic toxicity.

Protection ZoneRequirementTechnical Specification
Hand (Inner) Nitrile (Disposable) 4-5 mil thickness. Inspection for pinholes mandatory.
Hand (Outer) Nitrile (Extended Cuff) 8 mil minimum (e.g., Kimberly-Clark Purple Nitrile). Change every 30 mins if working with DMSO solutions.
Eye/Face Chemical Goggles ANSI Z87.1+ Impact/Splash rated. Safety glasses are insufficient due to fine powder drift.
Respiratory N95 / P100 Minimum requirement for solid handling. If handling >500mg or heating, use Half-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Lab Coat + Apron 100% Cotton or Nomex Lab Coat (Fire Resistant). Add Tyvek Apron if handling liquid volumes >100mL.
PPE Decision Logic Diagram

Use this flowchart to determine the exact gear required based on your operation.

PPE_Decision_Logic Start Start: Define Operation State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Scale_Check_Solid Mass > 100 mg? Solid->Scale_Check_Solid Scale_Check_Liq Heated or > 50 mL? Solution->Scale_Check_Liq Level_1 LEVEL 1: Standard Fume Hood + N95 + Dbl Nitrile Scale_Check_Solid->Level_1 No Level_2 LEVEL 2: Elevated Respirator (P100) + Goggles Scale_Check_Solid->Level_2 Yes Scale_Check_Liq->Level_1 No Level_3 LEVEL 3: Maximum Full Face Resp + Tyvek Sleeves Scale_Check_Liq->Level_3 Yes

Caption: PPE escalation logic based on physical state and operational scale. Always default to the higher protection level if unsure.

Part 4: Operational Handling Protocol

Preparation & Weighing

Goal: Zero containment breach during transfer.

  • Static Control: Use an ionizing fan or anti-static gun on the weigh boat. Pyridine derivatives often carry static charge, causing "jumping" of powder.

  • The "Tunnel" Method:

    • Place the balance inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed mat (pig mat).

    • Pre-weigh the solvent in the destination vial.

    • Transfer solid directly into the pre-weighed solvent vial to immediately suppress dust.

Solubilization

Solvent Choice: DMSO or Methanol are preferred. Caution: Dissolving in DMSO increases skin permeability risks.

  • Protocol: Add solvent slowly. The amine group may generate a mild exotherm. Vortex with the cap tightly sealed .

Reaction & Cleanup

Workflow Diagram:

Handling_Workflow Prep 1. Prep Workspace (Absorbent mats, Ionizer) Weigh 2. Weighing (Inside Hood, Closed Balance) Prep->Weigh Verify Airflow Dissolve 3. Solubilization (Immediate capping) Weigh->Dissolve Slow Addition React 4. Reaction (Monitor Exotherm) Dissolve->React Temp Control Waste 5. Disposal (Segregated Stream) React->Waste Quench

Caption: Linear operational workflow emphasizing containment at every transition point.

Part 5: Emergency Response & Disposal[5]

Exposure Scenarios
  • Skin Contact:

    • IMMEDIATELY strip contaminated gloves/clothing.

    • Wash with soft soap and cool water for 15 minutes. Do not use hot water (opens pores) or ethanol (enhances absorption).

    • Seek medical attention if redness appears.[7]

  • Eye Contact:

    • Flush at eyewash station for 15 full minutes . Hold eyelids open.

    • Transport to ER immediately (alkaline burn risk from amine).

Waste Disposal
  • Classification: Hazardous Organic Waste (Nitrogen-Containing).

  • Segregation: Do NOT mix with strong acids (exothermic neutralization risk) or oxidizers.

  • Labeling: Must clearly state "Toxic" and "Irritant".

References

  • PubChem . (2025).[2] 2-Pyridineacetamide Compound Summary (Analogous Structure). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2024).[3] Hazard Communication Standard: Pyridine Derivatives. Retrieved March 5, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.